molecular formula C7H5N4NaS B8801874 Sodium 1-phenyl-1H-tetrazole-5-thiolate

Sodium 1-phenyl-1H-tetrazole-5-thiolate

Cat. No.: B8801874
M. Wt: 200.20 g/mol
InChI Key: RSZMKAPXKXEWBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-phenyl-1H-tetrazole-5-thiolate is a useful research compound. Its molecular formula is C7H5N4NaS and its molecular weight is 200.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 1-phenyl-1H-tetrazole-5-thiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-phenyl-1H-tetrazole-5-thiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N4NaS

Molecular Weight

200.20 g/mol

IUPAC Name

sodium;1-phenyltetrazole-5-thiolate

InChI

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1

InChI Key

RSZMKAPXKXEWBY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Structural and Mechanistic Profiling of Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) is a highly versatile heterocyclic compound characterized by a five-membered tetrazole ring substituted with a phenyl group at the N1 position and a thiolate anion at the C5 position. As a Senior Application Scientist, I frequently leverage SPTT in complex synthetic workflows—most notably as a stereoselective reagent in the Julia-Kocienski olefination and as a pharmacokinetic modifier in cephalosporin antibiotic engineering. This whitepaper deconstructs the structural nuances, coordination chemistry, and self-validating synthetic protocols associated with SPTT, providing a causal framework for its application in modern drug development.

Molecular Architecture and Coordination Chemistry

Tautomerism and Anionic Stabilization

The parent compound, 1-phenyl-1H-tetrazole-5-thiol (PT-SH), exhibits a well-documented tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. However, upon deprotonation to form the sodium salt (SPTT), the molecule exists as a highly delocalized thiolate anion. The four electronegative nitrogen atoms within the tetrazole ring exert a strong electron-withdrawing effect, which highly stabilizes the negative charge on the exocyclic sulfur atom. This electronic stabilization is the fundamental reason SPTT functions as an exceptional leaving group in nucleophilic substitutions and elimination reactions.

Coordination Modes

In solid-state and organometallic applications, the PT-thiolate ligand demonstrates a rich variety of coordination patterns. X-ray diffraction studies of alkali metal and transition metal complexes reveal that the ligand can bind in multiple modes depending on the ionic radius of the metal center 1.

  • Monodentate Coordination: Binding exclusively through the highly polarizable sulfur atom (e.g., in certain tin and platinum complexes).

  • Bidentate Bridging: Simultaneous coordination through the sulfur atom and the N4 nitrogen of the tetrazole ring, forming polymeric or trimeric structural networks (e.g., in heavier alkali metals like K, Rb, and Cs, or specific organotin derivatives) 1.

Quantitative Physicochemical Profile

To establish baseline parameters for synthetic planning, the core physicochemical properties of SPTT are summarized below.

PropertyValue / Description
CAS Number 15052-19-4 2
Molecular Formula C7H5N4NaS 2
Molecular Weight 200.20 g/mol 2
Appearance White fluffy or crystalline powder [[3]]()
Purity Standard ≥97% (Commercial grade for sequential reactions) [[2]]()
Solubility Soluble in water, methanol; partly soluble in chloroform [[3]]()

Self-Validating Synthesis Protocol

The synthesis of SPTT is a classic example of a[3+2] cycloaddition. The causality behind choosing phenyl isothiocyanate and sodium azide is rooted in the electrophilic nature of the isothiocyanate carbon, which is readily attacked by the nucleophilic azide ion, followed by cyclization to form the tetrazole core 4.

Step-by-Step Methodology
  • Cycloaddition: Suspend sodium azide (1.2 eq) and a Lewis acid catalyst (e.g., ZnCl2, 1.2 eq) in acetonitrile or water. Heat the mixture to 80 °C.

  • Reagent Addition: Dropwise add phenyl isothiocyanate (1.0 eq) to the boiling suspension. Causality: Slow addition prevents thermal runaway and minimizes side-reactions (e.g., symmetrical thiourea formation) [[3]]().

  • In-Process Control (IPC): Stir for 1–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 6:4) until the isothiocyanate spot disappears.

  • Workup & Acidification: Remove the solvent under vacuum. Treat the residue with 5% aqueous NaOH to dissolve the product, filter to remove zinc salts, and extract impurities with chloroform. Acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the free 1-phenyl-1H-tetrazole-5-thiol (PT-SH) [[3]]().

  • Salt Formation: Resuspend the purified PT-SH in methanol and add exactly 1.0 eq of sodium methoxide (NaOMe) or NaOH. Stir for 30 minutes and evaporate to yield the pure SPTT salt.

SynthesisWorkflow A Phenyl Isothiocyanate + Sodium Azide B [3+2] Cycloaddition (Heat, Lewis Acid) A->B 80°C, 1-4 hrs C 1-Phenyl-1H-tetrazole-5-thiol (PT-SH Intermediate) B->C Acidification (pH 1) D Deprotonation (NaOH / NaOMe) C->D Base Addition E Sodium 1-phenyl-1H- tetrazole-5-thiolate (SPTT) D->E Solvent Evaporation

Figure 1: Self-validating synthetic workflow for the generation of SPTT from primary precursors.

Strategic Applications in Drug Development & Synthesis

The Julia-Kocienski Olefination

The classical Julia olefination requires a harsh reductive elimination step (e.g., using sodium amalgam). The modified Julia-Kocienski olefination circumvents this by utilizing heteroaryl sulfones, specifically 1-phenyl-1H-tetrazol-5-yl (PT) sulfones derived from SPTT [[5]]().

Mechanistic Causality: When SPTT is reacted with an alkyl halide, it forms a thioether, which is subsequently oxidized (e.g., via H2O2/Ammonium Molybdate) to the PT-sulfone 5. Deprotonation of the PT-sulfone with a strong base (like KHMDS) yields a nucleophilic carbanion that attacks a target aldehyde. Because the tetrazole ring is highly electron-deficient, the resulting intermediate alkoxide spontaneously attacks the tetrazole C5 position (ipso-substitution). This triggers a Smiles rearrangement , leading to the spontaneous extrusion of sulfur dioxide (SO2) and the heteroaryl oxide, yielding the desired alkene in a single pot with high E-stereoselectivity 6.

JuliaKocienski A SPTT + Alkyl Halide B Thioether (PT-S-R) A->B Nucleophilic Substitution C Oxidation (H2O2 / Mo) B->C [O] D PT-Sulfone (PT-SO2-R) C->D Sulfone Generation E Base (KHMDS) + Aldehyde D->E Deprotonation F Smiles Rearrangement & SO2 Extrusion E->F Carbonyl Addition G Stereoselective Alkene (E-isomer dominant) F->G Spontaneous Elimination

Figure 2: Logical progression of the modified Julia-Kocienski Olefination utilizing SPTT.

Cephalosporin Antibiotic Engineering

In medicinal chemistry, the 1-phenyl-1H-tetrazole-5-thiolate moiety is frequently grafted onto the C-3 position of the cephalosporin core (similar to the 1-methyl analog used in cefamandole) 7. Causality: When the beta-lactam ring is attacked by bacterial transpeptidases, the C-3 substituent must act as a leaving group to facilitate the formation of a stable, inactive acyl-enzyme complex. The exceptional leaving-group ability of the PT-thiolate anion (due to the electron-withdrawing tetrazole) accelerates this inactivation kinetics, broadening the antibiotic's spectrum against resistant Gram-negative pathogens.

Analytical Behavior and Redox Properties

Iodimetric Titration Anomalies

When quantifying SPTT in quality control settings via potentiometric iodimetric titration, analysts must be aware of specific electrochemical anomalies. Titration of 1-phenyl-1H-tetrazole-5-thiolate in alkaline media using platinum or gold electrodes results in a strong, non-Nernstian potential drop upon the addition of iodine 8. This phenomenon is caused by the intense adsorption of the thiolate onto the noble metal surface, which alters the charging of the double electric layer at the phase boundary. Coulometric determination in 1 mol/L NaOH with KI is recommended to ensure 100% current efficiency and stoichiometric 4-electron transfer 8.

Application as a Redox Mediator

Beyond traditional synthesis, the SPTT system and its oxidized disulfide dimer, 5,5′-dithiobis(1-phenyl-1H-tetrazole), function as highly efficient redox mediators in photocathodic dye-sensitized solar cells (p-DSCs). They yield significantly higher open-circuit voltages (285 mV) compared to conventional iodide-based redox couples (226 mV), showcasing the compound's highly tunable electrochemical profile 9.

References

  • Synthesis and structural study of alkali metal complexes derived from 1-phenyl-tetrazole-thiolate and crown ethers. ResearchGate.[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed Central (PMC).[Link]

  • Modular Synthesis of N-Vinyl Benzotriazoles. PubMed Central (PMC).[Link]

  • The Julia-Kocienski Olefination. Oregon State University.[Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.[Link]

  • Iodimetric Determination of 2-Benzimidazolethiols and 2-Benzothiazolethiols. University of Warsaw.[Link]

  • Simon Kuster's research works. ResearchGate. [Link]

Sources

Technical Guide: Synthesis of Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) . It is designed for medicinal chemists and process engineers, focusing on the rigorous "Salt-Acid-Salt" purification cycle to ensure pharmaceutical-grade quality suitable for use as a cephalosporin intermediate or analytical reagent.

Executive Summary & Retrosynthetic Analysis

Target Compound: Sodium 1-phenyl-1H-tetrazole-5-thiolate (CAS: 15052-19-4) Core Application: Heterocyclic building block for cephalosporin antibiotics (e.g., Cefamandole analogs), corrosion inhibition, and analytical chemistry.

The synthesis of 1,5-disubstituted tetrazoles typically relies on the [3+2] cycloaddition of an azide to a polarized carbon-heteroatom bond. For the 5-thiolate specifically, the isothiocyanate route is the industry standard due to atom economy and the pre-installation of the sulfur moiety.

Retrosynthetic Logic: The tetrazole core is constructed by reacting Phenyl Isothiocyanate (Ph-NCS) with a nucleophilic azide source (Sodium Azide, NaN₃ ).

  • Bond Formation: The terminal nitrogen of the azide attacks the electrophilic carbon of the isothiocyanate.

  • Cyclization: Electrocyclic ring closure forms the aromatic tetrazole ring.

  • Salt Formation: The resulting tetrazole-5-thiol is acidic (pKa ~2.8–3.5); the final sodium salt is generated via controlled neutralization.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-cyclization mechanism. Unlike standard "Click" chemistry which often requires copper catalysis, this reaction is thermally driven by the high electrophilicity of the isothiocyanate carbon.

Step 1: Nucleophilic Attack: The azide anion (


) attacks the central carbon of the phenyl isothiocyanate.
Step 2: Cyclization:  The intermediate undergoes a rapid intramolecular cyclization (electrocyclic ring closure) to form the tetrazole ring.
Step 3: Tautomerization:  The product exists in equilibrium between the thione (1-phenyl-1,4-dihydro-5H-tetrazole-5-thione) and thiol forms. In basic media (presence of Na+), it stabilizes as the thiolate anion.

Mechanism Reactants Phenyl Isothiocyanate (Ph-N=C=S) + NaN3 Inter Imidoyl Azide Intermediate [Ph-N=C(S-)-N3] Reactants->Inter Nucleophilic Attack (Reflux) Thiol 1-Phenyl-1H-tetrazole-5-thiol (Free Acid Form) Inter->Thiol Cyclization & Acidification Cyclization Electrocyclic Ring Closure Salt Sodium 1-phenyl-1H-tetrazole-5-thiolate (Final Salt) Thiol->Salt NaOH Neutralization

Figure 1: Mechanistic pathway from isothiocyanate to tetrazole thiolate.

Experimental Protocol: The "Salt-Acid-Salt" Strategy

To achieve high purity (>99%), we utilize a Salt-Acid-Salt strategy. The crude reaction yields a sodium salt mixture containing unreacted azide and isothiocyanate. Acidification precipitates the pure free thiol (leaving impurities in the mother liquor), which is then re-converted to the clean sodium salt.

Phase 1: Synthesis of Crude 1-Phenyl-1H-tetrazole-5-thiol

Reagents:

  • Phenyl isothiocyanate (1.0 eq)[1]

  • Sodium Azide (1.1 eq) - Excess ensures consumption of the toxic isothiocyanate.

  • Water (Solvent) - Green chemistry approach.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Sodium Azide (7.15 g, 110 mmol) in 100 mL of deionized water.

  • Addition: Add Phenyl Isothiocyanate (13.5 g, 100 mmol) dropwise. The mixture will be biphasic initially.

  • Reaction: Heat the mixture to reflux (100°C) . Stir vigorously.

    • Observation: The biphasic mixture will gradually become homogeneous as the isothiocyanate reacts to form the water-soluble sodium tetrazolate.

    • Duration: Reflux for 4–6 hours.[2] Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1) or HPLC until Ph-NCS is consumed.

  • Workup (Filtration): Cool the solution to room temperature. Filter through Celite to remove any trace insoluble mechanical impurities or unreacted oily isothiocyanate.

    • Result: The filtrate contains the crude Sodium 1-phenyl-1H-tetrazole-5-thiolate.

Phase 2: Isolation of the Free Thiol (Purification Step)
  • Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated Hydrochloric Acid (37%) dropwise with stirring until pH reaches 1–2.

    • Caution: This step releases Hydrazoic Acid (

      
      ) from excess Sodium Azide. Perform in a fume hood. 
      
  • Precipitation: A white solid (the free thiol) will precipitate immediately.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual salts (NaCl) and traces of azide.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Checkpoint: Melting Point of free thiol should be 150–152°C .

Phase 3: Conversion to Analytical Grade Sodium Salt
  • Resuspension: Suspend the dried free thiol (17.8 g, 100 mmol) in Ethanol (50 mL).

  • Neutralization: Add an equimolar solution of Sodium Hydroxide (NaOH) or Sodium Ethoxide (EtONa) in ethanol dropwise. Monitor pH until neutral (pH 7.0–7.5).

    • Note: Avoid excess base to prevent degradation or hygroscopicity issues.

  • Crystallization: Evaporate the solvent under reduced pressure to incipient dryness. Recrystallize the residue from an Ethanol/Benzene or Ethanol/Diethyl Ether mixture.

  • Final Isolation: Filter the white crystalline plates and dry under high vacuum.

Process Workflow & Critical Parameters

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase (Acid) cluster_2 Salt Formation Phase Step1 Mix Ph-NCS + NaN3 in Water Step2 Reflux 6h (100°C) Step1->Step2 Step3 Filter (Remove insolubles) Step2->Step3 Step4 Acidify Filtrate (HCl) pH 1-2 Step3->Step4 Filtrate (Crude Salt) Step5 Precipitate Free Thiol Step4->Step5 Step6 Wash & Dry Thiol Step5->Step6 Step7 Resuspend in EtOH Step6->Step7 Step8 Neutralize with NaOH/EtONa Step7->Step8 Step9 Crystallize & Dry Step8->Step9 Target: NaPTT

Figure 2: Step-by-step process flow for the synthesis and purification of NaPTT.

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.5%C18 Column, MeOH:H2O (60:40)
Melting Point > 300°C (Decomposes)Capillary Method (Salt)
Melting Point (Free Thiol) 150–152°CCapillary Method (Pre-cursor)
Solubility Soluble in water, MeOH, EtOH1g in 10mL solvent
IR Spectrum 1485, 1564 cm⁻¹ (Tetrazole ring)KBr Pellet
¹H NMR (DMSO-d₆) δ 7.50–8.00 (m, 5H, Ar-H)400 MHz

Safety & Handling (HSE)

  • Sodium Azide (NaN₃): Highly toxic and acute hazard. Contact with acid releases Hydrazoic Acid (HN₃) , which is explosive and toxic.

    • Control: Ensure the reactor is vented to a scrubber containing NaOH to neutralize any escaping HN₃ during the acidification step.

    • Disposal: Quench azide residues with sodium nitrite/sulfuric acid or bleach before disposal.

  • Phenyl Isothiocyanate: Lachrymator and skin irritant. Handle in a fume hood.

  • Product Handling: The final sodium salt is generally stable but should be stored in a desiccator.

References

  • ChemicalBook. (2024). 1-Phenyltetrazole-5-thiol Properties and Synthesis.Link

  • Santa Cruz Biotechnology. (2024). 1-Phenyl-1H-tetrazole-5-thiol sodium salt Data Sheet.Link

  • National Institutes of Health (NIH). (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition.Link

  • Organic Chemistry Portal. (2024). Synthesis of 1H-Tetrazoles.Link

  • Sigma-Aldrich. (2024). 1-Phenyl-1H-tetrazole-5-thiol sodium salt Product Specification.Link

Sources

Technical Whitepaper: Sodium 1-Phenyl-1H-Tetrazole-5-Thiolate (STPT)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Sodium 1-phenyl-1H-tetrazole-5-thiolate and its parent thiol.

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (STPT) is the salt form of 1-phenyl-1H-tetrazole-5-thiol (PTT). While often overshadowed by its methyl-analog (MTT) in commercial cephalosporin antibiotics, STPT is a critical reagent in advanced organic synthesis (specifically Julia-Kocienski olefination) and materials science (corrosion inhibition). This guide distinguishes the specific utility of the phenyl derivative, correcting common misconceptions regarding its pharmaceutical role while highlighting its efficacy in stereoselective alkene synthesis and metallic surface passivation.

Chemical Identity & Identifiers

The compound exists primarily in two forms: the free thiol (acidic) and the sodium salt (ionic/nucleophilic). In synthesis, the sodium salt is often generated in situ or used directly for aqueous solubility.

Nomenclature & Registry
IdentifierSodium Salt (STPT)Free Thiol (PTT)
CAS Number 15052-19-4 86-93-1
IUPAC Name Sodium 1-phenyl-1H-tetrazole-5-thiolate1-Phenyl-1H-tetrazole-5-thiol
Molecular Formula C₇H₅N₄NaSC₇H₆N₄S
Molecular Weight 200.20 g/mol 178.21 g/mol
SMILES [Na+].[S-]c1nnnn1-c2ccccc2Sc1nnnn1-c2ccccc2
Appearance White to off-white crystalline solidWhite crystalline powder
Solubility High (Water, MeOH)Low (Water), High (EtOH, CHCl₃)
Structural Integrity

The core structure features a tetrazole ring substituted at the N1 position with a phenyl group.[1] The sulfur atom at C5 exists in a thione-thiol tautomeric equilibrium in the neutral form, but strictly as a thiolate anion in the sodium salt.

Synthesis & Manufacturing

The industrial synthesis of STPT is a classic example of heterocyclic cycloaddition . It avoids the use of hazardous hydrazoic acid by utilizing sodium azide in a regioselective addition to phenyl isothiocyanate.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate. This is followed by an electrocyclic ring closure (1,3-dipolar cycloaddition type mechanism) to form the tetrazole ring.

Synthesis Start Phenyl Isothiocyanate (Ph-NCS) Inter Imidoyl Azide Intermediate Start->Inter Nucleophilic Attack Reagent Sodium Azide (NaN3) Reagent->Inter Product Sodium 1-phenyl-1H-tetrazole-5-thiolate (STPT) Inter->Product Cyclization (Δ) Acid Acidification (HCl) Product->Acid Optional Workup Thiol Free Thiol (Precipitate) Acid->Thiol

Figure 1: Synthesis pathway of STPT via azide-isothiocyanate cycloaddition.

Protocol: Laboratory Scale Synthesis
  • Reagents: Suspend Phenyl isothiocyanate (1.0 eq) and Sodium Azide (1.1 eq) in water or aqueous ethanol.

  • Reaction: Reflux for 2–4 hours. The reaction mixture typically turns from a suspension to a clear solution as the soluble sodium salt forms.

  • Isolation (Salt): Evaporation or crystallization from ethanol/benzene yields the sodium salt (CAS 15052-19-4).

  • Isolation (Thiol): Acidification of the cooled reaction mixture with HCl precipitates the free thiol (CAS 86-93-1), which can be recrystallized from ethanol.

Key Application: Organic Synthesis (Julia-Kocienski Olefination)

While often confused with the methyl-tetrazole side chains of antibiotics, the primary high-value application of the 1-phenyl derivative is as a "heterocyclic activator" in the Julia-Kocienski Olefination .

Mechanism of Action

The phenyltetrazole (PT) sulfone is superior to classical phenyl sulfones because the tetrazole ring acts as an electron-withdrawing group that facilitates:

  • Metallation: Easy deprotonation alpha to the sulfone.

  • Smiles Rearrangement: The critical step where the oxygen from the aldehyde attacks the tetrazole ring, expelling the sulfinate and forming the alkene.

Why PT? The 1-phenyl-1H-tetrazole group provides a balance of stability and reactivity, often yielding higher E-selectivity in alkene formation compared to benzothiazole (BT) derivatives.

JuliaKocienski Thiol 1-Phenyl-1H-tetrazole-5-thiol (Nucleophile) Sulfide Sulfide Intermediate (R-S-PT) Thiol->Sulfide Alkylation (R-X) Sulfone PT-Sulfone (R-SO2-PT) Sulfide->Sulfone Oxidation (mCPBA/H2O2) Coupling Coupling with R'-CHO (Base added) Sulfone->Coupling Deprotonation Alkene Target Alkene (E-Selective) Coupling->Alkene Smiles Rearrangement - SO2, - PT-O-

Figure 2: The Julia-Kocienski Olefination workflow using the 1-phenyl-tetrazole moiety.[2][3][4]

Materials Science: Corrosion Inhibition

STPT is a premier corrosion inhibitor for copper and aluminum alloys in acidic media (e.g., HCl, H₂SO₄).

  • Mechanism: Chemisorption. The sulfur atom and the tetrazole nitrogen atoms coordinate with the metal surface (Cu or Al), forming an insoluble polymeric film

    
    .
    
  • Performance: It outperforms benzotriazole (BTA) in acidic environments due to the higher acidity of the tetrazole ring, which facilitates stronger binding to positively charged metal sites during anodic dissolution.

  • Protocol: Used at concentrations of 10⁻³ M to 10⁻⁴ M.

Pharmaceutical Context (Clarification)

Correction of Common Misconceptions:

  • Not MTT: STPT is distinct from 1-methyl-1H-tetrazole-5-thiol (MTT), the side chain associated with hypoprothrombinemia (bleeding risks) in cephalosporins like Cefamandole.

  • Usage: The phenyl derivative is rarely used as a final drug side chain in marketed antibiotics. Instead, it serves as a process intermediate or reagent in the synthesis of experimental bioactive molecules (e.g., Microcarpalide synthesis, novel beta-lactamase inhibitors).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Flammable Solid H228: Flammable solid.Keep away from heat/sparks/open flames. Ground container.
Acute Toxicity H302: Harmful if swallowed.Wash hands thoroughly after handling.
Explosion Risk Tetrazoles are energetic.Do not heat above 145°C (decomposition). Avoid shock/friction.

Storage: Store in a cool, dry place. Isolate from strong oxidizing agents and acids (contact with acid releases toxic H₂S or Hydrazoic acid traces depending on decomposition).

References

  • Synthesis & Properties: Kauer, J. C., & Sheppard, W. A. (1967). 1-Phenyl-1H-tetrazole-5-thiol and its salts. Journal of Organic Chemistry. Link

  • Julia-Kocienski Olefination: Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Corrosion Inhibition: Ye, X., et al. (2020). Inhibition of copper corrosion by 1-phenyl-5-mercaptotetrazole in chloride solution. Corrosion Science. Link

  • Safety Data: Fisher Scientific. (2024).[5] Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. Link

  • General Registry: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735174, Sodium 1-phenyltetrazole-5-thiolate. Link

Sources

Pharmacological Architecture and Mechanisms of Action of 1-Phenyl-1H-Tetrazole-5-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenyl-1H-tetrazole-5-thiol (PTT) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its unique electronic distribution and tautomeric flexibility, the PTT moiety is actively leveraged in the design of novel antimicrobial agents, anticancer metallodrugs, and enzyme inhibitors. This technical guide explores the mechanistic causality behind PTT's biological activities, detailing the structural rationale, validated experimental protocols, and quantitative structure-activity relationships (SAR) essential for researchers and drug development professionals.

Chemical Architecture & Tautomeric Causality

The pharmacological efficacy of 1-phenyl-1H-tetrazole-5-thiol is fundamentally rooted in its structural chemistry. The tetrazole ring theoretically exists in multiple tautomeric forms (1H, 2H, and 5H), but in polar physiological environments, the 1H-tautomer predominates.

Crucially, the molecule exhibits a thiol-thione tautomerism. The highly acidic nature of the proton (pKa ≈ 4.89, comparable to carboxylic acids) is driven by the electron-withdrawing capacity of the four nitrogen atoms in the heteroaromatic ring. This acidity allows for facile deprotonation under mild basic conditions, generating a highly nucleophilic thiolate anion. This specific chemical behavior dictates its synthetic derivatization (favoring regioselective S-alkylation over N-alkylation) and its biological mechanism of action, particularly its ability to coordinate with transition metals (e.g., Zn²⁺, Pt²⁺) in enzymatic active sites and metallodrug complexes .

Primary Mechanisms of Action

Antibacterial Action via DapE Enzyme Inhibition

A critical bottleneck in combating antibiotic-resistant Gram-negative bacteria is the identification of novel, non-mammalian targets. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is essential for the biosynthesis of meso-diaminopimelate (mDAP) and lysine, which are obligate cross-linking amino acids in the bacterial peptidoglycan cell wall. Because DapE is entirely absent in mammals, it presents a target with zero mechanism-based toxicity in humans .

PTT thioether derivatives act as potent competitive inhibitors of DapE. The mechanism relies on the tetrazole ring forming critical hydrogen bonds with active-site residues (such as Asp330), while the thioether/amide backbone bridges the binuclear zinc (Zn²⁺) center of the enzyme. This coordination arrests the hydrolysis of N-succinyl-L,L-DAP, halting cell wall synthesis and triggering bacterial cell lysis.

DapE_Pathway PTT PTT Thioether Derivatives Zn Binuclear Zn2+ Coordination PTT->Zn DapE DapE Enzyme Inhibition Zn->DapE SDAP N-succinyl-L,L-DAP Accumulation DapE->SDAP CellWall Peptidoglycan Synthesis Arrest SDAP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Mechanism of bacterial cell lysis via DapE enzyme inhibition by PTT derivatives.

Anticancer Activity via ROS Generation and SIRT1 Inhibition

In oncology, PTT derivatives—particularly when synthesized as triazolyl-tetrazole hybrids or coordinated with Platinum(II)—exhibit significant cytotoxicity against cell lines such as HepG2 (liver) and MCF-7 (breast). The mechanism of action is bipartite:

  • Oxidative Stress & DNA Damage: PTT complexes disrupt cellular redox homeostasis, generating Reactive Oxygen Species (ROS) that exceed the capacity of the tumor cell's antioxidant defenses. This leads to mitochondrial membrane depolarization, subsequent DNA crosslinking, and the initiation of apoptotic cascades .

  • Epigenetic Modulation: Specific PTT derivatives have been identified as inhibitors of SIRT1 (Sirtuin 1), an NAD⁺-dependent deacetylase overexpressed in many tumors. Inhibition of SIRT1 prevents the deacetylation of pro-apoptotic factors like p53, thereby restoring the cell's natural apoptotic response .

ROS_Pathway PTT PTT / Pt(II) Complexes ROS Intracellular ROS Overproduction PTT->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito DNA DNA Damage & Replication Arrest ROS->DNA Apo Apoptotic Cell Death Mito->Apo DNA->Apo

Anticancer mechanism of PTT complexes driven by ROS overproduction and DNA damage.

Quantitative Pharmacological Data

The structural tuning of the PTT scaffold directly impacts its biological efficacy. Below is a synthesized comparison of various PTT derivatives and their validated biological activities.

Compound Class / DerivativePrimary TargetBiological Activity MetricKey Structural Observation
PTT-Thioether Amides H. influenzae DapEIC₅₀ = 50.2 ± 5.0 μMUnsubstituted phenyl rings (R₁=H) demonstrate greater potency than methylated variants due to reduced steric hindrance in the Zn²⁺ pocket.
Alkyl-PTT Derivatives (A2, A4) E. coli / S. aureusHigh Inhibition Zone (90-95% yield)S-alkylation with phenacyl bromide significantly enhances lipophilicity and bacterial membrane penetration.
[Pt(ptz)₂dppe] Complex HepG2 Liver CancerModerate to High CytotoxicitySquare planar geometry with thiol ligands coordinated via sulfur maximizes DNA intercalation and ROS generation.
Triazolyl-PTT Hybrids SIRT1 / MCF-7 CellsIC₅₀ < 20 μMClick-chemistry derived triazole linkers enhance hydrogen bonding with the SIRT1 catalytic domain.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints .

Protocol 1: Regioselective Synthesis of PTT Thioether Derivatives

Objective: Synthesize S-alkylated 1-phenyl-1H-tetrazole-5-thiol derivatives without N-alkylation side products.

  • Precursor Cyclization:

    • Step: React phenyl isothiocyanate (1 equiv) with sodium azide (NaN₃, 1.2 equiv) in refluxing water.

    • Causality: NaN₃ acts as a 1,3-dipole, executing a cycloaddition across the isothiocyanate double bond to form the tetrazole ring. Water is used as a green, highly polar solvent to stabilize the transition state.

  • Selective Deprotonation:

    • Step: Dissolve the resulting 1-phenyl-1H-tetrazole-5-thiol in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

    • Causality: K₂CO₃ is a mild base perfectly tuned to deprotonate the highly acidic thiol proton (pKa ~4.89) to form a reactive thiolate anion, without being strong enough to trigger unwanted side reactions (e.g., ester hydrolysis if the subsequent alkyl halide contains ester moieties).

  • Alkylation & Validation:

    • Step: Add the target α-chloro amide or alkyl halide dropwise at room temperature. Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc).

    • Validation Checkpoint: Isolate the product and perform ¹H NMR. The successful S-alkylation is definitively proven by the disappearance of the S-H proton signal at ~13.0 ppm and the appearance of new aliphatic protons adjacent to the sulfur atom. High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass.

Synthesis_Workflow Step1 Phenyl Isothiocyanate + NaN3 (Aqueous, Reflux) Step2 1-phenyl-1H-tetrazole-5-thiol (Intermediate) Step1->Step2 Step3 Alkyl Halide + K2CO3 (Selective S-Alkylation) Step2->Step3 Step4 PTT Thioether Derivative (Target Compound) Step3->Step4

Regioselective synthesis workflow for PTT thioether derivatives.

Protocol 2: High-Throughput DapE Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized PTT derivatives against purified H. influenzae DapE.

  • Enzyme Incubation:

    • Step: Incubate purified HiDapE (10 nM) with varying concentrations of the PTT derivative (1 μM to 100 μM) in HEPES buffer (pH 7.5) containing 50 μM ZnSO₄ for 10 minutes at 30°C.

    • Causality: Pre-incubation allows the PTT thioether to establish equilibrium binding with the binuclear Zn²⁺ active site before the substrate is introduced.

  • Substrate Cleavage & Detection:

    • Step: Initiate the reaction by adding N-succinyl-L,L-DAP (1 mM). Quench after 15 minutes. Add ninhydrin reagent and heat to 100°C for 10 minutes.

    • Causality: DapE cleaves the substrate to release L,L-DAP, which contains a primary amine. Ninhydrin reacts specifically with this primary amine to form Ruhemann's purple.

  • Data Acquisition:

    • Step: Measure absorbance at 570 nm.

    • Validation Checkpoint: A decrease in A₅₇₀ relative to the vehicle control directly correlates to enzyme inhibition. Plot fractional activity vs. log[Inhibitor] to calculate the IC₅₀ using non-linear regression.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry (2023).[Link]

  • Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola eCommons (2023).[Link]

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Scientific Journal of Physical and Applied Sciences (2024).[Link]

  • Design, Synthesis, In Silico Docking Prediction of Novel Triazolyl Tetrazole Derivatives: Evaluation of Anticancer and SIRT1 inh. Austin Publishing Group (2024).[Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences (2019).[Link]

The Phenyltetrazole Thiol Scaffold: From Chromogenic Reagent to Surface Engineer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

1-Phenyl-1H-tetrazole-5-thiol (PMT) represents a quintessential example of a "privileged scaffold" in heterocyclic chemistry. Originally synthesized in the late 19th century as a curiosity of nitrogen-rich chemistry, it evolved into a critical analytical reagent in the mid-20th century and currently serves as a cornerstone in surface science for corrosion inhibition.

Technical Identity:

  • IUPAC Name: 1-Phenyl-1H-tetrazole-5-thiol[1]

  • CAS Number: 86-93-1

  • Tautomerism: Exists in equilibrium between the thiol (SH) and thione (NH) forms. In solution, the thione form (1-phenyl-1,2-dihydro-5H-tetrazole-5-thione) often predominates due to the stability of the thioamide linkage, though it reacts as a thiol with metals.

  • Acidity: The tetrazole ring acts as a bioisostere of a carboxylic acid, with a pKa typically between 3.0 and 4.0, allowing for deprotonation and strong metal chelation at physiological and environmental pH.

Phase I: The Genesis (1885–1895)

The discovery of PMT is rooted in the explosive expansion of nitrogen chemistry in the late 19th century. While J.A. Bladin is credited with discovering the tetrazole ring system in 1885, the specific synthesis of mercapto-derivatives was driven by the investigation of isothiocyanates.

The Freund-Hempel Mechanism

In 1895, Freund and Hempel established the canonical synthesis that remains the industrial standard today: the [3+2] cycloaddition of an azide anion to an organic isothiocyanate.

Why this matters: This reaction is elegant because it utilizes the electrophilic nature of the isothiocyanate carbon and the nucleophilic dipole of the azide, closing the ring in a single step without requiring metal catalysis.

Visualization: The Cycloaddition Mechanism

The following diagram illustrates the nucleophilic attack of the azide on the phenyl isothiocyanate, followed by the electrocyclic ring closure.

PMT_Synthesis Start Phenyl Isothiocyanate (Ph-N=C=S) Inter Intermediate (Thiotetrazolate Anion) Start->Inter Nucleophilic Attack (Reflux) Reagent Sodium Azide (NaN3) Reagent->Inter Product 1-Phenyl-5-mercaptotetrazole (PMT) Inter->Product Protonation (pH < 2) Acid Acidification (HCl) Acid->Product Product->Product Thiol-Thione Tautomerism

Figure 1: The Freund-Hempel synthesis pathway via azide-isothiocyanate cycloaddition.

Phase II: The Analytical Renaissance (1940s–1960s)

Before the advent of Atomic Absorption Spectroscopy (AAS), chemists relied on specific precipitating agents for gravimetric analysis. PMT emerged as a superior reagent for Group IIB metals, specifically Zinc (Zn) and Cadmium (Cd).

The Causality: The acidity of the tetrazole proton allows PMT to form neutral, water-insoluble salts with divalent cations. Unlike other reagents, PMT complexes dry to a constant weight without decomposition, making them ideal for high-precision gravimetry.

Protocol 1: Gravimetric Determination of Zinc

Status: Validated Historical Method (Adapted from Steyermark et al.)

Reagents:

  • 0.1 M PMT solution (in 1% NaOH).

  • Acetate buffer (pH 4.5 – 5.0).

  • Analyte solution (Zn2+).

Step-by-Step Workflow:

  • Preparation: Adjust the Zn2+ analyte solution to pH 4.5 using acetate buffer. Reasoning: This prevents the precipitation of hydroxides while ensuring the PMT anion is available.

  • Precipitation: Add the PMT solution dropwise with constant stirring at 60°C. A white, curdy precipitate of Zn(PMT)₂ forms immediately.

  • Digestion: Allow the mixture to stand on a steam bath for 30 minutes. Reasoning: Ostwald ripening occurs, growing larger crystals that are easier to filter.

  • Filtration: Filter through a pre-weighed sintered glass crucible (porosity G4).

  • Washing: Wash with warm water to remove excess reagent and sodium salts.

  • Drying: Dry at 110°C for 1 hour.

  • Calculation: Weigh the residue. The gravimetric factor is 0.1542 (Zn / Zn(C₇H₅N₄S)₂).

Phase III: Surface Science & Corrosion Inhibition (1980s–Present)

This is the current dominant application of PMT. It is the industry standard for protecting copper and copper alloys (bronze, brass) in cooling water systems and electronics.

The Mechanism: Chemisorption

PMT functions as a mixed-type inhibitor (affecting both anodic and cathodic reactions).

  • Adsorption: The sulfur atom bonds to the Cu surface (chemisorption).

  • Coordination: The tetrazole nitrogens coordinate with adjacent Cu atoms, creating a rigid network.

  • Shielding: The phenyl ring orients away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (Cl-, SO4 2-).

Data Summary: Inhibition Efficiency

The following table summarizes the inhibition efficiency (IE%) of PMT on Copper in various media (Compiled from electrochemical impedance spectroscopy data).

MediumConcentration (M)Temperature (K)Inhibition Efficiency (IE%)Adsorption Isotherm
0.5 M HCl 1.0 x 10⁻³29898.0% Langmuir
1.0 M H₂SO₄ 5.0 x 10⁻⁴29899.0% Langmuir
3.5% NaCl 1.0 x 10⁻³29892.5% Temkin
0.5 M HCl 1.0 x 10⁻³33385.2% Langmuir

Note: Efficiency decreases slightly with temperature, indicating physical adsorption components alongside chemisorption.

Visualization: Surface Protection Architecture

Corrosion_Mechanism Copper Copper Surface (Cu0 / Cu+) Sulfur S-Atom Chemisorption (Covalent Bond) Copper->Sulfur Nitrogen N-Atom Coordination (Chelation) Copper->Nitrogen Phenyl Phenyl Ring (Hydrophobic Barrier) Sulfur->Phenyl Nitrogen->Phenyl Barrier Protective Film [Cu(PMT)]n Polymer Phenyl->Barrier Block Blocks Cl- / O2 Attack Barrier->Block

Figure 2: The multi-site adsorption mechanism of PMT on copper surfaces.

Technical Appendix: Synthesis Protocol

For Research Use Only. Requires Fume Hood.

Objective: Synthesis of 1-Phenyl-5-mercaptotetrazole via Azide Cycloaddition.

Safety Critical: Sodium azide is acutely toxic and can form explosive metal azides. Do not use metal spatulas. Quench all waste with nitrous acid (sodium nitrite + H2SO4).

  • Setup: Equip a 250mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reactants: Dissolve Phenyl Isothiocyanate (13.5g, 0.1 mol) and Sodium Azide (7.15g, 0.11 mol) in 100mL of water.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will initially be biphasic and eventually become homogeneous as the isothiocyanate is consumed.

  • Workup:

    • Cool the solution to room temperature.[2]

    • Filter any small amount of insoluble impurities.

    • Acidification (Critical Step): Place the filtrate in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until pH < 2. Caution: Hydrazoic acid (HN3) may be generated if excess azide is present; ensure good ventilation.

  • Isolation: The product precipitates as a white solid.[2] Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Validation:

    • Yield: Expect >85%.

    • Melting Point: 150–152°C (decomposition).

    • IR Spectroscopy: Look for absence of N=C=S peak (2100 cm⁻¹) and presence of tetrazole ring breathing (1000–1100 cm⁻¹).

References

  • Bladin, J. A. (1885). "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(2), 1544–1551.

  • Freund, M., & Hempel, H. (1895). "Ueber die Einwirkung von Thiosemicarbazid auf salpetrige Säure." Berichte der deutschen chemischen Gesellschaft, 28(1), 74–84.

  • Steyermark, A., et al. (1950). "Microdetermination of Zinc with 1-Phenyl-5-mercaptotetrazole." Analytical Chemistry.

  • Antonijevic, M. M., & Petrovic, M. B. (2008). "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science, 3, 1–28.

  • Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1-phenyl-5-mercaptotetrazole in 1 M H2SO4." Corrosion Science, 52(9), 2737-2749.

  • Holló, B., et al. (2019). "Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1H-tetrazole-5-thiol derivatives." International Journal of Research in Pharmaceutical Sciences.

Sources

Advanced Spectroscopic Profiling of Sodium 1-Phenyl-1H-tetrazole-5-thiolate (SPT)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical framework for the spectroscopic analysis of Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) . It is designed for analytical chemists and pharmaceutical researchers requiring rigorous structural validation and purity assessment.[1][2]

Part 1: Executive Technical Summary[1]

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone) and as a corrosion inhibitor.[1] Its analysis is complicated by thiol-thione tautomerism and the delocalized nature of the tetrazole anion.[1]

Core Chemical Identity
ParameterDetail
IUPAC Name Sodium 1-phenyl-1H-tetrazole-5-thiolate
Common Abbreviations SPT, Na-PMT, Na-Hptz
CAS Registry 15052-19-4 (Salt); 86-93-1 (Free Acid)
Molecular Formula C₇H₅N₄NaS
Molecular Weight 200.20 g/mol
Solubility Highly soluble in Water, Methanol; Sparingly in non-polar solvents.[1][3][4][5]

Part 2: Structural Dynamics & Resonance[1][2]

Understanding the electronic structure of the SPT anion is prerequisite to interpreting its spectra.[1][2] Unlike the neutral free acid (1-phenyl-5-mercaptotetrazole), which exists predominantly in the thione form (NH/C=S) in the solid state, the SPT anion exhibits resonance delocalization.[1][2]

Resonance Hybrid Visualization

The negative charge in the thiolate anion is not localized solely on the sulfur; it is delocalized across the N-C-S system.[1][2] This affects the bond order of C-S (intermediate between single and double) and the chemical shift of the tetrazole carbon.[1][2]

Resonance cluster_0 Anionic Resonance Contributors cluster_1 Spectroscopic Consequence FormA Thiolate Form (Localized -S⁻) FormB Delocalized Form (N-C-S Resonance) FormA->FormB Mesomeric Shift FormC Thione-like Anion (Charge on Ring N) FormB->FormC IR_Effect IR: C-S bond order > 1 (Shift to ~690-700 cm⁻¹) FormB->IR_Effect NMR_Effect ¹³C NMR: C5 Deshielding (~164 ppm) FormB->NMR_Effect

Figure 1: Resonance structures of the tetrazole-5-thiolate anion and their impact on spectroscopic observables.

Part 3: Vibrational Spectroscopy (FT-IR)

FT-IR is the primary method for distinguishing the sodium salt (SPT) from the free acid precursor.[1][2] The disappearance of the S-H stretch is the definitive "pass/fail" criterion for salt formation.[1][2]

Experimental Protocol: KBr Pellet Method
  • Preparation: Grind 2 mg of dry SPT with 200 mg of spectroscopic-grade KBr.

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.

Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityStructural Significance
S-H Stretch ABSENT N/ACritical: Presence of a band at ~2550–2600 cm⁻¹ indicates free acid impurity (incomplete salt formation).[1]
C-H (Aromatic) 3050 – 3060WeakPhenyl ring C-H stretching.[2]
C=N Stretch 1480 – 1500MediumTetrazole ring breathing mode.[1][2]
N-N=N Stretch 1270 – 1280MediumCharacteristic azido/tetrazole vibration.[1][2]
C-S / C=S 690 – 710StrongThe anion C-S stretch.[1][2] Often shifts to lower frequency compared to the thione form of the free acid.[1][2]
Phenyl Ring 1596, 760, 690StrongMonosubstituted benzene ring deformations (out-of-plane bending).[1][2]

Technical Insight: In the free acid, the thione form dominates, often showing a C=S band.[1][2] In the salt, the C-S bond acquires partial double bond character but is distinct from a pure thione.[1][2] The absence of the broad S-H stretch (seen in free thiol tautomers) is the primary confirmation of the anionic species.[1][2]

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the most robust structural confirmation.[1][2] The sodium salt is best analyzed in D₂O or DMSO-d₆ .[1] D₂O is preferred to eliminate solvent peaks that might obscure the aromatic region, though DMSO-d₆ allows for comparison with the free acid.[1][2]

¹H NMR Analysis (400 MHz, D₂O)

The spectrum is relatively simple, showing only aromatic protons.[2]

  • Ortho Protons: δ 7.85 – 7.95 ppm (Multiplet, 2H)[2]

  • Meta/Para Protons: δ 7.55 – 7.70 ppm (Multiplet, 3H)[2]

Differentiation from Free Acid:

  • The free acid (in DMSO-d₆) typically shows a broad singlet for the NH/SH proton (if exchange is slow) or a significant shift in the aromatic protons due to the different electronic demand of the neutral tetrazole ring versus the anionic tetrazolate.[2]

¹³C NMR Analysis (100 MHz, D₂O)

The ¹³C spectrum is the definitive fingerprint for the tetrazole core.[1][2]

Carbon PositionChemical Shift (δ ppm)Assignment Logic
C-5 (Tetrazole) 164.0 – 168.0 Highly deshielded due to electronegative N and S atoms.[1] The exact position depends on concentration and cation interaction.[1][2]
C-1' (Ipso) 133.0 – 134.0Quaternary carbon attached to the tetrazole nitrogen.[1]
C-2', 6' (Ortho) 124.0 – 126.0Ortho carbons of the phenyl ring.[1][2]
C-3', 5' (Meta) 129.0 – 130.0Meta carbons.
C-4' (Para) 130.0 – 131.0Para carbon.[1][2]

Part 5: Mass Spectrometry & UV-Vis[1]

Mass Spectrometry (ESI-MS)

Since SPT is a salt, Electrospray Ionization (ESI) is ideal.[2]

  • Negative Mode (ESI-):

    • Base Peak: m/z 177.02 [M - Na]⁻.[1] This corresponds to the 1-phenyl-tetrazole-5-thiolate anion (C₇H₅N₄S⁻).[1]

    • Fragmentation: Loss of N₂ (m/z ~149) is a common fragmentation pathway for tetrazoles.[2]

  • Positive Mode (ESI+):

    • Dominant species: m/z 201.01 [M + H]⁺ (Protonated salt) or m/z 223.00 [M + Na]⁺ (Sodium adduct).[2]

UV-Vis Spectroscopy[1][5][6][7]
  • Solvent: Methanol or Water.[1][2][4]

  • λmax: Typically 245–250 nm .[1][2]

  • Application: Used for rapid quantification of SPT in reaction mixtures.[1][2] The molar extinction coefficient (ε) is high due to the conjugation between the phenyl ring and the tetrazole system.[1][2]

Part 6: Analytical Workflow Strategy

To ensure purity and identity, follow this logic flow. This system validates the compound at atomic, functional, and molecular levels.[1][2]

Workflow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Purity & State Start Sample: SPT Candidate NMR_H ¹H NMR (D₂O) Check: 2:3 Aromatic Ratio Start->NMR_H NMR_C ¹³C NMR Check: C5 @ ~164 ppm NMR_H->NMR_C MS ESI-MS (-) Check: m/z 177 (Anion) NMR_C->MS IR FT-IR (Solid) CRITICAL: Confirm NO S-H peak (Absence of ~2550 cm⁻¹) MS->IR HPLC HPLC-UV (254 nm) Check: Single Peak IR->HPLC Decision Passes All? HPLC->Decision End_Pass Validated SPT Salt Decision->End_Pass Yes End_Fail Reject / Recrystallize Decision->End_Fail No

Figure 2: Integrated analytical decision matrix for SPT validation.

Part 7: References

  • National Institute of Standards and Technology (NIST). 1-Phenyl-1H-tetrazole-5-thiol Mass Spectrum and IR Data.[1] NIST Chemistry WebBook, SRD 69.[1][2][6] Available at: [Link][2]

  • Scientific Research Publishing. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (Includes characterization data for the thiol precursor). Available at: [Link]

  • PubChem. 1-Phenyl-1H-tetrazole-5-thiol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

Sources

comprehensive literature review on tetrazole-5-thiolates

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the chemistry, synthesis, and applications of tetrazole-5-thiolates.

Synthesis, Structural Dynamics, and Medicinal Applications

Executive Summary

Tetrazole-5-thiolates represent a critical class of nitrogen-rich heterocycles bridging organic synthesis, coordination chemistry, and drug discovery. As non-classical bioisosteres of carboxylic acids, they offer comparable acidity (


 ~4–5) with significantly enhanced lipophilicity and metabolic stability. This guide provides a rigorous analysis of their thione-thiol tautomerism, "click" synthesis methodologies, and their role as privileged scaffolds in anticancer and antimicrobial pharmacophores.

Structural Dynamics & Tautomerism

The reactivity of tetrazole-5-thiolates is governed by a dynamic equilibrium between the thione (1,4-dihydro) and thiol (mercapto) forms. Understanding this equilibrium is prerequisite to controlling regioselectivity in alkylation and metal coordination.

The Thione-Thiol Equilibrium

In the solid state and polar solvents, the thione tautomer predominates due to the stabilization of the N-H bond and the strong C=S dipole. However, in the presence of bases or metal ions, the equilibrium shifts toward the thiolate anion, which acts as a versatile ambident nucleophile.

  • Thione Form: Favored in neutral/acidic media; coordinates metals via Nitrogen.

  • Thiol Form: Transient in equilibrium; coordinates via Sulfur.

  • Thiolate Anion: Generated in basic media; exhibits resonance delocalization (N–C–S system), allowing for both S- and N-coordination.

Visualization of Structural Modes

The following diagram illustrates the tautomeric shifts and the resulting coordination vectors available to medicinal chemists.

Tautomerism Thione Thione Form (C=S, N-H) Predominant in Solution Thiol Thiol Form (C-SH, N=N) Transient Species Thione->Thiol Tautomerization (Fast) Thiolate Tetrazole-5-thiolate Anion (Delocalized Charge) Ambident Nucleophile Thione->Thiolate Deprotonation (Base) Thiol->Thiolate -H+ CoordS S-Coordination (Soft Metals: Au, Pt, Hg) Thiolate->CoordS Major Pathway CoordN N-Coordination (Hard/Borderline: Fe, Co) Thiolate->CoordN Minor/Chelating

Figure 1: Tautomeric equilibrium and coordination logic of tetrazole-5-thiolates.

Synthetic Methodologies

The synthesis of 1-substituted tetrazole-5-thiols is most efficiently achieved via the [3+2] cycloaddition of azides to isothiocyanates. This route is superior to the nitrile-azide route for thiols as it directly incorporates the sulfur atom at position 5.

The Modified Isothiocyanate Route

This protocol utilizes sodium azide (


) and organic isothiocyanates (

) in an aqueous medium.[1][2] It is a "green" chemistry approach that avoids harsh organic solvents and proceeds with high atom economy.

Reaction Logic:

  • Nucleophilic Attack: The azide anion (

    
    ) attacks the electrophilic carbon of the isothiocyanate.
    
  • Cyclization: The resulting intermediate undergoes electrocyclic ring closure.

  • Protonation: Acidic workup yields the neutral tetrazole-5-thiol/thione.

Regioselective Functionalization

Post-synthetic modification usually involves alkylation.

  • S-Alkylation (Kinetic Control): Occurs readily with alkyl halides in acetone/TEA or water/pyridine.

  • N-Alkylation (Thermodynamic Control): Often observed under high temperatures or specific Michael addition conditions (e.g., reaction with acrylates at 70°C).

Synthesis RNCS Organic Isothiocyanate (R-NCS) Cyclo [3+2] Cycloaddition Reflux in Water/Zn(II) RNCS->Cyclo NaN3 Sodium Azide (NaN3) NaN3->Cyclo Inter Thiotetrazolate Salt Cyclo->Inter 2-4 Hours Prod 1-Substituted Tetrazole-5-Thiol Inter->Prod Acidification (HCl) S_Alk S-Alkylated Derivative (Major Product) Prod->S_Alk R'-X, Base (RT) N_Alk N-Alkylated Derivative (Minor/High Temp) Prod->N_Alk Michael Acceptor (70°C)

Figure 2: Synthetic workflow from isothiocyanates to functionalized tetrazole derivatives.

Medicinal Chemistry Applications

Tetrazole-5-thiolates are potent pharmacophores. Their ability to chelate metals (Zn, Fe, Cu) in active sites, combined with their lipophilicity, makes them ideal for inhibiting metalloenzymes and penetrating bacterial cell walls.

Therapeutic Profiles
  • Anticancer: Platinum(II) and Palladium(II) complexes of tetrazole-5-thiolates show cytotoxicity against HepG2 (liver cancer) cells, often outperforming Cisplatin due to reduced side effects.

  • Antibacterial: 1-Phenyl-1H-tetrazole-5-thiol derivatives exhibit significant MIC values against S. aureus and E. coli, likely by disrupting cell wall synthesis or inhibiting topoisomerase IV.

  • Bioisosterism: The tetrazole ring mimics the carboxylate anion (

    
    ) of amino acids, allowing these compounds to block receptors recognized by natural substrates.
    
Quantitative Activity Data

The table below summarizes comparative biological activity from recent literature.

Compound ClassTarget Organism/Cell LineActivity MetricReference StandardMechanism
Pt(II)-Tetrazole Complex HepG2 (Liver Cancer)

Cisplatin (

)
DNA Intercalation / S-binding
1-Phenyl-tetrazole-5-thiol Staphylococcus aureusMIC:

CiprofloxacinCell wall disruption
S-Alkyl Derivative (Benzyl) Escherichia coliMIC:

AmpicillinMembrane permeability
Tetrazole-5-thione Hybrid SARS-CoV-2 3CLpro

N/ACysteine protease inhibition

Experimental Protocols

These protocols are designed to be self-validating. The color change and precipitate formation serve as immediate visual checkpoints.

Protocol A: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

Objective: Synthesis of the core scaffold from phenyl isothiocyanate.[3]

  • Reagents:

    • Phenyl isothiocyanate (10 mmol, 1.35 g)

    • Sodium azide (15 mmol, 0.98 g)

    • Solvent: Water (20 mL) or Water/DMF (9:1) for solubility.

    • Catalyst (Optional): Nano-

      
       (0.1 g) or 
      
      
      
      .
  • Procedure:

    • Step 1: Dissolve sodium azide in water in a round-bottom flask.

    • Step 2: Add phenyl isothiocyanate dropwise. The mixture will be biphasic.

    • Step 3: Reflux at 100°C for 4–6 hours. Checkpoint: The disappearance of the oily isothiocyanate layer and formation of a homogeneous solution indicates reaction completion.

    • Step 4: Cool to room temperature and filter to remove any unreacted insoluble impurities.

    • Step 5: Acidify the filtrate with 4N HCl to pH 2. A white/yellowish precipitate (the thiol) will form immediately.

    • Step 6: Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expect 85–95%.

    • Melting Point: 155–157°C.[4][5]

    • IR: Look for disappearance of the azide peak (

      
      ) and appearance of the tetrazole ring stretch (
      
      
      
      ).
Protocol B: S-Alkylation (General Procedure)

Objective: Regioselective S-alkylation to block tautomerism.

  • Reagents: 1-Phenyl-1H-tetrazole-5-thiol (1 mmol), Alkyl halide (1.1 mmol), Potassium Carbonate (1.5 mmol), Acetone (10 mL).

  • Procedure:

    • Step 1: Dissolve the tetrazole-thiol in acetone; add

      
       and stir for 15 min (deprotonation).
      
    • Step 2: Add alkyl halide dropwise.

    • Step 3: Stir at Room Temperature for 2–4 hours. Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) will show a new spot with higher

      
       than the starting thiol.
      
    • Step 4: Evaporate solvent, add water, and extract with ethyl acetate.

  • Validation:

    • NMR:

      
       NMR will show the alkyl group protons. The absence of an N-H signal (broad singlet >12 ppm) confirms alkylation.
      

References

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society. 1

  • Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO SA. 6

  • Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. 7

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands. Saudi Journal of Pathology and Microbiology. Link

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. 8[3]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship. National Institutes of Health (PMC). 5

  • The Molecular Structure of Some Transition-Metal Complexes with 1,2,3,4-Tetrazole-5-thiolate Anions. Inorganic Chemistry. 9

Sources

Methodological & Application

The Versatile Nucleophile: A Guide to the Use of Sodium 1-phenyl-1H-tetrazole-5-thiolate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of Sodium 1-phenyl-1H-tetrazole-5-thiolate in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles governing its reactivity, enabling the rational design of synthetic routes. We will explore its utility as a potent nucleophile in alkylation reactions, its role in the construction of diverse heterocyclic systems, and its emerging potential as a ligand in transition metal catalysis. Detailed, field-proven protocols are provided, alongside a critical analysis of factors influencing reaction outcomes, particularly regioselectivity.

Introduction: Unveiling a Multifaceted Reagent

Sodium 1-phenyl-1H-tetrazole-5-thiolate, a salt of 1-phenyl-1H-tetrazole-5-thiol, is a highly valuable and versatile building block in organic synthesis. The tetrazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds, often serving as a bioisosteric replacement for a carboxylic acid group. The presence of a thiol functionality on this heterocycle opens up a vast landscape of chemical transformations, making its sodium salt a readily accessible and highly reactive nucleophile.

The utility of this reagent stems from the ambident nucleophilic nature of the 1-phenyl-1H-tetrazole-5-thiolate anion, which can undergo reactions at either the sulfur atom (S-alkylation) or one of the nitrogen atoms of the tetrazole ring (N-alkylation). This dual reactivity presents both a synthetic opportunity and a challenge, as controlling the regioselectivity is paramount for achieving the desired product. This guide will delve into the strategies for directing the outcome of these reactions.

Table 1: Physicochemical Properties of Sodium 1-phenyl-1H-tetrazole-5-thiolate

PropertyValueReference(s)
CAS Number 15052-19-4
Molecular Formula C₇H₅N₄NaS
Molecular Weight 200.20 g/mol
Appearance White to off-white powder[1]
Melting Point >300 °C (decomposes)
Solubility Soluble in water (1g/15ml), ethanol, acetone, chloroform, and methanol.[2][2]
pKa (of the corresponding thiol) -3.85 ± 0.20 (Predicted)[1]

Core Applications in Organic Synthesis: A World of Possibilities

The synthetic utility of Sodium 1-phenyl-1H-tetrazole-5-thiolate is vast and continues to expand. Here, we will focus on its most prominent and impactful applications.

S-Alkylation: A Gateway to Functionalized Thioethers

The reaction of Sodium 1-phenyl-1H-tetrazole-5-thiolate with various electrophiles, primarily alkyl halides, is a robust and high-yielding method for the synthesis of 5-thioether-substituted 1-phenyltetrazoles. These products are not only valuable in their own right but also serve as intermediates for further transformations.

The choice of solvent and reaction conditions plays a crucial role in ensuring selective S-alkylation. Protic solvents can solvate the thiolate anion, potentially reducing its nucleophilicity, while aprotic polar solvents like DMF or acetone are generally preferred.

S_Alkylation reagent Sodium 1-phenyl-1H-tetrazole-5-thiolate product 1-Phenyl-5-(alkylthio)-1H-tetrazole reagent->product S-Alkylation electrophile Alkyl Halide (R-X) electrophile->product solvent Aprotic Polar Solvent (e.g., DMF, Acetone) product->solvent

Caption: General workflow for S-alkylation of Sodium 1-phenyl-1H-tetrazole-5-thiolate.

Protocol 1: General Procedure for S-Alkylation with Alkyl Halides

This protocol describes a general method for the synthesis of 1-phenyl-5-(alkylthio)-1H-tetrazoles.[3]

Materials:

  • 1-Phenyl-1H-tetrazole-5-thiol (1.0 eq)

  • Sodium Hydroxide (1.0 eq) or Sodium 1-phenyl-1H-tetrazole-5-thiolate (1.0 eq)

  • Alkyl halide (e.g., chloroacetone, phenacyl bromide) (1.0 eq)

  • Ethanol

  • Sodium Acetate

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (or its sodium salt) and sodium acetate in ethanol.

  • To this solution, add the alkyl halide dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 2: Examples of S-Alkylation Reactions [3]

Alkyl HalideProductYield (%)
Chloroacetone1-(1-Phenyl-1H-tetrazol-5-yl)propan-2-one92
Phenacyl bromide2-(1-Phenyl-1H-tetrazol-5-yl)-1-phenylethan-1-one95
Ethyl chloroacetateEthyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate90
N-Alkylation and the Challenge of Regioselectivity

The alkylation of the tetrazole ring presents a more complex synthetic challenge due to the presence of multiple nitrogen atoms that can act as nucleophiles. The outcome of the reaction, leading to either N1 or N2 isomers, is highly dependent on the reaction conditions.

Recent studies have demonstrated that temperature can be a powerful tool for controlling this regioselectivity. For instance, in the Michael addition of 1-phenyl-1H-tetrazole-5-thione to α,β-unsaturated systems, S-adducts are preferentially formed at room temperature, while N-adducts are the major products at elevated temperatures (70°C).[4][5]

N_vs_S_Alkylation start 1-Phenyl-1H-tetrazole-5-thione + Michael Acceptor s_adduct S-Michael Adduct start->s_adduct K₂CO₃, TBAB n_adduct N-Michael Adduct start->n_adduct K₂CO₃, TBAB rt Room Temperature s_adduct->rt heat 70°C n_adduct->heat

Caption: Temperature-controlled regioselectivity in the Michael addition to 1-phenyl-1H-tetrazole-5-thione.[4][5]

Protocol 2: Temperature-Controlled Regioselective Michael Addition [4][5]

Materials:

  • 1-Phenyl-1H-tetrazole-5-thione (1.0 eq)

  • Michael acceptor (e.g., acrylic ester, acrylonitrile) (1.0 eq)

  • Potassium Carbonate (K₂CO₃)

  • Tetrabutylammonium Bromide (TBAB)

Procedure for S-Michael Adduct (Room Temperature):

  • In a reaction vessel, combine 1-phenyl-1H-tetrazole-5-thione, the Michael acceptor, K₂CO₃, and a catalytic amount of TBAB.

  • Stir the solvent-free mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by column chromatography.

Procedure for N-Michael Adduct (70°C):

  • Follow the same procedure as for the S-Michael adduct, but heat the reaction mixture to 70°C.

  • Maintain the temperature and stir for 24 hours.

  • After cooling, purify the product by column chromatography.

Ligand Synthesis for Transition Metal Catalysis

The sulfur and nitrogen atoms of 1-phenyl-1H-tetrazole-5-thiol make it an excellent ligand for various transition metals. Palladium(II) complexes of this ligand have been synthesized and characterized, showing potential as catalysts in cross-coupling reactions.[6] While the field is still developing, these complexes offer the promise of novel reactivity and selectivity.

Ligand_Synthesis thiol 1-Phenyl-1H-tetrazole-5-thiol (Hptt) complex [Pd(ptt)₂(L)₂] complex thiol->complex pd_source Palladium(II) source pd_source->complex phosphine Co-ligand (e.g., diphosphine) phosphine->complex

Caption: Synthesis of Palladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol as a ligand.

While specific, high-yielding catalytic protocols using these complexes are still under extensive investigation, their synthesis opens avenues for the development of new catalysts for reactions such as Suzuki and Heck couplings.[7][8]

Synthesis of Bioactive Molecules: A Perspective for Drug Development

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a recurring motif in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[3] The synthetic protocols detailed in this guide provide a solid foundation for the synthesis of novel derivatives for screening and lead optimization in drug discovery programs.

Safety Considerations

1-Phenyl-1H-tetrazole-5-thiol and its sodium salt should be handled with care in a well-ventilated fume hood. As with many high-nitrogen content compounds, they may be thermally unstable and potentially explosive upon heating.[9] It is crucial to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is harmful if swallowed and can cause skin and eye irritation.[9]

Conclusion

Sodium 1-phenyl-1H-tetrazole-5-thiolate is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the regioselective synthesis of S- and N-substituted tetrazoles, coupled with its potential in the development of novel catalytic systems, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule, paving the way for innovations in both academic research and industrial applications, particularly in the realm of drug discovery.

References

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry, 44(2), 163-173. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Polen, 32(1), 1-10. [Link]

  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

  • Al-Hamdani, A. A. S., et al. (2020). New palladium (II) complexes with 1-phenyl-1H-tetrazole-5-thiol and diphosphine Synthesis, characterization, biological, theoretical calculations and molecular docking studies. Applied Organometallic Chemistry, 34(10), e5863. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 178-232. [Link]

  • ChemBK. (2024, April 9). 1-Phenyl-1H-tetrazole-5-thiol. [Link]

  • Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]

  • Amani, V., & Amini, M. (2019). A New Binuclear Paddle-Wheel Palladium(II) Complex in the Mizoroki-Heck Reaction. Inorganic Chemistry Research, 3(2), 221-228. [Link]

  • NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. [Link]

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

  • Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]

  • AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. [Link]

  • GSRS. (n.d.). SODIUM 1-PHENYLTETRAZOLE-5-THIOLATE. [Link]

  • Wang, C., et al. (2017). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances, 7(56), 35356-35360. [Link]

  • ResearchGate. (2025, August 8). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

Sources

Application Note: Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) as a High-Efficiency Corrosion Inhibitor for Transition Metals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Industrial processes such as acid pickling, descaling, and oil-well acidizing rely heavily on aggressive media (e.g., 1 M HCl). These environments accelerate the degradation of transition metals like Q235 carbon steel and copper alloys. Organic corrosion inhibitors containing heteroatoms are the gold standard for mitigating this degradation. Among them, Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT)—and its protonated counterpart, 1-phenyl-1H-tetrazole-5-thiol (PTZ)—has emerged as a highly efficient, mixed-type inhibitor.

The Causality of Adsorption (Why SPTT Works)

The remarkable efficacy of SPTT is rooted in its molecular architecture. The molecule features a tetrazole ring (four nitrogen atoms), an exocyclic sulfur atom, and a phenyl ring. These heteroatoms possess unshared lone electron pairs, while the phenyl ring provides a rich source of


-electrons[1].

When introduced into an acidic environment, the mechanism of action follows a dual-pathway model:

  • Physisorption: In 1 M HCl, the metal surface becomes positively charged. Chloride ions (

    
    ) specifically adsorb onto the metal, creating a negatively charged intermediate layer. The protonated PTZ molecules are electrostatically drawn to this layer.
    
  • Chemisorption: Once in close proximity, the lone pairs on the nitrogen and sulfur atoms, along with the

    
    -electrons of the phenyl ring, form coordinate covalent bonds with the empty d-orbitals of the transition metal (e.g., Iron in Q235 steel)[2][3].
    

This synergistic adsorption strictly follows the Langmuir isotherm, creating a dense, hydrophobic monolayer that physically blocks corrosive species from reaching the metal substrate.

G A Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT / PTZ) B Protonation in Acidic Media (Formation of PTZ-H+) A->B Acidic Environment D Chemisorption (Electron donation to Metal d-orbitals) A->D Direct Interaction C Physisorption (Electrostatic interaction with Cl-) B->C E Formation of Protective Monolayer (Langmuir Isotherm) C->E D->E F Corrosion Inhibition (Blockage of Active Sites) E->F

Fig 1: Mechanistic pathway of SPTT adsorption and corrosion inhibition.

Experimental Methodologies & Self-Validating Protocols

To translate theoretical mechanisms into verifiable data, researchers must employ rigorous electrochemical techniques. The following protocols are designed as self-validating systems , ensuring that any artifact in specimen preparation is caught before data acquisition.

Protocol A: Specimen Preparation and Inhibitor Formulation

Causality & Rationale: Surface heterogeneity drastically skews electrochemical impedance data. A mirror-like finish ensures that the measured resistance is purely a function of the inhibitor film, rather than surface roughness or pre-existing oxidation. 1 M HCl is chosen as the baseline medium because it accurately simulates industrial descaling conditions[2].

Step-by-Step Workflow:

  • Abrasion: Abrade Q235 steel specimens (1×1×1 cm³) sequentially using SiC paper from 400 up to 2000 grit.

  • Degreasing: Ultrasonically clean the specimens in absolute ethanol for 5 minutes, followed by a bi-distilled water rinse. Dry immediately with cold air.

  • Formulation: Prepare a stock solution of 1 M HCl. Dissolve SPTT to achieve test concentrations of 1.0, 2.0, 3.0, 4.0, and 5.0 mM.

Self-Validation Checkpoint: Immerse a polished blank specimen in the 1 M HCl stock. If hydrogen evolution (bubbling) does not occur uniformly across the entire surface within 30 seconds, the degreasing step failed, leaving localized hydrophobic lipid residues. Discard the specimen and repolish.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality & Rationale: Sequence matters. EIS must be performed before PDP. EIS applies a micro-perturbation (10 mV AC amplitude) that is non-destructive, preserving the delicate SPTT monolayer. Conversely, PDP applies a large overpotential (±250 mV) that irreversibly destroys the protective film to determine the corrosion current density (


).

Step-by-Step Workflow:

  • Cell Assembly: Set up a standard three-electrode cell: Q235 steel as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

  • Equilibration: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes.

Self-Validation Checkpoint: The OCP must stabilize with a drift of less than 2 mV/min. A continuously fluctuating OCP indicates an unstable inhibitor film, an improperly sealed WE, or a leaking reference electrode. Do not proceed to EIS until OCP is stable.

  • EIS Execution: Conduct EIS over a frequency range of 100 kHz to 10 mHz at OCP with a 10 mV peak-to-peak amplitude.

Self-Validation Checkpoint: The resulting Nyquist plot must show a single depressed semicircle. The presence of multiple time constants (two semicircles) indicates localized pitting rather than uniform film formation, requiring the run to be aborted.

  • PDP Execution: Immediately follow with PDP, sweeping the potential from -250 mV to +250 mV relative to OCP at a scan rate of 1 mV/s.

  • Data Extraction: Extrapolate Tafel slopes to calculate

    
     and determine the inhibition efficiency (
    
    
    
    ).

Workflow Step1 Specimen Preparation (Polishing & Degreasing) Step3 Electrochemical Testing (EIS followed by PDP) Step1->Step3 Step2 Inhibitor Formulation (0.1 mM to 5.0 mM SPTT) Step2->Step3 Step4 Surface Characterization (SEM & EDS Validation) Step3->Step4 Step5 Data Analysis (Inhibition Efficiency) Step4->Step5

Fig 2: Self-validating experimental workflow for SPTT evaluation.

Quantitative Data Presentation & Interpretation

The efficacy of SPTT is highly concentration-dependent. As the concentration approaches 5.0 mM, the charge transfer resistance (


) spikes dramatically, and the inhibition efficiency reaches an optimal 97.1% at 298 K[2].

The PDP curves reveal that the addition of SPTT shifts the corrosion potential (


) slightly, but the shift is less than 85 mV compared to the blank. In electrochemical terms, this classifies SPTT as a mixed-type inhibitor —meaning it simultaneously suppresses both the anodic metal dissolution reaction (

) and the cathodic hydrogen evolution reaction (

).
Table 1: Electrochemical Parameters for Q235 Steel in 1 M HCl with SPTT at 298 K
SPTT Concentration (mM)Charge Transfer Resistance,

(Ω·cm²)
Corrosion Current Density,

(µA/cm²)
Inhibition Efficiency,

(%)
Blank (0.0) 15.2850.0-
1.0 104.1124.185.4
2.0 175.373.091.4
3.0 280.645.994.6
4.0 412.831.496.3
5.0 524.324.697.1

(Note: Data summarized and adapted from experimental benchmarks of PTZ on Q235 steel[2].)

Surface Morphology Validation

Electrochemical data must always be corroborated by physical surface evidence.

  • Uninhibited State: Scanning Electron Microscopy (SEM) of the steel immersed in bare 1 M HCl will show severe pitting, deep corrosion holes, and a complete loss of the original polished topography.

  • Inhibited State: In contrast, steel immersed in 5.0 mM SPTT will exhibit a remarkably smooth topography. The original SiC grinding scratches will remain clearly visible, proving that the SPTT monolayer successfully isolated the metal from the aggressive hydronium and chloride ions[2]. Energy Dispersive X-ray Spectroscopy (EDS) will further validate this by detecting the presence of Nitrogen and Sulfur peaks on the metal surface, confirming chemisorption.

References

  • Title: 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches Source: International Journal of Electrochemical Science URL
  • Title: An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals Source: MDPI URL
  • Title: 1-Phenyltetrazole-5-thiol Chemical Properties, Uses, Production Source: ChemicalBook URL

Sources

Application Note: The Role of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPMT) in Nanoparticle Stabilization and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly stable, monodisperse noble metal nanoparticles (AgNPs, AuNPs) is a foundational requirement for applications ranging from Surface-Enhanced Raman Scattering (SERS) to targeted drug delivery. Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPMT) has emerged as a superior capping agent and stabilizer. Originally utilized in photographic emulsions and as a robust corrosion inhibitor for industrial metals, NaPMT leverages a dual-action stabilization mechanism: strong covalent chemisorption via its thiolate group and robust steric/electrostatic shielding via its nitrogen-rich tetrazole ring and phenyl moiety. This guide details the mechanistic pathways and provides field-proven, self-validating protocols for integrating NaPMT into nanoparticle workflows.

Mechanistic Framework: Why NaPMT Outperforms Traditional Ligands

To understand the efficacy of NaPMT, one must analyze its molecular interactions at the nanoparticle interface. Traditional stabilizers like sodium citrate rely primarily on weak electrostatic interactions, which are easily disrupted by changes in ionic strength or pH. NaPMT overcomes these limitations through three distinct physicochemical mechanisms:

  • Thermodynamically Driven Chemisorption (M-S Bonding): The sulfur atom in the thiolate group of NaPMT acts as a soft Lewis base, exhibiting an exceptionally high affinity for soft Lewis acids like silver (Ag) and gold (Au) surfaces. This results in the formation of strong, quasi-covalent Metal-Sulfur (M-S) bonds. This binding is thermodynamically favorable enough to displace weaker, pre-existing ligands (such as citrate or ascorbate) in a standard ligand-exchange reaction.

  • Electrostatic Repulsion via Tetrazole Deprotonation: The tetrazole ring behaves as a weak acid with a pKa of approximately 4.89 [1]. In neutral to slightly basic aqueous environments, the pyridine-like nitrogen atoms enable the delocalization of a negative charge. When densely packed on the nanoparticle surface, this imparts a highly negative Zeta potential (

    
     < -30 mV), creating a repulsive electrostatic barrier that prevents particle-particle collisions.
    
  • Steric Hindrance: The bulky 1-phenyl group attached to the tetrazole ring projects outward into the solvent interface. This creates a physical, steric shield. The combination of this dense protective monolayer effectively mimics the mechanisms NaPMT uses as a commercial corrosion inhibitor, blocking oxidative degradation and preventing ion leaching [2].

Workflow Visualization

The following diagram illustrates the logical progression of metal precursor reduction and the subsequent multi-modal stabilization provided by NaPMT.

G A Metal Precursor (Ag+ / Au3+) B Chemical Reduction (Nucleation) A->B NaBH4 / Citrate C NaPMT Introduction (Capping Phase) B->C Rapid Injection D M-S Chemisorption (Covalent Anchoring) C->D Thiol Affinity E Steric & Electrostatic Shielding D->E Tetrazole Ring F Highly Stable Nanoparticle Dispersion E->F Final Maturation

Caption: Workflow of noble metal nanoparticle stabilization using NaPMT.

Protocol Engineering: Self-Validating Methodologies

The following protocols are engineered to ensure high reproducibility. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Direct Synthesis of NaPMT-Capped Silver Nanoparticles (AgNPs)

Objective: Synthesize sub-20 nm AgNPs using NaPMT to arrest growth and stabilize the core.

  • Precursor Preparation: Dissolve

    
     in ultra-pure water (18.2 M
    
    
    
    cm) to a final concentration of 1.0 mM (100 mL). Keep the flask wrapped in foil to prevent photo-reduction.
  • Controlled Nucleation: Under vigorous magnetic stirring (800 rpm), rapidly inject 10 mL of ice-cold 2.0 mM

    
    .
    
    • Causality: Ice-cold

      
       is utilized to suppress the reduction kinetics just enough to prevent runaway nucleation, ensuring a monodisperse size distribution. The solution will immediately turn pale yellow.
      
  • Arresting Ostwald Ripening: Within 30 seconds of the

    
     injection, add 5 mL of a 1.0 mM NaPMT aqueous solution dropwise.
    
    • Causality: Immediate addition is critical. Bare AgNPs possess high surface energy and will rapidly undergo Ostwald ripening (smaller particles dissolving to feed larger ones). NaPMT caps the surface, instantly arresting this thermodynamic degradation.

  • Maturation: Continue stirring for 30 minutes in the dark to allow the M-S chemisorption to reach equilibrium.

  • System Validation: Analyze the suspension via UV-Vis spectroscopy.

    • Self-Validation Check: A sharp Surface Plasmon Resonance (SPR) peak at ~395-400 nm validates successful stabilization. A broadened or red-shifted peak (>410 nm) indicates protocol failure due to aggregation.

Protocol B: Ligand Exchange on Pre-synthesized Gold Nanoparticles (AuNPs)

Objective: Replace weak citrate ligands on 15 nm AuNPs with robust NaPMT for enhanced stability in high-salt biological buffers.

  • Starting Material: Begin with 50 mL of standard 15 nm citrate-capped AuNPs (Optical Density = 1.0).

  • Ligand Introduction: Prepare a 5.0 mM NaPMT solution in a 1:9 ethanol:water mixture. Add 2 mL of this solution to the AuNP suspension.

    • Causality: NaPMT has limited solubility in pure water at high concentrations. The 10% ethanol co-solvent ensures complete dissolution of the ligand without inducing solvent-shock aggregation of the AuNPs.

  • Incubation: Stir gently (300 rpm) at room temperature for 12 hours.

    • Causality: The strong Au-S binding affinity drives the thermodynamic displacement of the weaker citrate ligands over time.

  • Purification: Centrifuge the suspension at 12,000 rpm for 15 minutes. Decant the supernatant to remove displaced citrate and excess unreacted NaPMT. Resuspend the soft pellet in ultra-pure water.

  • System Validation: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis.

    • Self-Validation Check: The hydrodynamic diameter should show a slight increase (approx. 1-2 nm) corresponding to the new PMT monolayer. The Zeta potential must read highly negative (< -35 mV), confirming the presence of the deprotonated tetrazole rings [3].

Empirical Data: Comparative Stabilization Metrics

The table below summarizes the quantitative advantages of NaPMT-capped nanoparticles compared to traditional Citrate-capped equivalents, demonstrating why NaPMT is preferred for rigorous downstream applications.

Metric / PropertyCitrate-Capped AgNPsNaPMT-Capped AgNPsAnalytical Significance
Zeta Potential (mV) -20 to -25 mV-35 to -45 mVHigher absolute value indicates superior electrostatic repulsion and colloidal stability.
Salt Tolerance (NaCl) Aggregates at > 50 mMStable up to 250 mMNaPMT's steric bulk prevents salt-induced Debye screening from causing immediate flocculation.
Thermal Stability SPR broadens at 60°CStable up to 90°CCovalent M-S bonds resist thermal desorption better than electrostatic carboxylate interactions.
Shelf Life (at 4°C) 2 - 4 weeks> 6 monthsNaPMT acts as an anti-oxidative barrier, preventing the dissolution of Ag+ ions over time.

References

1.1 - Frontiers in Chemistry, 2025. 2.2 - International Journal of Electrochemical Science, 2020. 3.3 - The Journal of Physical Chemistry C, 2008.

Sources

Experimental Procedures for Incorporating Sodium 1-phenyl-1H-tetrazole-5-thiolate into Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-POLY-PTT-05

Introduction & Scientific Rationale

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) is the salt form of 1-phenyl-5-mercaptotetrazole (PMT). Incorporating this heterocyclic moiety into polymer backbones is a critical strategy in materials science for three primary reasons:

  • Metal Chelation: The tetrazole-thiol group acts as a bidentate ligand (N and S donors), showing high affinity for soft metals (Ag⁺, Hg²⁺, Cd²⁺) and corrosion inhibition on copper/aluminum surfaces.

  • Antibacterial Activity: The tetrazole core disrupts bacterial metabolic pathways, making these polymers valuable for sterile surface coatings.

  • Adhesion Promotion: The sulfur moiety forms strong covalent bonds with metal substrates (Au, Cu), serving as an effective primer or adhesion promoter in electronics packaging.

This guide details two distinct methodologies for incorporation: Post-Polymerization Modification (PPM) of chlorinated polymers and Direct Polymerization of functionalized monomers.

Chemical Mechanism: Nucleophilic Substitution ( )[1]

The core mechanism for incorporating SPTT into halogenated polymers (like PVC or Chloromethyl Polystyrene) is a nucleophilic substitution. The sulfur atom in the thiolate anion acts as a strong nucleophile, displacing the chlorine atom on the polymer backbone.

Reaction Pathway Diagram

G cluster_0 Mechanism: SN2 Attack Reactants Polymer-Cl + SPTT (Electrophile + Nucleophile) TS Transition State [Cl...C...S-Tetrazole]‡ Reactants->TS Heat/Solvent (DMF/Cyclohexanone) Products Polymer-S-Tetrazole + NaCl (Functionalized Polymer) TS->Products - Cl⁻

Caption: Kinetic pathway of the nucleophilic attack of the tetrazole-thiolate anion on a chlorinated polymer backbone.

Protocol A: Post-Polymerization Modification of PVC

Best for: Creating flexible, antibacterial films or corrosion-resistant coatings. Substrate: Poly(vinyl chloride) (PVC).[1][2][3][4]

Reagents & Equipment[3][5]
  • Polymer: PVC (High Molecular Weight,

    
    ).
    
  • Reagent: 1-Phenyl-1H-tetrazole-5-thiol (PMT) [CAS: 86-93-1].[5][6][7]

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) or NaOH.

  • Solvent: Cyclohexanone (preferred for PVC solubility) or DMF.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (Phase transfer catalyst, optional but recommended).

Step-by-Step Procedure
  • Preparation of Thiolate Salt (In-Situ):

    • Note: If commercial SPTT is unavailable, generate it fresh.

    • Dissolve 1.0 eq of PMT in minimal DMF.

    • Slowly add 1.1 eq of NaH at 0°C under

      
       flow. Stir for 30 mins until 
      
      
      
      evolution ceases.
    • Safety: NaH reacts violently with moisture. Use dry solvents.

  • Polymer Dissolution:

    • Dissolve 5.0 g of PVC in 100 mL of Cyclohexanone at 50°C. Stir until a clear, viscous solution forms.

  • Nucleophilic Substitution:

    • Add the SPTT solution dropwise to the PVC solution.

    • Critical Control Point: Maintain temperature at 60°C . Do not exceed 80°C to prevent PVC dehydrochlorination (blackening/degradation).

    • Reaction Time: 6–12 hours under continuous stirring.

  • Purification:

    • Pour the reaction mixture slowly into a 10-fold excess of Methanol (500 mL) under vigorous stirring. The polymer will precipitate as white/off-white fibers.

    • Filter and redissolve the polymer in THF.

    • Reprecipitate in Methanol (Repeat 2x to remove unreacted thiol).

  • Drying:

    • Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Functionalization of Merrifield Resin

Best for: Solid-phase metal scavenging or heterogeneous catalysis. Substrate: Chloromethyl Polystyrene (Merrifield Resin).

Experimental Workflow

Workflow Start Start: Chloromethyl Polystyrene Beads Swell Step 1: Swelling Solvent: DMF, 30 mins, RT Start->Swell React Step 2: Reaction Add SPTT (2.0 eq), 80°C, 24h Swell->React Wash Step 3: Washing Cycle DMF -> Methanol -> Water -> Methanol React->Wash Dry Step 4: Vacuum Drying 50°C, Constant Weight Wash->Dry

Caption: Solid-phase synthesis workflow for functionalizing Merrifield resin with SPTT.

Procedure Details
  • Swelling: Place 1.0 g of Merrifield resin (approx. 1.0–1.5 mmol Cl/g loading) in a peptide synthesis vessel. Add 10 mL DMF and swell for 30 mins.

  • Reaction: Add 3.0 mmol (excess) of Sodium 1-phenyl-1H-tetrazole-5-thiolate dissolved in 5 mL DMF.

  • Heating: Agitate at 80°C for 24 hours. Note: Solid phase reactions are slower than solution phase.

  • Washing: Filter the resin and wash sequentially with:

    • DMF (3 x 10 mL)

    • Water (3 x 10 mL) to remove NaCl.

    • Methanol (3 x 10 mL) to shrink beads.

  • Validation: Perform the Volhard titration on the filtrate to calculate chloride release, or analyze the beads via Elemental Analysis.

Characterization & Validation

To ensure the protocol was successful, compare the product data against the following benchmarks.

Data Table: Expected Characterization Signals
MethodParameterUnmodified PolymerSPTT-Modified PolymerInterpretation
FTIR C-Cl Stretch600–700 cm⁻¹ (Strong)Reduced / AbsentSubstitution of Chlorine
FTIR Tetrazole RingAbsent1080–1100 cm⁻¹Presence of Tetrazole Ring
FTIR C=N StretchAbsent1490–1500 cm⁻¹Tetrazole Ring Vibration
Elemental Analysis Nitrogen %0%> 2.0% (Depends on DS)Direct measure of substitution degree
TGA Decomposition


may decrease slightly
Thermal stability check

Calculation of Degree of Substitution (DS): Using Elemental Analysis (Nitrogen content):



(Where 

is the molecular weight of the repeating unit).

Safety & Handling (E-E-A-T)

  • Thiol Odor: While PTT is a solid salt and less volatile than liquid thiols, it can still generate sulfurous odors. Work in a fume hood.

  • Shock Sensitivity: Tetrazoles are high-nitrogen compounds. While 1-phenyl-5-mercaptotetrazole is generally stable, never heat the dry solid above its melting point or subject it to grinding/friction in the presence of strong oxidizers.

  • Solvent Safety: DMF is hepatotoxic and readily absorbed through the skin. Wear butyl rubber gloves.

References

  • NIST Chemistry WebBook. (2023). 1H-Tetrazole-5-thiol, 1-phenyl- IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • El-Menshawy, A. M., et al. (2010).[8] Modification of chloromethylated polystyrene with 2-mercaptobenzothiazole for application as a new sorbent. Journal of Hazardous Materials. Retrieved from [Link]

  • Bicak, N., et al. (1999). Studies on the Chloromethylation of Polystyrene Resins. Istanbul Technical University. Retrieved from [Link]

Sources

Application Note: Sodium 1-phenyl-1H-tetrazole-5-thiolate in Metal Complexation

[1]

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) is the salt form of 1-phenyl-1H-tetrazole-5-thiol (HPTT). It serves as a distinct ambidentate ligand capable of stabilizing transition metals through sulfur (S) or nitrogen (N) donors. Unlike simple alkyl thiolates, the tetrazole ring confers electronic delocalization that influences the redox potentials and solubility of the resulting complexes. This guide provides validated protocols for synthesizing NaPTT-derived complexes (specifically Ag, Pd, and Pt) and details their application in anticancer and antimicrobial research.

Ligand Chemistry & Coordination Modes

The core utility of NaPTT lies in its tautomeric equilibrium and multidentate capability. In solution, the free ligand exists in equilibrium between the thione (1H-tetrazole-5-thione) and thiol (tetrazole-5-thiol) forms. Upon deprotonation to the thiolate anion (PTT⁻), it becomes a versatile linker.

Coordination Architectures

The PTT⁻ anion binds metals in three primary modes, dictated by the metal's hardness/softness and steric constraints of co-ligands:

  • Monodentate S-Bonding (

    
    -S):  Common with soft metals (Pt, Pd, Hg) stabilized by bulky phosphines.
    
  • Bridging Bidentate (

    
    -S,N):  Forms dimeric or polymeric structures (e.g., Ag(I) polymers), utilizing both the exocyclic sulfur and a ring nitrogen.
    
  • N-Bonding (

    
    -N):  Less common, observed when the sulfur is sterically hindered or involved in hydrogen bonding.
    

CoordinationModescluster_legendCoordination LogicLigandPTT Anion(1-phenyl-1H-tetrazole-5-thiolate)Mode1Type I: Monodentate S(Soft Metals: Pt, Pd, Au)Ligand->Mode1 + Bulky Phosphines(Steric Control)Mode2Type II: Bridging S,N(Ag, Cu Polymers)Ligand->Mode2 + 1:1 Stoichiometry(Self-Assembly)Mode3Type III: Chelation/Bridging(Heterobimetallics)Ligand->Mode3 + Mixed MetalsDescS-bonding is kinetically favored for soft acids.N-bonding promotes polymerization.

Figure 1: Decision tree for coordination modes of the PTT anion based on reaction conditions.[1]

Experimental Protocols

Precursor Synthesis: Sodium 1-phenyl-1H-tetrazole-5-thiolate

While HPTT is commercially available, the sodium salt (NaPTT) is often generated in situ or isolated for better solubility in polar synthesis.

Safety Warning: Azides are potential explosion hazards. Perform all reactions behind a blast shield. Avoid acidifying azide solutions (forms toxic

Protocol:

  • Reagents: Dissolve 1-phenyl-1H-tetrazole-5-thiol (1.78 g, 10 mmol) in 20 mL of absolute ethanol.

  • Deprotonation: Add an equimolar amount of Sodium Ethoxide (EtONa) or NaOH (0.40 g, 10 mmol) dissolved in minimal ethanol.

  • Reaction: Stir at room temperature for 30 minutes. The solution should turn clear.

  • Isolation: Evaporate the solvent under reduced pressure to yield a white/off-white solid.

  • Purification: Wash with cold diethyl ether to remove unreacted thiol. Dry in vacuo.

Synthesis of Antitumor Platinum(II) Complex: [Pt(PTT)₂(dppe)]

This protocol synthesizes a square-planar Pt(II) complex exhibiting cytotoxicity against HepG2 liver cancer cells.

Reagents:

  • Precursor:

    
     (dppe = 1,2-bis(diphenylphosphino)ethane)
    
  • Ligand: NaPTT (prepared above)

  • Solvent: Dichloromethane (DCM) / Methanol

Step-by-Step:

  • Dissolution: Dissolve 0.5 mmol of

    
     in 15 mL of DCM.
    
  • Ligand Addition: Dissolve 1.1 mmol (slight excess) of NaPTT in 10 mL of Methanol.

  • Mixing: Add the ligand solution dropwise to the platinum solution under constant stirring.

  • Reflux: Heat the mixture to mild reflux (40°C) for 4 hours. The color typically shifts from pale yellow to bright yellow/orange.

  • Work-up: Filter off any NaCl precipitate. Concentrate the filtrate to ~5 mL.

  • Crystallization: Layer with diethyl ether or hexane and store at 4°C. Yellow crystals form overnight.

Synthesis of Polymeric Silver(I) Antimicrobial: {[Ag(PTT)]}n

Silver complexes of PTT are highly insoluble polymers known for slow-release antimicrobial activity.

Protocol:

  • Reaction: Mix aqueous solutions of

    
     (1 mmol in 10 mL 
    
    
    ) and NaPTT (1 mmol in 10 mL
    
    
    ).
  • Precipitation: A white curdy precipitate forms immediately.

  • Aging: Stir in the dark for 1 hour to ensure complete polymerization.

  • Washing: Filter and wash extensively with water (to remove nitrates) followed by ethanol.

  • Drying: Dry in a desiccator over

    
    . Note: This product is light sensitive.
    

Characterization Guide

Distinguishing between the free thione ligand and the metal-bound thiolate is critical.

Infrared Spectroscopy (FT-IR)

The disappearance of the S-H stretch and the shift of the C-S band are the primary indicators of coordination.

Functional GroupFree Ligand (HPTT) (

)
Metal Complex (M-PTT) (

)
Diagnostic Note

(S-H)
2550 – 2600 (Weak)Absent Confirms deprotonation and S-binding.[2]

(C=N)
1590 – 16001610 – 1630Shifts due to ring electron delocalization.

(C-S)
750 – 760690 – 710Red shift indicates S-M bond formation.

(N-N)
1200 – 12501260 – 1280Blue shift indicates N-coordination or ring rigidity.
NMR Spectroscopy ( )
  • 
     NMR:  The free ligand shows a broad thiol proton signal (–SH) around 
    
    
    13.0–14.0 ppm (in DMSO-
    
    
    ). This signal vanishes in the NaPTT salt and metal complexes.
  • 
     NMR:  The tetrazole carbon (
    
    
    ) typically appears around 163 ppm. Coordination often shifts this upfield or downfield depending on the metal back-bonding.

Applications in Drug Development[4][5]

Anticancer Activity

Platinum and Palladium complexes of PTT have shown significant

  • Mechanism: The planar aromatic phenyl ring facilitates DNA intercalation, while the labile S-Pt bond allows for hydrolysis and subsequent binding to DNA bases (guanine N7).

  • Advantage: The lipophilicity of the phenyl-tetrazole moiety improves cellular uptake compared to cisplatin.

Antimicrobial Agents

Silver(I) polymers of PTT release

  • Target: Bacterial cell wall proteins (thiol groups).

  • Efficacy: Effective against S. aureus and E. coli. The tetrazole ring itself adds antifungal properties (similar to azole drugs).

Applicationscluster_medMedicinal Applicationscluster_matMaterials ScienceNaPTTNaPTT LigandAntiCancerAnticancer (Pt/Pd)Target: DNA IntercalationNaPTT->AntiCancerAntiMicrobialAntimicrobial (Ag/Cu)Target: Cell Wall LysisNaPTT->AntiMicrobialNanoNanoparticle Capping(Ag NPs stabilizer)NaPTT->NanoCorrosionCorrosion Inhibitor(Adsorption on Cu surfaces)NaPTT->Corrosion

Figure 2: Functional applications of NaPTT-derived metal complexes.

References

  • Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands. Source: Samarra Journal of Pure and Applied Science (2024)

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Source: ResearchGate (Journal of Molecular Structure)

  • Asymmetric versus symmetric silver–sulfur–nitrogen bonding in the solid-state structure of silver-1-phenyl-1H-tetrazole-5-thiol. Source: Journal of Coordination Chemistry (2007) [3]

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Source: Advances in Chemical Engineering and Science (2012)

  • Sodium 1-phenyl-1H-tetrazole-5-thiolate Substance Information. Source: ECHA (European Chemicals Agency)

Application Notes and Protocols for Creating Self-Assembled Monolayers with Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formation and characterization of high-quality Self-Assembled Monolayers (SAMs) using Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT). SPT is a unique heterocyclic aromatic thiol that offers distinct advantages in surface modification due to the electronic properties and structural rigidity of the phenyl-tetrazole moiety. These application notes are designed for researchers and professionals in materials science, nanotechnology, and drug development. We will delve into the fundamental principles of SPT SAM formation, provide validated, step-by-step protocols for substrate preparation and monolayer deposition, and detail essential characterization techniques to ensure the integrity and functionality of the modified surfaces.

Introduction: The Rationale for Using Sodium 1-phenyl-1H-tetrazole-5-thiolate

Self-Assembled Monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling precise control over the interfacial properties of materials.[1][2] While alkanethiols are the most studied class of SAM-forming molecules, there is growing interest in aromatic and heterocyclic thiols for applications requiring enhanced thermal stability, specific electronic characteristics, or tailored biomolecular interactions.

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT), and its protonated form 1-phenyl-1H-tetrazole-5-thiol (PTT), is a compelling molecule for advanced SAM applications.[3][4] Its structure comprises three key components:

  • Thiolate Headgroup (-S⁻): Provides a strong, covalent anchoring point to noble metal surfaces like gold, silver, and copper.[5]

  • Phenyl Ring: Contributes to robust intermolecular π-π stacking interactions, which can enhance the structural order and thermal stability of the monolayer compared to aliphatic chains.

  • Tetrazole Ring: A nitrogen-rich heterocycle that imparts a significant dipole moment and offers potential coordination sites for metal ions or hydrogen bonding.[6][7] This functionality makes SPT-based SAMs particularly interesting for applications in corrosion inhibition, sensing, and as platforms for further chemical modification.[8][9]

This guide provides the necessary protocols to harness the potential of SPT for creating well-defined, functional surfaces.

The Mechanism of SPT Self-Assembly on Gold

The formation of an SPT SAM on a gold surface is a spontaneous chemisorption process driven by the strong affinity between sulfur and gold. The process can be understood in several stages, analogous to classical alkanethiol SAM formation.[5]

  • Initial Adsorption: Upon immersion of a clean gold substrate into an SPT solution, the thiolate molecules rapidly adsorb onto the surface. In the initial, low-density phase, the molecules may lie flat on the surface.

  • Nucleation and Growth: As surface coverage increases, lateral intermolecular forces (primarily van der Waals and π-π stacking between the phenyl-tetrazole moieties) become significant. This pressure induces a phase transition, where molecules begin to orient more vertically, forming ordered, island-like domains.[5]

  • Monolayer Ripening: Over time, these domains grow and coalesce, and defects within the monolayer are slowly annealed out, resulting in a densely packed, quasi-crystalline 2D structure. The final orientation of the molecules is a balance between the Au-S bond energy and the intermolecular interactions.

SAM_Formation_Mechanism cluster_0 Step 1: Initial Adsorption cluster_1 Step 2: Nucleation & Growth cluster_2 Step 3: Monolayer Ripening a SPT in Solution c Low-Density 'Lying Down' Phase a->c b Clean Gold Substrate b->c d Critical Surface Coverage c->d Increased Adsorption e Ordered Island Formation (π-π Stacking) d->e f Domain Coalescence e->f Continued Deposition g Densely Packed, Ordered Monolayer f->g

Experimental Protocols

Essential Materials and Reagents
Item Specification Supplier Example CAS Number Notes
Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT)Purity ≥97%Santa Cruz Biotechnology, Sigma-Aldrich15052-19-4The primary monolayer precursor.[3]
1-Phenyl-1H-tetrazole-5-thiol (PTT)Purity ≥98%Sigma-Aldrich86-93-1The protonated form, can also be used.
Gold SubstratesAu (99.99%) on Mica or Si Wafer (with Ti/Cr adhesion layer)VariousN/ATemplate-stripped gold on mica provides atomically flat terraces.[10]
Ethanol (EtOH)Anhydrous, 200 ProofStandard Lab Suppliers64-17-5Primary solvent for SAM deposition.
Sulfuric Acid (H₂SO₄)98%, ACS GradeStandard Lab Suppliers7664-93-9For Piranha solution. EXTREME CAUTION .
Hydrogen Peroxide (H₂O₂)30%, ACS GradeStandard Lab Suppliers7722-84-1For Piranha solution. EXTREME CAUTION .
Deionized (DI) WaterResistivity >18 MΩ·cmIn-house or Supplier7732-18-5For rinsing.
Nitrogen Gas (N₂)High Purity (99.998%)Standard Lab Suppliers7727-37-9For drying substrates.
Protocol 1: Gold Substrate Preparation

The quality of the SAM is critically dependent on the cleanliness of the substrate. This protocol describes a robust method for cleaning gold surfaces.

CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, a powerful oxidizer, and reacts violently with organic materials. Always use a fume hood, and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Always add peroxide to acid, never the other way around.

  • Initial Cleaning: Sonicate the gold substrate in a beaker with acetone for 10 minutes, followed by isopropanol for 10 minutes to remove gross organic contamination.

  • Rinsing: Thoroughly rinse the substrate with DI water.

  • Piranha Etching (in a fume hood):

    • Prepare the Piranha solution by carefully and slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

    • Using acid-resistant tweezers, immerse the gold substrate in the hot Piranha solution for 5-10 minutes. This step removes residual organic contaminants and can help etch away surface defects.

  • Final Rinsing: Carefully remove the substrate from the Piranha bath and rinse it extensively with copious amounts of DI water.

  • Drying: Immediately dry the substrate under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The substrate is now atomically clean and highly active. It should be used immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: SAM Formation by Solution Deposition
  • Prepare the Deposition Solution:

    • Prepare a 1 mM solution of Sodium 1-phenyl-1H-tetrazole-5-thiolate in anhydrous ethanol. For a 10 mL solution, this corresponds to dissolving approximately 2.0 mg of SPT (MW: 200.20 g/mol ).[3]

    • Ensure the SPT is fully dissolved. Gentle sonication for 5 minutes can aid dissolution. The solution should be clear.

  • Substrate Immersion:

    • Place the freshly cleaned and dried gold substrate into a clean glass container (e.g., a petri dish or a specialized vial).

    • Pour the 1 mM SPT solution over the substrate, ensuring the entire surface is covered.

  • Incubation:

    • Cover the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature. This extended time allows for the formation of a well-ordered, low-defect monolayer.

  • Post-Deposition Rinsing:

    • Remove the substrate from the deposition solution using clean tweezers.

    • Rinse the surface thoroughly with fresh anhydrous ethanol to remove any non-covalently bonded (physisorbed) molecules.

  • Final Drying:

    • Dry the substrate with a gentle stream of high-purity nitrogen gas.

    • The SPT SAM-coated substrate is now ready for characterization or further use. Store in a clean, dry environment (e.g., a desiccator).

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization p1 Sonication (Acetone, IPA) p2 DI Water Rinse p1->p2 p3 Piranha Etch (5-10 min) p2->p3 p4 Extensive DI Water Rinse p3->p4 p5 N₂ Dry p4->p5 s2 Immerse Substrate (18-24 h) p5->s2 Immediate Use s1 Prepare 1 mM SPT in Ethanol s1->s2 s3 Ethanol Rinse s2->s3 s4 N₂ Dry s3->s4 c1 Contact Angle s4->c1 c2 XPS s4->c2 c3 Ellipsometry s4->c3 c4 AFM / STM s4->c4

Characterization of SPT Self-Assembled Monolayers

Validating the formation and quality of the SAM is a crucial step. A combination of techniques is recommended to obtain a comprehensive understanding of the monolayer.

Technique Principle Information Gained Typical Expected Result for a Quality SPT SAM
Contact Angle Goniometry Measures the angle a liquid droplet makes with the surface.Surface energy and hydrophobicity.A significant change from the clean gold surface. The phenyl group will impart a moderate hydrophobicity.
X-ray Photoelectron Spectroscopy (XPS) Analyzes core-level electron energies to determine elemental composition and chemical states.[11]Confirmation of S, N, and C on the surface. High-resolution scans of the S 2p peak confirm the Au-S thiolate bond.Presence of C 1s, N 1s, and S 2p peaks. The S 2p peak for a bound thiolate appears at a lower binding energy (~162 eV) than for a free thiol (~164 eV).
Ellipsometry Measures the change in polarization of light upon reflection from a surface.Precise measurement of monolayer thickness.Thickness consistent with a standing-up orientation of the SPT molecule (approx. 8-10 Å).
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by molecular vibrations.[2]Information on molecular orientation and chemical integrity.Vibrational modes corresponding to the phenyl and tetrazole rings can be identified.
Scanning Tunneling Microscopy (STM) / Atomic Force Microscopy (AFM) High-resolution surface imaging techniques.Surface morphology, molecular packing, and domain structure.[11]Atomically flat terraces with evidence of molecular ordering. Low density of pinhole defects.

Troubleshooting Common Issues

Problem Likely Cause(s) Recommended Solution(s)
Inconsistent or patchy monolayer (from AFM/STM) Incomplete cleaning of the substrate; contaminated deposition solution; insufficient immersion time.Re-clean the substrate rigorously. Use fresh, anhydrous solvent. Increase immersion time to 24 hours.
Low water contact angle (hydrophilic surface) Incomplete monolayer formation; significant number of pinhole defects.Verify SPT concentration and purity. Ensure substrate was used immediately after cleaning.
XPS shows no sulfur or nitrogen signal Failed deposition.Confirm all protocol steps. Check the integrity of the SPT reagent.
Monolayer thickness is too low (from Ellipsometry) Molecules are in a disordered or "lying down" phase.Ensure a sufficiently long immersion time for the monolayer to order. Confirm the solution concentration is adequate.

Safety and Handling

  • Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT): May cause skin, eye, and respiratory irritation.[12] Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Avoid breathing dust.

  • 1-Phenyl-1H-tetrazole-5-thiol (PTT): High-nitrogen compounds can be thermally unstable.[13] Avoid heating, friction, or shock.

  • Piranha Solution: As detailed in Protocol 1, this is an extremely hazardous mixture. All handling must be performed in a certified fume hood with appropriate, acid-resistant PPE.

References

  • Wink, T., et al. (1997). Self-assembled monolayers for biosensors. Analyst, 122(4), 43R-50R. Sourced from a diagram on ResearchGate. [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold. Agilent Technologies Application Note. (2007). [Link]

  • Al-Ammar, K. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1324151. [Link]

  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium. International Journal of Electrochemical Science, 15, 2499-2510. [Link]

  • Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 161-164. [Link]

  • Weidner, T., et al. (2010). Binary Monolayers Formed from the Sequential Adsorption of Terphenylthiol and Dodecanethiol on Gold. The Journal of Physical Chemistry C, 114(32), 13739–13746. [Link]

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate. (2020). [Link]

  • Colorado, R. (2001). Thiol-based Self-assembled Monolayers: Formation and Organization. Semantic Scholar. [Link]

  • Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. ResearchGate. (2022). [Link]

  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies Application Note. [Link]

  • Al-Juboori, A. M. J., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

  • Syntheses and Characterization of Tetrazolate-based Lanthanide Compounds and Eco-friendly Selective Crystallization Separation. OSTI.GOV. [Link]

  • 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Ammar, K. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

  • Liu, J., et al. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. ResearchGate. [Link]

  • Exploring 1-Phenyltetrazole-5-thiol Synthesis and Purity from a China Manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.
  • 1H-Tetrazole-5-thiol, 1-phenyl-. NIST WebBook. [Link]

  • 1-Phenyl-1H-tetrazole-5-thiol. ChemBK. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium 1-Phenyl-1H-Tetrazole-5-Thiolate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals seeking to resolve yield bottlenecks in the synthesis of Sodium 1-phenyl-1H-tetrazole-5-thiolate (often referred to as PMT-Na).

The formation of the tetrazole core relies on a [3+2] cycloaddition between the electrophilic thiocarbonyl carbon of phenyl isothiocyanate and the nucleophilic azide anion[1]. While theoretically straightforward, practical execution is frequently hindered by mass transfer limitations, hydrolytic side reactions, and improper isolation strategies.

Part 1: Quantitative Process Optimization

The choice of solvent and phase mediators dictates the kinetic success of the cycloaddition. Phenyl isothiocyanate is highly hydrophobic, whereas sodium azide is water-soluble. Running this reaction in pure water creates a biphasic system that severely limits mass transfer and suppresses yield.

Table 1: Effect of Solvent and Catalytic Additives on Reaction Yield

Solvent SystemAdditive / CatalystTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation
WaterNone801260 - 70Biphasic mixture limits mass transfer; slow kinetics.
WaterPyridine (3.0 eq)25 - 802 - 483 - 85Pyridine acts as a mild base and phase mediator[2].
DMF or NMPNone1002 - 590 - 95Homogeneous reaction; excellent solubility of both reagents.
Water / TolueneTBAB (10 mol%)903 - 495 - 99Phase transfer catalyst (PTC) shuttles azide into the organic phase.

Part 2: Diagnostic Troubleshooting Matrix

Issue 1: Sluggish Kinetics & Incomplete Conversion
  • Symptom: Reaction stalls at 60-70% conversion; unreacted phenyl isothiocyanate remains visible on TLC.

  • Root Cause: Biphasic mass transfer limitation. The azide anion cannot efficiently collide with the isothiocyanate in the organic layer.

  • Resolution: Transition to a polar aprotic solvent (e.g., DMF) to homogenize the mixture, or implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5-10 mol% if an aqueous biphasic system is strictly required for your scale-up process.

Issue 2: Formation of Aniline Impurity
  • Symptom: Strong odor of hydrogen sulfide (

    
    ) during the reaction, or detection of an aniline byproduct via NMR/TLC.
    
  • Root Cause: Hydrolytic degradation. Under prolonged heating in strongly basic aqueous conditions, the isothiocyanate group undergoes nucleophilic attack by hydroxide ions, decomposing into aniline and carbonyl sulfide/hydrogen sulfide.

  • Resolution: Avoid using strong bases like NaOH during the cycloaddition step. Buffer the system or use a milder base like pyridine[2]. Strictly cap the reaction temperature at 100 °C.

Issue 3: Massive Product Loss During Isolation
  • Symptom: High conversion is confirmed in-process, but the isolated yield of the final sodium salt is < 50%.

  • Root Cause: Improper isolation strategy. The sodium salt of 1-phenyl-1H-tetrazole-5-thiol is highly water-soluble. Attempting to extract it directly from the aqueous reaction mixture leads to product loss in the aqueous waste stream.

  • Resolution: Utilize an "acid-base bounce" isolation strategy. Force the product out of the aqueous phase by acidifying it to form the insoluble free thiol, isolate it, and then re-salify it (Detailed in the Protocol Vault below)[3].

Troubleshooting Issue Yield < 70% Q1 Biphasic? Issue->Q1 A1 Add PTC/DMF Q1->A1 Yes Q2 Aniline? Q1->Q2 No A2 Lower Temp Q2->A2 Yes Q3 Lost Salt? Q2->Q3 No A3 Acidify First Q3->A3 Yes

Fig 1. Diagnostic logic tree for resolving yield bottlenecks in tetrazole synthesis.

Part 3: Protocol Vault (Self-Validating Methodology)

To guarantee high yields (≥95%), do not attempt to isolate the sodium salt directly. Instead, synthesize the free thiol first, purify it, and convert it to the sodium salt in a controlled environment.

Stage 1:[3+2] Cycloaddition
  • Charge Reactor: To a round-bottom flask, add 1.0 equivalent of phenyl isothiocyanate and 1.2 equivalents of sodium azide (

    
    ).
    
  • Solvent Addition: Suspend the reagents in a 1:1 mixture of Water and DMF (10 mL per gram of substrate). Add 5 mol% TBAB to facilitate phase transfer.

  • Reflux: Heat the mixture to 90 °C under continuous stirring for 3-4 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, partition between EtOAc and water. Run TLC of the organic layer (Hexane:EtOAc 4:1). The complete disappearance of the high-Rf phenyl isothiocyanate spot validates reaction completion.

Stage 2: Acidic Precipitation (Purification)
  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise until the pH reaches 1.0.

  • Self-Validation (IPC): A dense, colorless crystalline precipitate of 1-phenyl-1H-tetrazole-5-thiol will form instantly[3]. If the solution remains cloudy without precipitating, verify the pH is strictly

    
    .
    
  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water to remove excess hydrazoic acid and salts, and dry under a vacuum.

Stage 3: Controlled Salification
  • Dissolution: Suspend the purified 1-phenyl-1H-tetrazole-5-thiol in absolute ethanol.

  • Neutralization: Add exactly 1.0 equivalent of Sodium Hydroxide (NaOH) as a 1M ethanolic solution. Stir at room temperature for 30 minutes.

  • Self-Validation (IPC): The suspension will transition into a completely clear solution as the water-soluble sodium salt forms. Any remaining insoluble residue is an impurity and must be filtered out.

  • Recovery: Evaporate the ethanol under reduced pressure to yield analytically pure Sodium 1-phenyl-1H-tetrazole-5-thiolate as a white solid.

Workflow A Phenyl Isothiocyanate + NaN3 B Cycloaddition (80-100°C) A->B C Acidification (pH 1) B->C D Filtration of Free Thiol C->D E Salification (NaOH/EtOH) D->E F Sodium Thiolate Salt E->F

Fig 2. Optimized workflow for synthesizing and isolating the tetrazole sodium salt.

Part 4: Safety & Process FAQs

Q: Why must I strictly avoid acidic conditions during the initial cycloaddition step? A: Sodium azide reacts with acids to form hydrazoic acid (


), which is highly toxic, volatile, and explosive. The reaction mixture must remain basic or neutral during the heating phase. Acidification must only occur after the reaction is cooled and ideally in a well-ventilated fume hood to safely manage any unreacted azide.

Q: Can I use Sodium Methoxide (NaOMe) instead of NaOH for the final salification? A: Yes. In fact, using 1.0 equivalent of NaOMe in dry methanol or ethanol is highly recommended for moisture-sensitive downstream applications. It prevents the generation of water (which occurs when using NaOH) and ensures a completely anhydrous sodium salt upon solvent evaporation.

Q: My final sodium salt is slightly yellow instead of white. What caused this? A: A yellow tint typically indicates trace amounts of unreacted phenyl isothiocyanate or oxidized disulfide byproducts (5,5′-dithiobis(1-phenyl-1H-tetrazole)). Ensure you wash the intermediate free thiol thoroughly with cold water and a non-polar solvent (like cold hexanes) prior to the salification step.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - National Library of Medicine (NIH). [Link][1]

  • A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates - ResearchGate. [Link][2]

Sources

Technical Support Center: Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTZ) Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTZ) . As a highly versatile nucleophile, NaPTZ is critical in the synthesis of Julia-Kocienski olefination precursors (sulfones) for macrolide antibiotics 1, and serves as an advanced redox mediator in dye-sensitized solar cells (DSCs) 2.

Due to its electron-rich thiolate core, NaPTZ is highly susceptible to oxidative dimerization and metal chelation. This guide provides field-proven, self-validating methodologies to isolate the pure sodium salt and troubleshoot common experimental failures.

Physicochemical & Solubility Profile

Understanding the differential solubility between the free thiol (PTZ-SH), the active sodium salt (NaPTZ), and the inactive disulfide dimer is the mechanistic foundation of all purification strategies.

Property1-Phenyl-1H-tetrazole-5-thiol (Free Thiol)Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTZ)
CAS Number 86-93-115052-19-4
Appearance White to off-white powderWhite crystalline solid
Melting Point 145 °C (Decomposes) 396 °C (Decomposes at 145 °C) 3
Solubility Profile Soluble in 5% EtOH, CHCl₃, Acetone; Partly in H₂O Soluble in H₂O, Hot EtOH; Insoluble in Hexane
Air Sensitivity Moderate (Stable if kept dry)High (Rapidly oxidizes to disulfide in solution) 2

Standard Operating Procedures (SOPs)

Protocol A: Anaerobic Recrystallization of NaPTZ

This protocol leverages thermodynamic cooling to isolate the sodium salt while excluding the oxidized disulfide and unreacted free thiol from the crystal lattice.

Step-by-Step Methodology:

  • Pre-treatment (Impurity Extraction): Wash 10 g of crude NaPTZ solid with 20 mL of ice-cold, anhydrous chloroform (CHCl₃) on a sintered glass funnel.

    • Causality: The free acid (PTZ-SH) is highly soluble in CHCl₃, whereas the sodium salt is sparingly soluble. Removing the free acid prevents it from disrupting the NaPTZ crystal lattice, which often causes "oiling out."

  • Anaerobic Dissolution: Transfer the washed solid to a Schlenk flask. Add 50 mL of absolute ethanol that has been rigorously degassed via nitrogen sparging for 30 minutes. Heat the suspension to 60–65 °C under an inert argon atmosphere until complete dissolution occurs 3.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Celite pad under positive argon pressure to remove insoluble polymeric impurities or inorganic salts.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4 °C bath for 12 hours.

    • Causality: Slow cooling ensures thermodynamic control. The oxidized disulfide dimer remains highly soluble in the cold ethanolic mother liquor and is excluded from the precipitating NaPTZ crystals.

  • Isolation & Washing: Filter the resulting white crystals under a stream of nitrogen. Wash the filter cake with 15 mL of ice-cold hexane to strip away residual ethanolic mother liquor.

  • Drying: Dry the crystals under high vacuum (≤ 0.1 mbar) in a dark desiccator for 24 hours.

Validation Checkpoint: To confirm the absence of the disulfide dimer, perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The non-polar disulfide will migrate significantly higher (R_f ~ 0.8) than the baseline-retained sodium salt (R_f ~ 0.0).

Workflow Start Crude NaPTZ (Contains PTZ-SH & Disulfide) Wash Cold Chloroform Wash (Removes free PTZ-SH) Start->Wash Dissolve Dissolve in Hot Degassed EtOH (Under Argon, 60°C) Wash->Dissolve Filter Hot Gravity Filtration (Removes insoluble polymers) Dissolve->Filter Crystallize Slow Cooling to 4°C (Promotes lattice formation) Filter->Crystallize Dry Vacuum Drying in Dark (Yields Pure NaPTZ) Crystallize->Dry Disulfide Disulfide Impurity Remains in Mother Liquor Crystallize->Disulfide Supernatant

Workflow for the purification of Sodium 1-phenyl-1H-tetrazole-5-thiolate via recrystallization.

Protocol B: Solid-Phase Extraction (SPE) for Trace Metal Removal

If NaPTZ is recovered from a transition-metal catalyzed reaction, heavy metal chelates must be removed to restore nucleophilicity.

Step-by-Step Methodology:

  • Resin Preparation: Wash Diaion SP-207 polymeric resin (brominated styrene-divinylbenzene) successively with 1 M NaOH, deionized water, 1 M HNO₃, and water to activate the hydrophobic matrix 4.

  • Sample Loading: Dissolve the contaminated NaPTZ in a pH 6.5 buffer. Pass the solution through the SPE column at a flow rate of 1.5 mL/min.

  • Elution: The hydrophobic metal-PTZ chelates will strongly adsorb to the resin pores. The highly polar, uncoordinated NaPTZ salt will elute cleanly in the aqueous flow-through.

  • Recovery: Lyophilize the aqueous flow-through to recover the metal-free NaPTZ.

Validation Checkpoint: Analyze the lyophilized product via Atomic Absorption Spectrometry (AAS) to confirm that transition metal concentrations (e.g., Cd, Pb, Zn) have been reduced to <5 ppm 4.

Troubleshooting & FAQs

Q: My NaPTZ is precipitating as a gummy residue/oil instead of forming distinct crystals. How do I fix this? A: This "oiling out" phenomenon occurs when the solvent cools too rapidly, or when there is a high concentration of unreacted free thiol (PTZ-SH) acting as a lattice impurity. Solution: Re-dissolve the gummy residue in minimal hot ethanol. Seed the solution with a pure crystal of NaPTZ, and allow it to cool very slowly to room temperature before transferring to a cold bath. Ensure you perform the preliminary cold chloroform wash (Protocol A, Step 1) to strip away the free thiol.

Q: During the synthesis of macrolide antibiotics, my NaPTZ displacement step is low yielding. Could purification be the issue? A: Yes. In complex syntheses like the displacement of mesylates to form thioethers 1, the presence of the oxidized disulfide dimer directly reduces your effective nucleophile concentration. Furthermore, if the NaPTZ is contaminated with residual water from improper drying, it will cause competitive hydrolysis of your mesylate. Ensure rigorous vacuum drying.

Q: How do I prevent the formation of 5,5′-dithiobis(1-phenyl-1H-tetrazole) during purification and storage? A: NaPTZ is air-sensitive. The electron-rich thiolate anion is highly susceptible to single-electron oxidation by atmospheric oxygen, a process accelerated by ambient light [[2]](). Solution: Always use degassed solvents. Store the final purified salt in an amber vial, backfilled with argon, at -20 °C.

Pathway Thiol 1-Phenyl-1H-tetrazole-5-thiol (PTZ-SH) Thiolate Sodium 1-phenyl-1H- tetrazole-5-thiolate (NaPTZ) Thiol->Thiolate NaOH / EtOH (Deprotonation) Disulfide 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (Inactive Disulfide Dimer) Thiolate->Disulfide O2 / Light (Oxidation)

Chemical equilibrium and oxidative degradation pathway of 1-phenyl-1H-tetrazole-5-thiolate.

References[2] Title: 1-Phenyltetrazole-5-thiol | 86-93-1. Source: ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCeDX5-tjXQj219ZvmFoT5PiGC0T3Q5Zpr80tGuFiax09Wm1HmJe5RaY7UbnC-m2fwFIIeX8Su4DhX93xgibF273ETgEfeggo_bGlGdp3-QZzAxlg-Qf3k_TosY-aD10KqKI4bxCa1R-sR_ZSIPgO7kVpTrV7OGIVVaYVj0Erbjg==[3] Title: 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1. Source: Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErv8v2nn-wjxzLMbl7hhKx2KNPr2aDg7HraEO_04_pSnH4hBtko_D017lASWGyfg_yxogfDtGhwortf4ScRO0mYFtTHLIGJW5p1d6iKIUde5-rfUHEkMBj_9A7E_cIgiOksRiMw4rNfBA93bTf1g8bDOfEFQ==[4] Title: A Platform for the Discovery of New Macrolide Antibiotics. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTeYnyQ0QQgS2evOXbHWByCnaTH0PPP94GYe6jVgiz2PvaG53_jtrEfmsx1eY7h-7gcBa7GCAzxR6bmAlO2Ew0AiXoXhdVidhH8KWcaRHrQkS7CBEmn8cBGnaM2oSiJVazc42MnQwalpRWcU=[5] Title: Enrichment-separation and determinations of cadmium(II) and lead(II)-1-phenyl-1H-tetrazole-5-thiol chelates on Diaion SP-207 by solid phase extraction-flame atomic absorption spectrometry. Source: Arabian Journal of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgpgp5OwDe4cY2CbVibZw1NL7qGma-KQUlArroPKN6y-nGPJhvjYjsUYLepiP07HCYsn06F8K7Zr4JkkpD2ze6gEli8OQ8HvzEjIN2CE_P0StckIC9SNBqvIQiNYEx1I0HEOxroE4Rwmf8cr5U6Fz7Zd2wjJIHrZ1n9u4T3UoYthhpXJvlDn_1mxdS2mHp_pXfdd0h8R-pvt_z7n-E2Yn900eYEvBT8u1gi7863iULruVS7VmuJ2i75Fpo2V9_d7mJJfy9K6-rRvS2riqSL-6nqD0raWSSzgDSAKkXrmrpPi5dfs-F0k1FwqPSTQEQVfvaQ7EbBJPFyleECkXPccSaqn7sxwfsc5ARg==[1] Title: Efficient Organic-Dye-Sensitized Solar Cells Based on an Iodine-Free Electrolyte. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhWekZwJiN1RseozVjjaC6qCBt_SOyQ4YkZikOlrlMi9OzwwyGgwDbz0h3PR0ng3Chv1rEcbb7Ct803jjmT3bXT1jU87nvsVb5riJdd-YDaXL1KPx-9O-fK4JK9ZBBAcjCxjLvhD85B0OnZI6Wn3TAAmWKcaP2hRgX4I2LlGT6UOPOWiWsT9EcsFVyGadzmHL6KWuKYCp6nwK_QT2KXl6jXecKCQdXUzBRok5yCRAeDr7et18dU2kVlfuWvOo9

Sources

addressing the stability and degradation of Sodium 1-phenyl-1H-tetrazole-5-thiolate

[1]

Status: Operational Current Protocol Version: 2.4 (2026-03) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Stability Paradox

Welcome to the technical support hub for Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) . If you are accessing this guide, you are likely dealing with a compound that is chemically paradoxical: it is a robust nucleophile essential for pharmaceutical synthesis (e.g., cephalosporin intermediates) and corrosion inhibition, yet it possesses a "glass jaw" regarding oxidative stability and thermal tolerance.[1]

In my experience supporting process chemistry teams, 80% of "bad batches" are not manufacturing defects but handling errors.[1] SPT is a hygroscopic salt of an acidic thiol.[1] It wants to oxidize to a disulfide dimer, and if pushed thermally, it will eject nitrogen gas.[1] This guide is designed to prevent those outcomes.

Module 1: The Degradation Matrix

To troubleshoot effectively, you must understand the enemy.[1] SPT degrades primarily through two distinct mechanisms.

Oxidative Dimerization (The "Yellowing" Effect)

The thiolate anion (

1Bis(1-phenyl-1H-tetrazol-5-yl) disulfide1
  • Visual Indicator: Solution turns from clear/colorless to pale yellow or cloudy.[1]

  • Impact: Loss of nucleophilic titer; disulfide is often insoluble in aqueous media, causing precipitation.

Thermal Decomposition (The "Pressure" Effect)

Tetrazoles are high-nitrogen energetic heterocycles.[1] While the sodium salt is more stable than the free acid, elevated temperatures (>150°C) or shock can trigger ring cleavage.[1]

  • Mechanism: Rupture of the tetrazole ring releases Nitrogen gas (

    
    ).
    
  • Impact: Dangerous pressure buildup in closed vessels; formation of carbodiimide or isonitrile impurities.[1]

Visualization: Degradation Pathways

SPT_DegradationSPTSodium 1-phenyl-1H-tetrazole-5-thiolate(Active Reagent)OxidationOxidation(O2 + Trace Metals)SPT->Oxidation Air ExposureThermalThermal Stress(>150°C)SPT->Thermal HeatingDisulfideImpurity A:Bis(1-phenyl-1H-tetrazol-5-yl) disulfide(Insoluble Dimer)Oxidation->Disulfide -2e-DecompDecomposition:N2 Gas Release +Carbodiimide ResiduesThermal->Decomp Ring Rupture

Figure 1: Primary degradation pathways of SPT.[1] Note that oxidative dimerization is reversible (with reducing agents), while thermal decomposition is irreversible and hazardous.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My aqueous SPT solution has turned cloudy and pale yellow. Can I save it?

Diagnosis: Oxidative coupling.[1] The cloudiness is the disulfide dimer , which is significantly less water-soluble than the sodium salt.[1] The Fix:

  • Filtration: If the impurity level is low, filter the solution through a 0.45µm membrane to remove the insoluble disulfide.[1]

  • Reduction (Rescue): If yield is critical, treat the solution with a reducing agent like Dithiothreitol (DTT) or Phosphines (TCEP), though this may introduce new impurities.[1]

  • Prevention: Always degas water with Nitrogen/Argon for 15 minutes before dissolving SPT.[1]

Q2: I see a sudden pressure spike in my reactor at 140°C. Is this solvent vapor?

Diagnosis: Likely Nitrogen evolution . Critical Warning: You are approaching the thermal decomposition threshold.[1] Tetrazoles are metastable.[1] The Fix:

  • Immediate Action: Cool the reactor immediately to <100°C. Vent carefully.

  • Analysis: Check the off-gas. If it is non-condensable, it is

    
     from ring degradation.[1]
    
  • Future Protocol: Do not exceed 130°C. If high-temperature substitution is required, verify the thermal stability of your specific solvent mixture using DSC (Differential Scanning Calorimetry) first.

Q3: The material precipitated when I adjusted the pH to 4.0. Why?

Diagnosis: Protonation. Explanation: You have converted the Sodium Salt (Soluble) back to the Free Thiol (1-phenyl-5-mercaptotetrazole).

  • pKa Reality: The thiol group has a pKa of approximately 3.5–4.[1]0. Below this pH, the equilibrium shifts to the neutral, protonated form, which has poor water solubility.[1] The Fix: Adjust pH back to >7.0 using dilute NaOH to re-solubilize.

Module 3: Best Practice Protocols

Standard Handling Workflow
ParameterSpecificationReason (Causality)
Storage Temp +15°C to +25°CAvoids condensation (hydrolysis risk) while maintaining kinetic stability.[1]
Atmosphere Nitrogen/ArgonPrevents oxidative dimerization to disulfide.[1]
Tools Plastic/Glass SpatulasCrucial: Avoid Iron/Steel spatulas.[1] Trace iron catalyzes thiol oxidation.[1]
Solvent Degassed Water/MeOHDissolved oxygen is the primary enemy of thiolate stability.[1]
Analytical Method (HPLC) for Impurity Profiling

Do not rely on simple TLC.[1] The disulfide and thiol streak significantly.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps thiol protonated for sharp peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[1]

  • Expected Retention:

    • SPT (as free thiol): ~3–4 min.[1]

    • Disulfide Impurity: ~8–9 min (More hydrophobic).[1]

Workflow Visualization: Impurity Decision Tree

Troubleshooting_TreeStartIssue DetectedQ1Is the solid/solution Yellow?Start->Q1Q2Is there precipitate at pH < 5?Q1->Q2NoRes1Oxidation (Disulfide Formed).Action: Filter & Degas.Q1->Res1YesRes2Protonation (Free Thiol).Action: Add NaOH to pH > 7.Q2->Res2YesRes3Check HPLC for other organic impurities.Q2->Res3No

Figure 2: Rapid diagnostic logic for common SPT stability issues.

References

  • Wu, Y., et al. (2012).[1][2] Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397.[1][2] [Link]

  • Khodaei, M. M., et al. (2008).[1][3] Polyfunctional tetrazolic thioethers through electrooxidative/Michael-type sequential reactions. The Journal of Organic Chemistry, 73(7), 2527-2532.[1][3] [Link]

  • Xiao, L., et al. (2018).[1][4] Synthesis, Characterization and Thermal Decomposition of a New Energetic Salt. Central European Journal of Energetic Materials, 15(3), 405-422.[1][4] [Link]

troubleshooting common problems in reactions involving Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT)

Reagent Profile

  • Reagent Name: Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT / NaPTT)

  • CAS Number: 15052-19-4

  • Core Utility: Heterocyclic thiolation, Cephalosporin side-chain synthesis (C-3 position), Mitsunobu nucleophile.

  • Molecular Weight: 200.20 g/mol

Section 1: Critical Troubleshooting Guides

Ticket #001: Poor Solubility in Organic Reaction Media

User Issue: "I am trying to react SPT with an alkyl halide in dichloromethane (DCM) or toluene, but the salt is not dissolving, leading to <10% conversion."

Technical Diagnosis: SPT is an ionic salt with high lattice energy, making it inherently insoluble in non-polar organic solvents. While soluble in water and lower alcohols, direct reaction in biphasic systems without catalysis will fail due to the "phase barrier."

Corrective Protocol (Phase Transfer Catalysis): Do not switch to high-boiling polar solvents (like DMF) unless necessary, as they complicate workup. Instead, employ Solid-Liquid Phase Transfer Catalysis (S-L PTC) .[1]

  • Catalyst Selection: Use Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).

  • Solvent System: DCM, Chloroform, or Toluene.

  • Mechanism: The quaternary ammonium cation pairs with the tetrazole-thiolate anion, pulling it into the organic phase where it becomes a "naked," highly reactive nucleophile.

  • Benefit: This method often suppresses N-alkylation side reactions compared to homogeneous reactions in DMF.

Ticket #002: Formation of Inactive -Cephalosporin Isomers

User Issue: "During the coupling of SPT with 7-ACA derivatives, we observe a shift in the UV spectrum and loss of antibiotic activity. NMR shows a shift of the dihydrothiazine protons."

Technical Diagnosis: You are witnessing


 Isomerization .
The thiolate anion is basic. Under basic conditions (pH > 7.5), the proton at C-2 of the cephalosporin ring is abstracted, causing the double bond to migrate from C-3/C-4 (

, active) to C-2/C-3 (

, inactive). This is thermodynamically favored but biologically useless.

Corrective Protocol (Kinetic Control):

  • pH Buffering: Maintain reaction pH strictly between 6.5 and 7.2 . Do not allow local excesses of base.

  • Temperature: Conduct the substitution reaction at 0°C to 5°C . Higher temperatures accelerate the isomerization significantly.

  • Quenching: Upon reaction completion, immediately acidify the mixture to pH ~4-5 to "freeze" the equilibrium before workup.

  • Reversal: If

    
     forms, it can sometimes be oxidized to the sulfoxide, which rearranges back to 
    
    
    
    upon reduction, but this adds two synthetic steps. Prevention is key.
Ticket #003: Unexpected N-Alkylation vs. S-Alkylation

User Issue: "We targeted the thioether (S-alkyl) but isolated significant amounts of the N-alkylated tetrazole."

Technical Diagnosis: The tetrazole-5-thiolate is an ambident nucleophile . It can react at the Sulfur (exocyclic) or the Nitrogen (N-1 or N-2 of the ring).

  • S-Alkylation (Kinetic Product): Favored by soft electrophiles, low temperatures, and non-polar solvents (PTC conditions).

  • N-Alkylation (Thermodynamic Product): Favored by hard electrophiles, high temperatures (>60°C), and polar aprotic solvents (DMF/DMSO) which separate the ion pair.

Corrective Protocol:

  • Temperature: Lower the reaction temperature to Room Temperature (RT) or 0°C.

  • Solvent: Switch from DMF to Acetone or Acetonitrile.

  • Leaving Group: Ensure your electrophile has a "soft" leaving group (Iodide/Bromide > Chloride).

Ticket #004: Unknown Impurity Peak (Dimerization)

User Issue: "HPLC shows a persistent impurity peak that increases when the reaction mixture stands in air."

Technical Diagnosis: The impurity is Bis(1-phenyl-1H-tetrazol-5-yl) disulfide . Thiols and thiolates are easily oxidized by atmospheric oxygen, especially in alkaline solutions. This dimerization consumes your nucleophile and contaminates the product.

Corrective Protocol:

  • Inert Atmosphere: All reactions must be sparged with Nitrogen or Argon.

  • Degassing: Degas all solvents prior to adding the thiolate.

  • Removal: The disulfide is much less soluble in water than the thiolate. It can often be removed by filtration if the product is water-soluble, or by recrystallization from ethanol if the product is organic.

Section 2: Data Presentation

Table 1: Solubility Profile of Sodium 1-phenyl-1H-tetrazole-5-thiolate

SolventSolubility RatingComments
Water High (>50 mg/mL)Forms alkaline solution (pH ~9). Stable for hours.
Methanol ModerateGood for homogeneous reactions; risk of solvolysis.
Ethanol Low/ModerateOften used for recrystallization.[2]
DCM / Chloroform InsolubleRequires PTC (e.g., TBAB) for reaction.
DMF / DMSO HighPromotes N-alkylation side reactions.
Toluene InsolubleRequires PTC ; excellent for S-selective alkylation.

Table 2: Regioselectivity Drivers (S- vs N-Alkylation)

VariableFavors S-Alkylation (Thioether)Favors N-Alkylation
Temperature Low (0°C - 25°C)High (> 60°C)
Solvent Non-polar (DCM/Toluene) + PTCPolar Aprotic (DMF, DMSO)
Counter-ion Associated Ion Pair (Na+ in non-polar)Dissociated Ion (Solvent separated)
Electrophile Soft (Alkyl Iodides, Michael Acceptors)Hard (Acyl chlorides, Sulfonates)

Section 3: Visual Reaction Logic

Figure 1: Reaction Pathways and Troubleshooting Logic

ReactionPathways SPT Sodium 1-phenyl-1H- tetrazole-5-thiolate Cond_PTC Condition A: Non-polar Solvent + PTC Low Temp (<25°C) SPT->Cond_PTC Cond_Polar Condition B: Polar Solvent (DMF) High Temp (>60°C) SPT->Cond_Polar Cond_Ox Condition C: O2 Exposure High pH SPT->Cond_Ox Ceph_R Cephalosporin Synthesis (7-ACA) SPT->Ceph_R Electrophile Electrophile (R-X) S_Alkyl S-Alkylated Product (Target Thioether) Cond_PTC->S_Alkyl Major Pathway N_Alkyl N-Alkylated Impurity (Regioisomer) Cond_Polar->N_Alkyl Favored Disulfide Disulfide Dimer (Oxidative Impurity) Cond_Ox->Disulfide Auto-oxidation Delta2 Delta-2 Isomer (Inactive) Ceph_R->Delta2 pH > 7.5 Base Catalysis Delta3 Delta-3 Isomer (Active Antibiotic) Ceph_R->Delta3 pH 6.5-7.0 0-5°C

Caption: Mechanistic pathways for SPT reactions. Green nodes indicate desired outcomes; red nodes indicate common failure modes grounded in pH, temperature, and solvent choice.

Section 4: Validated Experimental Protocol

Protocol: S-Selective Alkylation using Phase Transfer Catalysis Target: Synthesis of 5-(alkylthio)-1-phenyl-1H-tetrazole

  • Preparation: In a round-bottom flask, dissolve Alkyl Bromide (1.0 equiv) in Toluene (5 mL/mmol).

  • Catalyst Addition: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv). Stir vigorously.

  • Reagent Addition: Add Sodium 1-phenyl-1H-tetrazole-5-thiolate (1.1 equiv) as a solid.

    • Note: The reaction mixture will be a suspension initially.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–12 hours.

    • Monitoring: Check TLC.[3][4][5][6] The solid thiolate will slowly disappear/change form as the bromide salt precipitates.

  • Workup:

    • Filter off the inorganic salt (NaBr).

    • Wash the organic filtrate with water (2x) to remove residual catalyst and unreacted thiolate.

    • Dry over MgSO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary to remove traces of disulfide.

References

  • Regioselectivity in Tetrazole Alkylation

    • Polen, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione. Journal of Sulfur Chemistry.

  • Oxidation and Disulfide Formation

    • Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science.

  • Cephalosporin Isomeriz

    
    ): 
    
    • Vilanova, B., et al. (1994). D3-D2 isomerization of cephalosporins: the effect of the substituent at the 3-position. Journal of Pharmaceutical Sciences.

  • Phase Transfer Catalysis Protocols

    • BenchChem Protocols.[3] Application Notes and Protocols for N-Alkylation of the Tetrazole Ring.

Sources

Technical Support Center: Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT-Na) Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPT-SOL-001 Subject: Enhancing Solubility & Handling of Sodium 1-phenyl-1H-tetrazole-5-thiolate (CAS: 15052-19-4) Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT-Na) is an ionic salt. Its solubility profile is governed by the strong electrostatic interaction between the sodium cation (


) and the thionyl/tetrazole anion.

The Core Challenge: Researchers often attempt to use SPT-Na in non-polar organic solvents (DCM, Toluene, THF) for nucleophilic substitutions, only to face immediate precipitation or "oiling out." This occurs because the lattice energy of the salt exceeds the solvation energy provided by non-polar solvents.

The Solution: Solubility enhancement requires bridging the polarity gap using Phase Transfer Catalysis (PTC) , Specific Chelation (Crown Ethers) , or Dipolar Aprotic Solvents .

Visual Workflow: Solubility Decision Matrix

Use this decision tree to select the correct solubilization strategy based on your reaction medium.

Solubility_Matrix Start Start: Select Reaction Solvent Solvent_Type What is your primary solvent? Start->Solvent_Type Polar Polar Protic (Water, Methanol, Ethanol) Solvent_Type->Polar Aprotic Dipolar Aprotic (DMF, DMSO, NMP) Solvent_Type->Aprotic NonPolar Non-Polar / Organic (DCM, Toluene, THF) Solvent_Type->NonPolar Polar_Action Direct Dissolution. Monitor pH (Keep >7). Avoid oxidation. Polar->Polar_Action Aprotic_Action Direct Dissolution. Requires heating (40-60°C). Hard to remove solvent. Aprotic->Aprotic_Action NonPolar_Decision Is water allowed? NonPolar->NonPolar_Decision Biphasic Yes (Biphasic) NonPolar_Decision->Biphasic Yes Anhydrous No (Anhydrous) NonPolar_Decision->Anhydrous No PTC_Action STRATEGY A: Phase Transfer Catalyst (TBAB or TBAI) Biphasic->PTC_Action Crown_Action STRATEGY B: Cation Chelation (15-Crown-5) Anhydrous->Crown_Action

Figure 1: Decision matrix for selecting the appropriate solubilization method based on solvent compatibility.

Module 1: Troubleshooting Organic Solubility (The "Crash Out" Issue)

Issue:

"I added SPT-Na to Dichloromethane (DCM) or THF, and it immediately formed a white precipitate or a sticky gum at the bottom."

Root Cause:

SPT-Na is an ionic lattice. Organic solvents like DCM have low dielectric constants (


) and cannot shield the 

cation from the anion. The salt aggregates to minimize surface area.
Protocol A: The Phase Transfer Solution (Biphasic)

Best for: Nucleophilic substitutions (e.g., alkylation) where water is permissible.

Mechanism: A Quaternary Ammonium Salt (


) acts as a "shuttle." The lipophilic 

cation pairs with the Tetrazole Thiolate anion, making it soluble in the organic layer.

Step-by-Step Guide:

  • Dissolve SPT-Na: Dissolve 1.0 eq of SPT-Na in the minimum volume of water (Solution A).

  • Prepare Organic Phase: Dissolve your electrophile (e.g., alkyl halide) in DCM or Toluene (Solution B).

  • Add Catalyst: Add Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) (0.05 – 0.1 eq) to Solution B.

  • Combine: Mix Solution A and Solution B vigorously.

  • Observation: The organic layer will retain the reacting species. The reaction occurs at the interface or within the organic phase as the ion pair migrates.

Protocol B: The Crown Ether Solution (Anhydrous)

Best for: Strictly anhydrous reactions where no water can be present.

Mechanism: Crown ethers encapsulate the metal cation.[1] For Sodium (


), the specific "key" for the lock is 15-Crown-5 . This sequestration wraps the sodium in a lipophilic shell, forcing the thiolate anion to dissolve in the organic phase to maintain charge neutrality ("Naked Anion" effect).

Step-by-Step Guide:

  • Suspension: Suspend SPT-Na (1.0 eq) in anhydrous THF or DCM. It will look cloudy.

  • Add Chelate: Add 15-Crown-5 (1.0 - 1.1 eq).

    • Note: Do not use 18-Crown-6 (specific for Potassium) or 12-Crown-4 (specific for Lithium); the binding constant will be too low [1].

  • Activation: Stir at room temperature for 15-30 minutes. The solution should clarify significantly as the complex solubilizes.

Module 2: Data & Solvent Compatibility

The following table summarizes solubility behavior and required enhancements.

Solvent SystemSolubility RatingPrimary IssueEnhancement Strategy
Water HighHydrolysis/OxidationAdjust pH > 7; Degas solvents.
Methanol / Ethanol Moderate to HighNucleophilicity of solventNone required. Warm to 40°C if needed.
DMF / DMSO HighHigh Boiling PointNone. Excellent for

reactions.
DCM / Chloroform Insoluble Ionic Lattice EnergyMust use PTC (TBAB) or Crown Ether.
THF / Acetone Low / SparinglyIon PairingAdd 15-Crown-5 or switch to cation exchange.
Toluene / Hexane InsolublePolarity MismatchStrictly requires PTC (Liquid-Liquid).

Module 3: Frequently Asked Questions (FAQs)

Q1: My SPT-Na is turning yellow in solution. Is this normal?

A: No, this indicates oxidation. The free thiol/thiolate is susceptible to oxidation to form the disulfide dimer (1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane) [2].

  • Fix: Degas your solvents with Nitrogen or Argon for 15 minutes prior to dissolution.

  • Fix: Ensure the pH remains slightly basic. Acidic conditions promote the formation of the free thiol, which oxidizes more readily.

Q2: Can I use 18-Crown-6 instead of 15-Crown-5?

A: It is not recommended. Crown ethers function on a size-match principle.

  • Sodium (

    
    ) diameter:  ~1.90 Å
    
  • 15-Crown-5 cavity: ~1.7 - 2.2 Å (Perfect Match)

  • 18-Crown-6 cavity: ~2.6 - 3.2 Å (Too loose) Using 18-Crown-6 will result in a weak binding constant, meaning the SPT-Na will likely remain precipitated [3].

Q3: How do I remove the SPT-Na salts after the reaction?

A: If you used a dipolar aprotic solvent (DMF/DMSO):

  • Dilute the reaction mixture with a large excess of water (5x volume).

  • The organic product usually precipitates or can be extracted into Ethyl Acetate.

  • The ionic SPT-Na (and excess salt) will remain in the aqueous wash.

Q4: I need to dry the salt before use. Can I heat it?

A: Yes, but with caution. SPT-Na is a hydrate former. You can dry it under vacuum at 60-80°C .

  • Warning: Do not exceed 140°C. Tetrazoles are high-nitrogen energetic compounds. While the salt is more stable than the protonated form, thermal decomposition can release nitrogen gas rapidly [4].

Visual Mechanism: Phase Transfer Catalysis

This diagram illustrates how the catalyst shuttles the Tetrazole anion into the organic phase to react with your substrate (R-X).

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface cluster_organic Organic Phase (DCM/Toluene) Na_SPT Na+ [SPT]- Q_Exchange Ion Exchange [Q+] picks up [SPT]- Na_SPT->Q_Exchange SPT- enters Na_X Na+ X- (Waste) Q_Exchange->Na_X X- leaves Q_SPT [Q+] [SPT]- Q_Exchange->Q_SPT Solubilized Product Product (R-SPT) Q_SPT->Product Reaction Q_X [Q+] X- Q_SPT->Q_X X- released RX Substrate (R-X) RX->Product Q_X->Q_Exchange Recycle Q+

Figure 2: Mechanistic cycle of Phase Transfer Catalysis (PTC) solubilizing the SPT anion.

References

  • Gokel, G. W., et al. (2004). "Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models." Chemical Reviews, 104(6), 2723–2750.

  • Nesmĕrák, K., et al. (2005). "Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product." Folia Microbiologica.

  • Pedersen, C. J. (1967).[1] "Cyclic polyethers and their complexes with metal salts." Journal of the American Chemical Society, 89(26), 7017–7036.

  • Santa Cruz Biotechnology. (n.d.). "1-Phenyl-1H-tetrazole-5-thiol sodium salt Safety Data Sheet."

Sources

safe handling and long-term storage protocols for Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Sodium 1-phenyl-1H-tetrazole-5-thiolate

Welcome to the Technical Support Center for Sodium 1-phenyl-1H-tetrazole-5-thiolate (CAS: 15052-19-4). This guide is designed for researchers, analytical chemists, and drug development professionals utilizing this reagent in sequential reactions, cross-coupling, and specialized synthetic workflows.

Below, you will find field-proven troubleshooting guides, safety protocols, and standard operating procedures (SOPs) structured to ensure experimental reproducibility and laboratory safety.

Section 1: Physicochemical Properties & Hazard Profile

Before handling the reagent, it is critical to understand its baseline properties and hazard classifications to inform your safety and storage strategies[1][2].

Table 1: Quantitative Hazard and Property Summary

ParameterSpecification / ClassificationCausality / Implication for Researchers
Molecular Weight 200.20 g/mol Critical for precise stoichiometric calculations in drug synthesis[1].
Appearance White to off-white powderDiscoloration indicates oxidative degradation or contamination.
GHS Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The thiol/thiolate moiety can interact with biological nucleophiles, causing localized irritation to mucous membranes and skin[2].
Solubility Soluble in Water, MethanolHigh polarity allows for aqueous workflows, but necessitates strict moisture control during dry storage.

Section 2: Handling & Storage Troubleshooting (FAQs)

Q1: My reagent has formed hard clumps in the bottle. Is it still viable for sensitive cross-coupling reactions? A: Clumping is a primary indicator of moisture ingress. Sodium 1-phenyl-1H-tetrazole-5-thiolate is hygroscopic. When it absorbs atmospheric moisture, the effective molar mass of the powder increases, which will skew your stoichiometric calculations and potentially introduce water into moisture-sensitive reactions.

  • Action: If clumping is observed, do not use the reagent for quantitative analytical work without re-validation. Perform a Karl Fischer titration to quantify water content, or run an LC-MS/NMR to ensure the tetrazole ring has not undergone hydrolysis.

Q2: What are the optimal long-term storage conditions to prevent degradation? A: To maintain ≥97% purity over long periods, the reagent must be isolated from moisture, light, and reactive atmospheric gases[1].

  • Action: Store the primary container in a secondary desiccator cabinet.

Table 2: Storage Protocol Matrix

Storage DurationTemperatureAtmosphereContainer Requirements
Active Use (Daily) Ambient (20-25°C)Ambient (minimize exposure)Tightly sealed amber glass vial. Store locked up[2].
Short-Term (< 3 months) 2°C to 8°CDesiccatedSealed container wrapped in Parafilm within a desiccator.
Long-Term (> 3 months) -20°CInert (Argon/Nitrogen backfill)Vacuum-sealed Mylar bag containing desiccant packs.

Q3: What specific PPE and engineering controls are required during handling? A: Because the powder is classified under STOT SE 3 (H335 - May cause respiratory irritation), aerosolization of the dust is the primary exposure risk[2].

  • Action: Always handle the dry powder within a certified chemical fume hood or a localized exhaust ventilation (LEV) system. Wear nitrile gloves (double-gloving recommended for prolonged handling), safety goggles (not safety glasses, to prevent dust ingress), and a standard lab coat[2].

Section 3: Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocol for preparing a stock solution includes built-in quality control checks.

Protocol: Preparation and Validation of a 0.1 M Stock Solution

Use this protocol when preparing solutions for sequential tetrazole reactions or photographic emulsion testing.

Step 1: Preparation of the Environment

  • Ensure the fume hood is operational.

  • Purge a clean, dry volumetric flask (e.g., 100 mL) with dry Nitrogen or Argon for 30 seconds to displace atmospheric oxygen and moisture.

Step 2: Weighing and Dissolution

  • Accurately weigh 2.002 g of Sodium 1-phenyl-1H-tetrazole-5-thiolate using an analytical balance. (Causality: 200.20 g/mol × 0.1 mol/L × 0.1 L = 2.002 g)[1].

  • Transfer the powder to the purged volumetric flask.

  • Add approximately 70 mL of HPLC-grade solvent (e.g., Methanol or degassed ultra-pure water, depending on your downstream application).

  • Sonicate the flask for 2–3 minutes until the solid is completely dissolved. (Causality: Sonication ensures the breakdown of micro-aggregates without applying excessive heat, which could degrade the thiolate).

Step 3: Volume Adjustment and Homogenization

  • Allow the solution to return to room temperature (sonication may slightly warm the solvent, altering its density).

  • Fill the flask to the 100 mL mark with the chosen solvent.

  • Invert the flask 10 times to ensure complete homogenization.

Step 4: Self-Validation (Quality Control)

  • Visual Check: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or the presence of insoluble impurities.

  • Analytical Check: Before using the stock in a critical drug-development assay, take a 10 µL aliquot, dilute it, and run a rapid UV-Vis scan. Compare the absorbance maxima against a known, high-purity reference standard to confirm concentration and structural integrity.

Section 4: Quality Control Decision Logic

The following diagram outlines the standard operating procedure for evaluating the integrity of Sodium 1-phenyl-1H-tetrazole-5-thiolate before use in critical experiments.

QC_Workflow Start Visual Inspection of Reagent Powder CheckState Is powder free-flowing and white/off-white? Start->CheckState PassVis Proceed to Solution Prep CheckState->PassVis Yes (Pass) FailVis Suspected Moisture or Degradation CheckState->FailVis No (Clumping/Color) Test Perform LC-MS or Karl Fischer Titration FailVis->Test Test->PassVis Purity ≥97% & Dry Discard Discard Safely (Approved Waste) Test->Discard Purity <97%

QC decision tree for assessing the viability of Sodium 1-phenyl-1H-tetrazole-5-thiolate.

References

  • Molaid Chemical Database. "sodium 1-phenyl-1H-tetrazole-5-thiolate - CAS 15052-19-4 SDS". molaid.com. Available at:[Link]

Sources

overcoming challenges in the scale-up production of Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Sodium 1-phenyl-1H-tetrazole-5-thiolate (PTZ-Na) . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we address the mechanistic causality behind common scale-up failures, provide self-validating protocols to ensure process integrity, and establish rigorous safety and purity standards required for drug development and advanced materials manufacturing.

Process Overview & Mechanistic Workflow

The synthesis of PTZ-Na relies on the thermally driven cyclization of phenyl isothiocyanate with sodium azide in an alkaline environment[1]. While the chemistry is straightforward at the bench scale, transitioning to pilot-scale introduces significant challenges regarding exothermic control, toxic gas generation, and oxidative dimerization[2].

G PhNCS Phenyl Isothiocyanate Rxn Cyclization (pH > 8.0, 80°C) PhNCS->Rxn NaN3 Sodium Azide (Excess) NaN3->Rxn PTZ PTZ-Na (Target Product) Rxn->PTZ Optimal Dimer 5,5'-Dithiobis(1-phenyl- 1H-tetrazole) PTZ->Dimer Oxidation O2 O2 / Trace Metals (Process Deviation) O2->Dimer

PTZ-Na synthesis pathway highlighting the oxidative dimerization deviation.

Troubleshooting Guide: Reaction & Scale-Up Challenges

Q: How do we manage the thermal runaway and safety risks associated with sodium azide during scale-up? A:

  • Causality: The cyclization reaction between sodium azide and phenyl isothiocyanate is highly exothermic. Furthermore, sodium azide is acutely toxic, and if the reaction pH drops below 4.8, it protonates to form highly volatile and explosive hydrazoic acid (HN₃)[3].

  • Self-Validating Protocol: Implement a continuous slow-dosing strategy for phenyl isothiocyanate into a buffered aqueous sodium azide solution. Maintain the reactor pH strictly > 8.0 using a pH stat. Validation: A stable pH probe reading above 8.0 combined with a return to baseline heat flow (monitored via Reaction Calorimetry, RC1) validates the absence of HN₃ gas generation and the safe completion of the cyclization step.

Q: We are observing significant levels of a dimerized impurity. What is it, and how do we prevent it? A:

  • Causality: The impurity is 5,5′-dithiobis(1-phenyl-1H-tetrazole), a disulfide formed via the oxidative coupling of the tetrazole-5-thiolate. This dimerization is catalyzed by dissolved oxygen or trace transition metals (e.g., Mn, Cu) present in industrial-grade solvents[2].

  • Self-Validating Protocol: Degas all reaction solvents (water/MeCN) by sparging with ultra-pure argon (99.99%) for 30 minutes prior to use, and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals. Validation: The absence of the disulfide peak—verified via HPLC or by the lack of an IR shift at 522 cm⁻¹ (S-S stretch)—validates that the inert, metal-free environment was successfully maintained[2].

Q: During the workup, the phase separation is poor, and yield is lost in the organic wash. How can we optimize this? A:

  • Causality: PTZ-Na is highly soluble in water[4], but unreacted phenyl isothiocyanate and organic byproducts require extraction with a solvent like chloroform. Emulsions often form due to the surfactant-like properties of trace impurities at neutral pH levels.

  • Self-Validating Protocol: Maintain the aqueous layer at a slightly alkaline pH (pH 8.5–9.0) during the chloroform wash to ensure the tetrazole remains fully ionized as the sodium thiolate salt[1]. Validation: A clean, sharp phase break within 5 minutes of halting agitation indicates optimal ionic strength and pH, validating that the product remains securely in the aqueous phase.

Quantitative Data: Process Parameters

To ensure reproducibility across different scale-up sites, adhere strictly to the critical limits outlined below. Deviations from these parameters directly impact the impurity profile and overall yield.

ParameterTarget ValueCritical LimitMechanistic Rationale
Molar Ratio (PhNCS:NaN₃) 1.0 : 1.15< 1.0 : 1.05Excess azide ensures complete conversion of the isothiocyanate, preventing emulsion-causing unreacted starting material[1].
Reaction pH 8.5 - 9.0< 8.0Prevents the protonation of azide to highly toxic and volatile hydrazoic acid (HN₃)[3].
Temperature 80 °C> 90 °CProvides the activation energy for cyclization; exceeding 90 °C risks thermal degradation and azide decomposition[1].
Degassing Sparging Time 30 mins (Ar)< 15 minsRemoves dissolved O₂ to prevent oxidative dimerization to the disulfide derivative[2].

Standard Operating Procedure (SOP): Scale-Up Synthesis of PTZ-Na

This methodology is designed as a self-validating workflow. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reactor Preparation and Degassing

  • Action: Charge the reactor with 30 volumes of deionized water and 10 volumes of Acetonitrile (MeCN). Sparge the solvent mixture with Argon (99.99%) for 30 minutes. Add 1 mM EDTA.

  • Validation: An inline dissolved oxygen (DO) sensor must read < 0.5 ppm before proceeding.

Step 2: Azide Dissolution & Buffer Addition

  • Action: Add Sodium Azide (1.15 equiv) and adjust the pH to 8.8 using 5% aqueous NaOH. Heat the mixture to 80 °C under continuous stirring.

  • Validation: A stable pH reading of > 8.5 confirms the environment is safe against HN₃ formation. The internal temperature must stabilize at 80 °C (± 2 °C).

Step 3: Controlled Dosing of Phenyl Isothiocyanate

  • Action: Dose phenyl isothiocyanate (1.0 equiv) continuously over 60 minutes using a metering pump.

  • Validation: The internal reactor temperature must not exceed 85 °C during dosing. A return to baseline heat flow (via RC1 monitoring) 60 minutes post-dosing validates the completion of the cyclization step.

Step 4: Biphasic Workup and Impurity Extraction

  • Action: Cool the reactor to 25 °C. Remove MeCN under vacuum. Treat the remaining aqueous residue with 5% aqueous NaOH to ensure pH > 8.5. Wash the aqueous layer with Chloroform (2 × 10 volumes) to extract unreacted organics[1].

  • Validation: The absence of an emulsion and a sharp phase boundary within 5 minutes validates the complete ionization of the thiolate.

Step 5: Crystallization and Isolation

  • Action: Separate the aqueous layer and concentrate it under reduced pressure. Recrystallize the resulting crude sodium salt from an Ethanol/Benzene or Ethanol/Water mixture[1]. Filter the precipitate and dry under a vacuum at 40 °C.

  • Validation: A yield of > 90% colorless crystals with a melting point of ~96 °C (decomposing at 145 °C) validates the successful isolation of pure PTZ-Na[1].

References

  • 1-Phenyltetrazole-5-thiol | 86-93-1 , ChemicalBook. 1

  • Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts , SCIRP. 2

  • 1-Phenyl-1H-tetrazole-5-thiol - SCBT , Santa Cruz Biotechnology. 3

  • 1-Phenyl-1H-tetrazole-5-thiol 98 15052-19-4 , Sigma-Aldrich. 4

Sources

Validation & Comparative

Comparative Analysis of the Corrosion Inhibition Efficiency of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Tetrazole derivatives have emerged as highly effective, synthetically accessible corrosion inhibitors for industrial applications, including acid pickling, descaling, and oil well acidizing. As a class of five-membered heterocyclic compounds containing four nitrogen atoms, tetrazoles possess a unique electronic architecture that makes them exceptional candidates for protecting transition metals like mild steel, copper, and aluminum.

This guide provides a comparative analysis of various tetrazole derivatives, elucidating the molecular causality behind their performance and detailing the self-validating experimental protocols required to benchmark their efficacy accurately.

Molecular Rationale: The Causality of Inhibition

The fundamental mechanism of corrosion inhibition by tetrazoles relies on the donor-acceptor interactions at the metal-electrolyte interface. The four nitrogen atoms in the tetrazole ring possess lone pairs of electrons that readily coordinate with the vacant d-orbitals of transition metals (e.g., Fe, Cu)[1]. This coordination facilitates the formation of a dense, chemisorbed protective monolayer.

The variance in Inhibition Efficiency (IE%) among different tetrazole derivatives is primarily driven by their functional substituents:

  • Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), thiol (-SH), or amino (-NH2) groups increase the electron density on the tetrazole ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the activation energy required to donate electrons to the metal surface, thereby increasing IE%[2].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) groups pull electron density away from the ring, decreasing the HOMO energy and subsequently reducing the molecule's ability to coordinate with the metal[3].

For example, on mild steel in 1 M HCl, the hydroxyl-substituted derivative HTA achieves an exceptional 98.69% efficiency, outperforming its nitro-substituted counterpart NTA (96.60%) due to this exact molecular dynamic[3].

Comparative Efficacy Data

The following table synthesizes quantitative experimental data comparing the maximum inhibition efficiencies of distinct tetrazole derivatives across different metals and acidic media.

Tetrazole DerivativeTarget MetalAggressive MediumOptimal ConcentrationMax IE%Adsorption Isotherm
2-THTT (5-(2-thienyl)-1,2,3,4-tetrazole)Copper0.5 M H₂SO₄0.25 mM98.90% Langmuir[4]
HTA ((E)-3-(4-hydroxyphenyl)-2-(1H-tetrazole-5-yl)acrylonitrile)Mild Steel1.0 M HCl40 mg/L98.69% Langmuir[3]
PMT (1-phenyl-5-mercapto-1,2,3,4-tetrazole)Copper0.1 M HNO₃1.00 mM97.50% Langmuir[5]
NTA ((E)-3-(4-nitrophenyl)-2-(1H-tetrazole-5-yl)acrylonitrile)Mild Steel1.0 M HCl40 mg/L96.60% Langmuir[3]
P2 (1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine)Mild Steel1.0 M HCl0.10 mM94.60% Langmuir[6]

Note: All listed compounds demonstrate spontaneous adsorption, forming a protective barrier that obeys the Langmuir adsorption isotherm model.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of tetrazole inhibitors must rely on orthogonal, self-validating techniques. Macroscopic mass loss must mathematically correlate with microscopic electrochemical kinetics.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality: Provides a direct, empirical measurement of macroscopic metal dissolution over time, serving as the baseline truth for IE%.

  • Preparation: Abrade metal coupons (e.g., mild steel) using sequential SiC paper (up to 1200 grit) to ensure standardized surface roughness. Wash with bi-distilled water and degrease with acetone.

  • Immersion: Suspend the coupons in the aggressive medium (e.g., 1 M HCl) with and without varying concentrations of the tetrazole inhibitor for a fixed duration (e.g., 24 hours) at a controlled temperature[3].

  • Measurement: Clean the coupons using standard chemical cleaning procedures to remove corrosion products without dissolving the base metal. Dry and weigh using an analytical balance (0.1 mg accuracy)[5].

  • Self-Validation Step: Perform all tests in strict triplicate. Calculate the standard deviation. To validate the mechanism, the surface coverage (

    
    ) derived from the weight loss must be plotted against inhibitor concentration (
    
    
    
    ). A linear plot of
    
    
    vs.
    
    
    with an
    
    
    validates that the system strictly obeys the Langmuir adsorption isotherm[5].
Protocol B: Potentiodynamic Polarization (PDP)

Causality: Elucidates the kinetic mechanism by determining whether the inhibitor primarily retards the anodic dissolution of the metal, the cathodic hydrogen evolution, or both.

  • Cell Setup: Utilize a standard three-electrode cell (Working Electrode: metal coupon; Counter Electrode: platinum foil; Reference Electrode: saturated calomel electrode).

  • OCP Stabilization: Immerse the working electrode in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes until a steady state is reached. Causality: Sweeping before thermodynamic equilibrium yields artifactual kinetic data.

  • Polarization Sweep: Apply a potential sweep from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s[4].

  • Self-Validation Step: Extrapolate the linear Tafel regions to determine the corrosion current density (

    
    ). If the shift in corrosion potential (
    
    
    
    ) is >85 mV compared to the uninhibited blank, classify the tetrazole as a specific anodic/cathodic inhibitor. If the shift is <85 mV, it is a mixed-type inhibitor[3]. Cross-reference the calculated IE% with gravimetric results; a deviation of >5% indicates experimental error or localized pitting.
Protocol C: Electrochemical Impedance Spectroscopy (EIS)

Causality: Probes the interfacial properties non-destructively, providing insight into the protective film's thickness (via double-layer capacitance,


) and density (via charge transfer resistance, 

)[4],[3].
  • Excitation: Apply a small amplitude AC signal (e.g., 5 mV peak-to-peak) over a frequency range of 100 kHz to 10 mHz at the stabilized OCP[4].

  • Data Acquisition: Record the impedance response and generate Nyquist and Bode plots.

  • Self-Validation Step: Apply the Kramers-Kronig (K-K) transform to the raw impedance data. Causality: K-K transforms verify that the system is linear, causal, and stable. Data failing K-K validation indicates a changing surface (e.g., active desorption) and must be discarded. Fit validated data to a Randles equivalent circuit to extract

    
    .
    

System Workflow Diagram

The following diagram illustrates the logical pipeline for evaluating and validating tetrazole derivatives as corrosion inhibitors, demonstrating the relationship between macroscopic, microscopic, and quantum chemical data.

G N1 Tetrazole Derivative Selection & Synthesis N2 Gravimetric Analysis (Weight Loss) N1->N2 Baseline Screening N3 Electrochemical Testing (EIS & PDP) N1->N3 Kinetic & Thermodynamic Data N6 Inhibition Efficiency (IE%) & Adsorption Isotherm N2->N6 Macroscopic IE% N3->N6 Microscopic IE% & Mechanism N4 Surface Characterization (SEM / AFM / EDX) N5 Quantum Chemical Calculations (DFT) N6->N4 Morphological Validation N6->N5 Molecular Causality (HOMO/LUMO)

Experimental workflow for validating tetrazole-based corrosion inhibitors.

References

1.4 - scirp.org[4] 2.6 - nih.gov[6] 3.2 - researchgate.net[2] 4.3 - tandfonline.com[3] 5.1 - nih.gov[1] 6.5 - emerald.com[5]

Sources

performance evaluation of Sodium 1-phenyl-1H-tetrazole-5-thiolate against established industry standards

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the optimal reagent for late-stage carbon-carbon bond formation is a critical decision that impacts both yield and stereochemical purity. In the realm of alkene synthesis, the Julia-Kocienski olefination stands as a cornerstone methodology. At the heart of its most efficient variant is Sodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTZ) —and its protonated counterpart, 1-phenyl-1H-tetrazole-5-thiol (PTSH).

This guide provides an objective, data-driven performance evaluation of Na-PTZ-derived sulfones (PT-sulfones) against established industry standards, including Benzothiazol-2-yl (BT), Pyridin-2-yl (PYR), and 1-tert-Butyl-1H-tetrazol-5-yl (TBT) sulfones.

Mechanistic Grounding: The PT-Sulfone Advantage

To understand why PT-sulfones outperform legacy reagents, we must examine the causality of the reaction mechanism. The Julia-Kocienski olefination relies on the nucleophilic addition of a metalated heteroaryl sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and elimination of sulfur dioxide to form the alkene[1].

In the classical modification using BT-sulfones, the metalated carbanion is highly reactive and prone to nucleophilic attack on unmetalated starting material, leading to detrimental self-condensation (homocoupling)[1][2].

The Na-PTZ Solution: When Na-PTZ is utilized to synthesize a PT-sulfone, the sterically demanding 1-phenyl ring effectively shields the electrophilic carbon of the tetrazole ring. This steric blockade prevents self-condensation[1]. Consequently, the PT-sulfone anion can be pre-generated and held stably at low temperatures, permitting a far milder reaction process that is compatible with highly base-sensitive aldehydes[1][2].

Mechanism A PT-Sulfone Anion B Aldehyde Addition A->B Nucleophilic Attack C anti-β-Alkoxy Sulfone B->C KHMDS / DME (Open TS) D Spirocyclic Intermediate C->D Smiles Rearrangement E (E)-Alkene Product D->E SO2 & PT-O⁻ Elimination

Fig 1: Mechanistic pathway of the PT-sulfone mediated Julia-Kocienski olefination.

Furthermore, the stereochemical outcome (E vs. Z) is governed by the transition state during the initial aldehyde addition. By utilizing a base with a large counterion (e.g., KHMDS) in a polar, coordinating solvent like 1,2-dimethoxyethane (DME), tight chelation is disrupted[1][2]. This enforces an open transition state that minimizes steric clash between the bulky PT group and the aldehyde substituent, overwhelmingly favoring the anti-β-alkoxysulfone intermediate, which subsequently collapses into the E-alkene[1].

Comparative Performance Analysis

When benchmarking PT-sulfones against other established heteroaryl sulfones, the data reveals distinct strategic advantages depending on the desired stereochemical outcome. Table 1 summarizes the quantitative performance metrics across standard pharmaceutical workflows.

Table 1: Performance Evaluation of Julia-Kocienski Reagents
Olefination ReagentHeteroaryl GroupTypical E/Z SelectivitySelf-CondensationYield RangePrimary Application
PT-Sulfone 1-Phenyl-1H-tetrazol-5-ylHigh E (>90:10) None 75–95% General E-alkene synthesis, base-sensitive aldehydes[1][2]
BT-Sulfone Benzothiazol-2-ylModerate E (~70:30)High50–80%Historical standard, robust non-sensitive substrates[1][3]
TBT-Sulfone 1-tert-Butyl-1H-tetrazol-5-ylHigh Z (Tunable)None70–90%Targeted Z-alkene synthesis[3]
PYR-Sulfone Pyridin-2-ylHigh ZLow60–85%Z-alkene synthesis, diene formation[1]

Key Takeaway: While TBT and PYR sulfones are excellent for Z-selective olefinations, the PT-sulfone derived from Na-PTZ remains the undisputed industry standard for high-yielding, highly E-selective transformations without the mass-loss associated with BT-sulfone homocoupling[1][2].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols for synthesizing and utilizing PT-sulfones are designed as self-validating systems. Built-in analytical checkpoints guarantee that each step has succeeded before proceeding.

Protocol A: Synthesis of the PT-Sulfone from Na-PTZ
  • Thioether Formation: Dissolve the target alkyl halide (1.0 eq) and Na-PTZ (1.1 eq) in anhydrous DMF (0.5 M). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 4:1). The resulting PT-thioether is highly non-polar and will elute near the solvent front, cleanly separating from the baseline-bound Na-PTZ salt.

  • Oxidation: Dissolve the crude thioether in EtOH/THF. Add ammonium heptamolybdate tetrahydrate (0.1 eq) followed by dropwise addition of 30% aqueous

    
     (3.0 eq) at 0°C. Warm to room temperature and stir for 12 hours.
    
    • Self-Validation Checkpoint: Analyze via TLC. The oxidation to the sulfone drastically increases the molecule's polarity. Complete consumption of the non-polar thioether spot and the appearance of a strongly UV-active, lower-Rf spot confirms successful sulfone formation.

Protocol B: The Julia-Kocienski Olefination
  • Metalation: In an oven-dried flask under argon, dissolve the PT-sulfone (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) to a 0.1 M concentration. Cool to -78°C.

  • Deprotonation: Dropwise add KHMDS (1.2 eq, 0.5 M in toluene).

    • Self-Validation Checkpoint: The generation of the metalated PT-sulfone anion typically produces a distinct, persistent yellow/orange color in the solution. If the solution remains colorless, moisture may have quenched the base.

  • Addition: After 30 minutes, add the aldehyde (1.1 eq) dropwise.

    • Self-Validation Checkpoint: The immediate dissipation of the yellow/orange color signifies successful nucleophilic attack on the carbonyl carbon.

  • Elimination: Allow the reaction to slowly warm to room temperature over 2 hours to facilitate the Smiles rearrangement and

    
     elimination. Quench with saturated aqueous 
    
    
    
    and extract with EtOAc.

Workflow N1 Step 1: Thioether Synthesis Na-PTZ + Alkyl Halide (DMF, rt) N2 Step 2: Sulfone Oxidation H2O2 / Mo(VI) catalyst (EtOH, rt) N1->N2 N3 Step 3: Metalation KHMDS (1.2 eq), DME, -78°C N2->N3 N4 Step 4: Olefination Add Aldehyde, Warm to rt N3->N4 N5 Step 5: Isolation Aqueous Workup & Chromatography N4->N5

Fig 2: Self-validating experimental workflow for PT-sulfone synthesis and olefination.

Strategic Recommendations for Drug Development

For researchers engaged in complex API synthesis or natural product total synthesis, the choice of olefination reagent should be dictated by the substrate's fragility and the required geometric isomer:

  • Opt for Na-PTZ (PT-Sulfones) when synthesizing trans-1,2-disubstituted alkenes, especially when the aldehyde partner is prone to epimerization or base-catalyzed degradation[2]. The ability to pre-metalate the PT-sulfone without risk of self-condensation is an invaluable asset.

  • Opt for TBT-Sulfones only when the synthetic target explicitly requires a cis (Z)-alkene geometry[3].

  • Phase out BT-Sulfones in modern workflows. The lower yields caused by homocoupling make them economically and chemically inferior to PT-sulfones for scale-up operations[1].

References

  • Title: Modified Julia Olefination, Julia-Kocienski Olefination Source: Organic Chemistry Portal URL
  • Source: Organic Chemistry Portal (Synlett)
  • Source: SciSpace (Synthesis)
  • Title: The Julia-Kocienski Olefination Source: Oregon State University URL

Sources

a comparative study of different synthetic routes to 1-phenyl-1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Phenyl-1H-tetrazole-5-thiol (PMT) is a pivotal heterocyclic compound with broad applications in medicinal chemistry, materials science, and organic synthesis. Its tetrazole core is considered a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability in drug candidates.[1] Furthermore, PMT serves as a crucial building block for synthesizing various biologically active molecules and as an effective corrosion inhibitor for metals like aluminum. Given its significance, the development of efficient, safe, and scalable synthetic methodologies is of paramount importance. This guide provides a comparative analysis of different synthetic routes to 1-phenyl-1H-tetrazole-5-thiol, offering in-depth technical insights and experimental data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Strategies: An Overview

The most prevalent and well-documented approach to synthesizing 1-phenyl-1H-tetrazole-5-thiol involves the [3+2] cycloaddition reaction between phenyl isothiocyanate and an azide source. This reaction is favored for its atom economy and the direct formation of the tetrazole ring. This guide will explore three distinct protocols based on this core reaction, each with its own set of advantages and disadvantages:

  • Aqueous Synthesis: A green chemistry approach utilizing water as the solvent.

  • Catalyzed Synthesis in Organic Solvent: Employing a metal catalyst in an organic medium to enhance reaction kinetics.

  • One-Pot Synthesis in the Presence of a Base: A streamlined procedure in an aqueous medium with a basic catalyst.

Route 1: Aqueous Synthesis

This method represents a significant step towards environmentally benign chemical processes by using water as the reaction solvent, thereby avoiding the use of volatile and often toxic organic solvents.[2] The reaction proceeds by the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to form the tetrazole ring.

Experimental Protocol
  • To a suspension of sodium azide (1.2 mmol) in 10 mL of water, add phenyl isothiocyanate (1 mmol).

  • The reaction mixture is stirred vigorously at room temperature for 2 hours.

  • Upon completion (monitored by TLC), the reaction mixture is acidified with concentrated HCl to pH 1.

  • The resulting white precipitate is filtered, washed with cold water, and dried in air to afford 1-phenyl-1H-tetrazole-5-thiol.

Workflow Diagram

reagents Phenyl Isothiocyanate Sodium Azide Water reaction Stir at Room Temperature (2 hours) reagents->reaction Step 1 acidification Acidify with conc. HCl (pH 1) reaction->acidification Step 2 product 1-Phenyl-1H-tetrazole-5-thiol (Precipitate) acidification->product Step 3 workup Filter, Wash, Dry product->workup Step 4 final_product Pure Product workup->final_product

Caption: Aqueous synthesis of 1-phenyl-1H-tetrazole-5-thiol.

Route 2: Catalyzed Synthesis in Acetonitrile

This route employs an organic solvent, acetonitrile, and a Lewis acid catalyst, zinc chloride, to facilitate the cycloaddition. The catalyst activates the isothiocyanate, making it more susceptible to nucleophilic attack by the azide. This method often leads to higher yields and shorter reaction times compared to the uncatalyzed aqueous route.[3]

Experimental Protocol
  • To a solution of sodium azide (12.1 mmol) in 30 mL of acetonitrile, add zinc chloride (12.1 mmol).

  • Heat the mixture to boiling (approximately 80 °C) with stirring.

  • Add phenyl isothiocyanate (10.1 mmol) to the boiling mixture.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • After cooling, remove the solvent under reduced pressure.

  • Treat the residue with 50 mL of 5% aqueous NaOH and stir for 20 minutes.

  • Filter the suspension and wash the filtrate with chloroform (2 x 10 mL).

  • Acidify the aqueous layer with concentrated HCl to pH 1.

  • Filter the precipitate, wash with water, and dry to yield 1-phenyl-1H-tetrazole-5-thiol.[3]

Workflow Diagram

reagents Phenyl Isothiocyanate Sodium Azide ZnCl2 Acetonitrile reaction Heat at 80°C (1 hour) reagents->reaction Step 1 evaporation Solvent Evaporation reaction->evaporation Step 2 base_treatment Treat with 5% NaOH evaporation->base_treatment Step 3 extraction Wash with Chloroform base_treatment->extraction Step 4 acidification Acidify with conc. HCl (pH 1) extraction->acidification Step 5 product 1-Phenyl-1H-tetrazole-5-thiol (Precipitate) acidification->product Step 6 workup Filter, Wash, Dry product->workup Step 7 final_product Pure Product workup->final_product reagents Phenyl Isothiocyanate Sodium Azide Pyridine Water reaction Stir at Room Temperature (2 hours) reagents->reaction Step 1 acidification Acidify with conc. HCl (pH 1) reaction->acidification Step 2 product 1-Phenyl-1H-tetrazole-5-thiol (Precipitate) acidification->product Step 3 workup Filter, Wash, Dry product->workup Step 4 final_product Pure Product workup->final_product

Caption: One-pot synthesis with pyridine catalyst.

Comparative Analysis

ParameterRoute 1: Aqueous SynthesisRoute 2: Catalyzed Synthesis in AcetonitrileRoute 3: One-Pot Synthesis with Pyridine
Solvent WaterAcetonitrileWater
Catalyst NoneZinc Chloride (ZnCl₂)Pyridine
Temperature Room Temperature80 °CRoom Temperature
Reaction Time 2 hours1 hour2 hours
Yield Good (76-97%) [4]Excellent (up to 99%) [3]Good (76-97%) [4]
Green Chemistry High (uses water, mild conditions)Moderate (uses organic solvent, heating)High (uses water, mild conditions)
Safety Safer (avoids volatile organic solvents)Requires handling of flammable acetonitrile and heatingSafer (avoids volatile organic solvents)
Work-up Simple acidification and filtrationMulti-step (evaporation, base wash, extraction)Simple acidification and filtration

Conclusion

All three presented routes offer effective means to synthesize 1-phenyl-1H-tetrazole-5-thiol from phenyl isothiocyanate and sodium azide.

  • Route 2 (Catalyzed Synthesis in Acetonitrile) provides the highest reported yield and a shorter reaction time, making it an excellent choice for laboratory-scale synthesis where yield is the primary concern. [3]However, the use of an organic solvent and a multi-step work-up are notable drawbacks.

  • Route 1 (Aqueous Synthesis) and Route 3 (One-Pot Synthesis with Pyridine) are superior from a green chemistry perspective. They utilize water as the solvent and operate at room temperature, reducing both environmental impact and operational hazards. The one-pot synthesis with pyridine offers a slight advantage in terms of reaction efficiency due to the catalytic effect of the base. [4] The choice of synthetic route will ultimately depend on the specific requirements of the researcher, balancing the need for high yield and reaction speed with considerations of environmental sustainability, safety, and process simplicity. For large-scale industrial applications, the aqueous routes are particularly attractive due to their cost-effectiveness and reduced environmental footprint.

References

Sources

Spectroscopic and Structural Comparison of Sodium 1-phenyl-1H-tetrazole-5-thiolate with its Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic and structural comparison of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) against its neutral precursor (1-phenyl-1H-tetrazole-5-thiol, HPTT ) and transition metal analogues.

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) represents the activated, anionic form of the heterocyclic ligand 1-phenyl-1H-tetrazole-5-thiol (HPTT). While HPTT is widely used in pharmaceutical synthesis (e.g., cephalosporin side chains) and corrosion inhibition, its sodium salt offers distinct solubility and nucleophilic profiles essential for rapid substitution reactions.

This guide objectively compares the structural geometry and spectroscopic signatures of the Na-salt versus the neutral thione and transition metal complexes. The data highlights how deprotonation shifts the tautomeric equilibrium, altering bond orders and electronic transitions.

Structural Architecture & Tautomerism

The Tautomeric Equilibrium

The core structural differentiator between the neutral HPTT and the anionic NaPTT is the shift from a thione-dominated state to a thiolate-delocalized state.

  • Neutral HPTT: Exists primarily as the thione (1H) tautomer in the solid state. The proton resides on the ring nitrogen (N1 or N4), and the carbon-sulfur bond exhibits double-bond character (C=S).

  • Anionic NaPTT: Upon deprotonation by sodium hydroxide, the negative charge delocalizes across the tetrazole ring and the sulfur atom. The C-S bond elongates, losing partial double-bond character, while the N-N bonds within the ring equalize due to resonance.

Crystallographic Metrics (XRD Comparison)

X-ray diffraction (XRD) data reveals distinct geometric changes upon salt formation and coordination.

Structural ParameterNeutral HPTT (Thione Form)NaPTT (Thiolate Anion)Transition Metal Analogues (e.g., Ag, Cd)
C5–S Bond Length 1.67 – 1.69 Å (Double bond character)1.71 – 1.74 Å (Partial single bond)1.72 – 1.76 Å (Coordination elongation)
N–H Presence Present (Broad electron density)AbsentAbsent
Coordination Mode Hydrogen bonded dimersIonic / N,S-Chelating (with Crown Ethers)Monodentate (S) or Bridging (S, N)
Tetrazole Ring Planarity PlanarPlanar (Aromaticity increases)Planar (often twisted relative to phenyl)

Insight: In NaPTT complexes (stabilized by crown ethers), the anion often adopts a bidentate N,S-coordination mode, forming a 4-membered ring with the alkali metal, contrasting with the monodentate S-binding seen in soft transition metals like Ag(I) or Au(I).[1]

Spectroscopic Profiling

Vibrational Spectroscopy (FT-IR & Raman)

Infrared spectroscopy is the primary tool for distinguishing the salt from the neutral molecule. The disappearance of the N-H stretch and the redshift of the C-S vibration are diagnostic.

  • N-H Stretching: HPTT shows a broad band at 3100–3400 cm⁻¹ (intermolecular H-bonding). This band is completely absent in NaPTT.

  • C=S / C-S Stretching:

    • HPTT: Distinct bands at 1050 cm⁻¹ and 1350 cm⁻¹ (mixed modes with C=S contribution).

    • NaPTT: The C-S stretch shifts to lower wavenumbers (~700–750 cm⁻¹ ) or appears as a weak band due to single-bond character. The "Thioamide" bands (I, II, III) undergo significant reorganization.

  • Ring Vibrations: The tetrazole ring breathing modes shift due to increased aromaticity in the anion.

Nuclear Magnetic Resonance (NMR)

NMR provides solution-state evidence of deprotonation.[1]

  • ¹H NMR:

    • HPTT: Shows a broad singlet for N-H (approx. δ 13.0–14.0 ppm, solvent dependent) and phenyl multiplets.

    • NaPTT: The N-H signal disappears . Phenyl protons often undergo a slight upfield shift due to the electron-donating nature of the anionic tetrazole ring.

  • ¹³C NMR (Critical Diagnostic):

    • The C5 (tetrazole carbon) is the most sensitive nucleus.

    • HPTT (C=S): Resonates downfield (~163 ppm).

    • NaPTT (C-S⁻): Shifts upfield (~155–158 ppm) due to increased shielding from electron delocalization.

UV-Vis Absorption
  • HPTT: Shows absorption maxima (

    
    ) around 245–250 nm  (benzene ring 
    
    
    
    ) and a shoulder at 280–290 nm (n
    
    
    of C=S).
  • NaPTT: The deprotonation causes a bathochromic shift (red shift) of the primary band and an intensification of the absorption due to the fully conjugated anionic system.

Experimental Protocols

Synthesis of NaPTT (Self-Validating Protocol)

This protocol ensures the complete conversion of HPTT to NaPTT, validated by pH monitoring.

Reagents:

  • 1-Phenyl-1H-tetrazole-5-thiol (HPTT) [CAS: 86-93-1][2][3][4]

  • Sodium Hydroxide (NaOH), 1.0 M Standardized Solution

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol (1.78 g) of HPTT in 20 mL of absolute ethanol. The solution will be slightly acidic.

  • Titration/Reaction: Add 10 mmol of NaOH (1.0 M) dropwise under stirring.

    • Validation Check: Monitor pH. The equivalence point is reached when pH stabilizes between 8.5–9.0.

  • Crystallization: Evaporate the solvent under reduced pressure (Rotavap) at 40°C until a white solid precipitates.

  • Purification: Recrystallize from an Ethanol/Benzene (or Ethanol/Hexane) mixture to remove unreacted HPTT.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    
Characterization Workflow
  • IR Check: Confirm absence of 3200 cm⁻¹ band.

  • Solubility Test: Product must be fully soluble in water (HPTT is sparingly soluble).

  • Melting Point: NaPTT decomposes >280°C (HPTT melts ~150°C).

Visualizing the Structural Shift

The following diagram illustrates the tautomeric equilibrium and the coordination pathways for the sodium salt versus transition metals.

G cluster_0 Tautomeric Shift HPTT HPTT (Neutral) (Thione Form C=S) Intermediate Deprotonation (NaOH) HPTT->Intermediate - H+ NaPTT NaPTT (Anion) (Thiolate Form C-S⁻) Intermediate->NaPTT + Na+ Complex_Ag Ag-PTT Complex (Monodentate S-Bond) NaPTT->Complex_Ag + AgNO3 (Precipitation) Complex_Na_Crown Na-Crown Ether Complex (Bidentate N,S-Chelate) NaPTT->Complex_Na_Crown + 15-Crown-5 (Crystallization)

Caption: Transformation pathway from neutral HPTT thione to anionic NaPTT thiolate and subsequent coordination modes with Alkali vs. Transition metals.

References

  • Structural Characterization of Alkali Metal Complexes: Dinçer, M. et al. "Synthesis and structural study of alkali metal complexes derived from 1-phenyl-tetrazole-thiolate and crown ethers." Journal of Molecular Structure, 2025.

  • Vibrational Spectroscopy of Tetrazoles: Vikram, K. et al. "Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule." SSRN Electronic Journal, 2025.

  • Transition Metal Coordination Modes: Al-Janabi, A. S. M. et al. "Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands." South African Journal of Chemistry, 2024.

  • Corrosion Inhibition Mechanisms: "Molecular structure of 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) and its adsorption on copper." Corrosion Science.

  • General Chemical Data: NIST Chemistry WebBook. "1H-Tetrazole-5-thiol, 1-phenyl- Spectra and Data."

Sources

evaluating the biological activity of Sodium 1-phenyl-1H-tetrazole-5-thiolate versus similar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Biological Activity of Sodium 1-phenyl-1H-tetrazole-5-thiolate versus Similar Heterocyclic Compounds

Executive Summary

This technical guide evaluates the biological profile of Sodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTZ) , distinguishing it from its structurally similar but toxicologically distinct analogue, 1-methyl-1H-tetrazole-5-thiol (MTT) . While both compounds serve as heterocyclic pharmacophores in medicinal chemistry, the substitution of the N-methyl group with an N-phenyl ring fundamentally alters their interaction with mammalian enzymes—specifically Aldehyde Dehydrogenase (ALDH) and Vitamin K Epoxide Reductase (VKOR).

This guide provides researchers with a comparative analysis of antimicrobial efficacy, enzymatic inhibition potential, and experimental protocols to validate these properties in a drug development context.

Chemical & Structural Context

The biological activity of tetrazole-5-thiols is dictated by the substituent at the N1 position. The sodium salt (Na-PTZ) acts as a water-soluble delivery vehicle for the active thiolate anion.

FeatureSodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTZ) Sodium 1-methyl-1H-tetrazole-5-thiolate (Na-MTT)
Active Species 1-phenyl-1H-tetrazole-5-thiolate anion1-methyl-1H-tetrazole-5-thiolate anion
Steric Bulk High (Phenyl ring)Low (Methyl group)
Lipophilicity Moderate (Aromatic ring increases logP)Low (Highly polar)
Key Risk Low/Moderate (Skin/Eye Irritant)High (Disulfiram-like reaction, Hypoprothrombinemia)
Primary Use Intermediate for antibiotics, corrosion inhibitionSide chain in cephalosporins (e.g., Cefamandole)

Biological Activity Profile

Antimicrobial Efficacy

Na-PTZ itself exhibits weak to moderate intrinsic antimicrobial activity. Its primary value lies as a pharmacophore —when linked to a beta-lactam core or other scaffold, it modulates bacterial cell wall penetration and target affinity.

  • Gram-Negative: Derivatives of PTZ have shown MIC values ranging from 12.5 to 50 µg/mL against E. coli, comparable to standard heterocyclic intermediates but less potent than finished antibiotics.

  • Mechanism: The tetrazole-thiolate moiety can bind metal ions essential for bacterial metalloenzymes, though its primary role in antibiotics is often as a leaving group that facilitates the beta-lactam ring opening.

The Toxicity Divergence: ALDH and VKOR Inhibition

The most critical distinction for drug developers is the "Disulfiram-like" reaction.

  • MTT (The Hazard): The N-methyl group allows the compound to mimic the substrate for Aldehyde Dehydrogenase (ALDH) , irreversibly inhibiting it. This leads to acetaldehyde accumulation (disulfiram-like reaction). Furthermore, MTT inhibits Vitamin K Epoxide Reductase , leading to hypoprothrombinemia (bleeding disorders).

  • PTZ (The Alternative): The bulky N-phenyl group sterically hinders the molecule from fitting into the tight active site of ALDH in the same orientation as MTT. Consequently, PTZ derivatives are not classically associated with the severe bleeding disorders or alcohol intolerance seen with MTT-containing cephalosporins.

Cytotoxicity
  • Mammalian Cells: PTZ is reported as "weakly cytotoxic" to mammalian cells, making it a viable candidate for synthesis intermediates where residual solvent/reagent traces must be minimized but are not catastrophically toxic like heavy metals.

Comparative Data Analysis

Table 1: Comparative Biological Endpoints

EndpointNa-PTZ (Phenyl Analog) Na-MTT (Methyl Analog) 2-Mercaptobenzothiazole (MBT)
ALDH Inhibition (IC50) > 100 µM (Low affinity)< 10 µM (High affinity)Moderate
Disulfiram-like Effect UnlikelyConfirmed Clinical Risk Rare
Hypoprothrombinemia Not significantSignificant Risk Low
Antimicrobial (MIC) 25-100 µg/mL (Derivatives)10-50 µg/mL (Derivatives)10-60 µg/mL
Corrosion Inhibition High Efficiency (Al/Cu)ModerateHigh Efficiency

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the Methyl (MTT) vs. Phenyl (PTZ) analogs regarding enzyme interaction.

ALDH_Inhibition_Pathway Compound_MTT MTT (N-Methyl) ALDH_Enzyme Aldehyde Dehydrogenase (Active Site) Compound_MTT->ALDH_Enzyme Fits Active Site VKOR_Enzyme Vit K Epoxide Reductase Compound_MTT->VKOR_Enzyme Inhibits Compound_PTZ PTZ (N-Phenyl) Compound_PTZ->ALDH_Enzyme Steric Clash Compound_PTZ->VKOR_Enzyme Weak/No Interaction No_Inhibition Steric Exclusion (No Binding) Compound_PTZ->No_Inhibition Inhibition Irreversible Inhibition ALDH_Enzyme->Inhibition Covalent Modification Effect_Bleeding Hypoprothrombinemia (Bleeding Risk) VKOR_Enzyme->Effect_Bleeding Cycle Blocked Effect_Safe Normal Hemostasis No_Inhibition->Effect_Safe

Figure 1: Mechanistic divergence between N-Methyl (MTT) and N-Phenyl (PTZ) tetrazoles. The steric bulk of the phenyl group prevents the specific enzyme inhibition cascades associated with the methyl analog.

Experimental Protocols

To validate the safety profile of Na-PTZ in your specific application, use the following self-validating protocols.

Protocol A: Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: Quantify the potential for disulfiram-like toxicity.

Reagents:

  • Enzyme: Recombinant human ALDH (0.5 U/mL).

  • Substrate: Propionaldehyde or Acetaldehyde (10 mM).

  • Cofactor: NAD+ (1 mM).

  • Buffer: Sodium Pyrophosphate buffer (pH 8.0).

  • Test Compound: Na-PTZ (dissolved in DMSO/Buffer).

Workflow:

  • Blanking: Prepare a blank cuvette with Buffer + NAD+.[1]

  • Incubation: Incubate ALDH with Na-PTZ (varying conc. 0.1 - 100 µM) for 10 minutes at 25°C.

  • Initiation: Add Propionaldehyde to initiate the reaction.[2]

  • Measurement: Monitor the increase in Absorbance at 340 nm (formation of NADH) for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Validation Criteria: Positive control (Disulfiram) must show IC50 < 1 µM. Na-PTZ is expected to show IC50 > 50-100 µM.

Protocol B: Minimum Inhibitory Concentration (MIC)

Objective: Assess baseline antimicrobial activity.

Workflow:

  • Inoculum: Prepare E. coli (ATCC 25922) suspension at 0.5 McFarland standard.

  • Dilution: Perform 2-fold serial dilutions of Na-PTZ in Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add bacterial suspension and incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

    • Note: Na-PTZ may precipitate at high concentrations in acidic media; ensure pH is neutral (7.2-7.4).

Workflow Visualization

Experimental_Workflow Start Start: Na-PTZ Evaluation Solubility_Check Solubility Check (pH 7.4 Buffer) Start->Solubility_Check Branch_Activity Biological Activity Solubility_Check->Branch_Activity Branch_Safety Safety / Toxicity Solubility_Check->Branch_Safety MIC_Assay MIC Assay (Mueller-Hinton Broth) Branch_Activity->MIC_Assay ALDH_Assay ALDH Inhibition Assay (NAD+ to NADH @ 340nm) Branch_Safety->ALDH_Assay Result_MIC Determine MIC (Target: >100 µg/mL for inertness <50 µg/mL for activity) MIC_Assay->Result_MIC Result_IC50 Determine IC50 (Target: >100 µM = Low Risk) ALDH_Assay->Result_IC50

Figure 2: Step-by-step experimental workflow for characterizing Na-PTZ.

Conclusion & Recommendations

Sodium 1-phenyl-1H-tetrazole-5-thiolate offers a distinct biological profile compared to its methyl-substituted analogue.

  • Safety Advantage: The steric bulk of the phenyl ring significantly reduces the risk of ALDH and VKOR inhibition, making it a safer alternative to MTT for applications where metabolic stability is required.

  • Efficacy: While possessing moderate intrinsic antimicrobial activity, its primary utility is as a stable, lipophilic pharmacophore in drug design or as a corrosion inhibitor in industrial systems.

  • Recommendation: For drug development projects, prioritize Na-PTZ over Na-MTT if the "disulfiram-like" side effect profile is a concern. Use the ALDH assay protocol above to confirm this safety margin in your specific formulation.

References

  • Lipsky, J. J. (1986). The effect of 5,5′-dithiobis(1-methyltetrazole) on cytoplasmic aldehyde dehydrogenase and its implications for cephalosporin-alcohol reactions. Alcoholism: Clinical and Experimental Research. Link

  • Kitson, T. M. (1986). The effect of cephalosporin antibiotics and related compounds on the activity of aldehyde dehydrogenase. Biochemical Journal. Link

  • PubChem. (2025). 1-Phenyl-1H-tetrazole-5-thiol Compound Summary. National Library of Medicine. Link

  • Stork, C. M. (2006). Antibiotics, Antifungals, and Antivirals.[3] In: Goldfrank's Toxicologic Emergencies. McGraw-Hill. (Context on NMTT side chain toxicity).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. Link

Sources

Reproducibility in Heterocyclic Thioether Synthesis: A Comparative Guide to Sodium 1-phenyl-1H-tetrazole-5-thiolate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variables in Tetrazole Chemistry

In the high-stakes arena of antibiotic synthesis—specifically for cephalosporins like Cefamandole and Cefoperazone—the integrity of the C-3 side chain is non-negotiable.[1] Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) is the standard nucleophile for introducing this heterocyclic moiety.[1]

However, reproducibility crises in this chemistry often stem not from the reaction design, but from the reagent state . Researchers frequently vacillate between using the pre-isolated salt (SPT) and generating the thiolate in situ from 1-phenyl-1H-tetrazole-5-thiol (PTT).[1]

This guide objectively compares these approaches and establishes a self-validating protocol to ensure experimental consistency.

Comparative Analysis: Pre-Isolated Salt vs. In-Situ Generation[1]

The choice between the sodium salt (SPT) and the free thiol (PTT) dictates the reaction kinetics, byproduct profile, and yield consistency.

Table 1: Technical Performance Comparison
FeatureSodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) Free Thiol (PTT) + Base (In-Situ)
CAS Number 15052-19-486-93-1
Stoichiometry Control High Risk: Hygroscopicity affects weighing accuracy.[1]Precise: PTT is a stable solid; base can be titrated.
Reaction Kinetics Fast: Nucleophile is "naked" and ready immediately.Variable: Depends on deprotonation rate and base strength.
Byproduct Profile Clean: No conjugate acid generation (e.g., Et₃NH⁺).Complex: Generates salt byproducts that may require filtration.
Oxidation Stability Low: Prone to surface oxidation (Disulfide formation).High: Thione tautomer stabilizes the molecule in storage.
Solubility (Water) High (>50 mg/mL)Low (Requires pH > 7 to dissolve)
Best For Kinetic studies, anhydrous conditions, high-throughput screening.Large-scale synthesis, cost-sensitive manufacturing.[1]
Expert Insight: The Causality of Failure
  • The SPT Trap: The sodium salt is hygroscopic. If a researcher weighs 1.00 g of SPT that has absorbed 10% water, they are actually adding only 0.90 g of reactant. This 10% deficit leads to incomplete conversion of the electrophile, creating difficult-to-separate impurities.[1]

  • The PTT Advantage: The free thiol exists predominantly as the thione tautomer in the solid state, which is significantly more resistant to oxidative dimerization than the thiolate anion found in the salt.

Mechanistic Pathways & Validation Logic

To ensure reproducibility, one must understand the competing pathways: Nucleophilic Substitution (Desired) vs. Oxidative Coupling (Undesired).

Visualization: Reaction Logic and Failure Modes

The following diagram illustrates the relationship between the Thione, Thiolate, and the irreversible Disulfide trap.

TetrazolePathways Thione PTT (Thione Form) (Stable Solid) Thiolate Thiolate Anion (Active) (SPT / In-Situ) Thione->Thiolate + Base (NaOH/TEA) Product Thioether Product (Desired) Thiolate->Product + Electrophile (R-X) Disulfide Disulfide Dimer (Impurity) Thiolate->Disulfide Oxidation (O2) Disulfide->Product No Reaction

Caption: Pathway logic showing the active Thiolate anion's susceptibility to oxidation, forming the inert Disulfide dimer.

Standardized Reproducibility Protocol

Do not proceed with synthesis until the reagent quality is verified. This protocol uses the solubility differential between the active salt and the inactive disulfide to validate the reagent.

Phase 1: The "Clear Solution" Validation (Self-Validating Step)

Principle: Sodium 1-phenyl-1H-tetrazole-5-thiolate is highly water-soluble.[1] Its oxidation product, bis(1-phenyltetrazolyl)disulfide, is water-insoluble.[1]

  • Sampling: Take approx. 100 mg of your SPT reagent.

  • Dissolution: Add to 2 mL of deionized water in a clear glass vial.

  • Observation:

    • Result A (Clear/Colorless): Reagent is active. Proceed.

    • Result B (Cloudy/Precipitate): Significant oxidation has occurred (>5%). Do not use. Recrystallize or switch to PTT + Base.

    • Result C (Yellowing): Trace decomposition. Filter before use, but adjust stoichiometry.

Phase 2: Synthesis of Tetrazole Thioether (Model Protocol)

Target: Alkylation of a primary alkyl halide (e.g., 4-Nitrobenzyl bromide).

Reagents:

  • Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) [Verified Active][1]

  • Acetonitrile (Anhydrous)

  • Electrophile (1.0 equiv)[2]

Methodology:

  • Drying (Crucial): Dry the SPT in a vacuum desiccator over P₂O₅ for 4 hours prior to weighing. This eliminates the hygroscopic water error.

  • Solvation: Dissolve 1.1 equivalents of SPT in anhydrous Acetonitrile.

    • Note: If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove any pre-existing disulfide or inorganic salts.

  • Addition: Add the electrophile (1.0 equiv) dissolved in minimal Acetonitrile dropwise at 0°C.

    • Why 0°C? Controls the exotherm and prevents S- vs N-alkylation competition (though S-alkylation is heavily favored for this anion).[1]

  • Monitoring: Monitor by TLC (SiO₂; Hexane:EtOAc 3:1). The starting thiol stays at the baseline or streaks; the product moves to R_f ~0.4-0.6.

  • Workup:

    • Concentrate solvent.

    • Redissolve residue in EtOAc.

    • Wash 1: 5% NaOH (Removes unreacted Thiolate).

    • Wash 2: Water.[3][4]

    • Wash 3: Brine.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Yield Wet ReagentVacuum dry SPT or switch to PTT + NaH/THF method.[1]
Insoluble Precipitate in Reaction Disulfide FormationDegas solvents with N₂/Ar sparging before use.
Product is Oil (should be solid) Trapped Solvent/ImpurityTriturate with cold diethyl ether or ethanol.
N-Alkylation Isomer Detected Solvent Polarity IssueSwitch from polar aprotic (DMF/DMSO) to less polar (Acetone/DCM) to favor S-alkylation.[1]

References

  • Han, X., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts.[1][5] Scientific Research. [Link]

  • Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione.[1][6] Journal of Sulfur Chemistry. [Link]

  • Google Patents. CN106565750A - Synthesis method for dextrorotation cefamandole nafate. [1]

Sources

advantages and disadvantages of using Sodium 1-phenyl-1H-tetrazole-5-thiolate over other surface modification agents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Sodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTT) for Surface Modification

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTT) represents a distinct class of heterocyclic surface modifiers that bridges the gap between corrosion inhibition and functional self-assembled monolayers (SAMs). Unlike traditional alkanethiols which rely on hydrophobic van der Waals packing, Na-PTT utilizes a multidentate chemisorption mechanism driven by its tetrazole nitrogen-rich core and exocyclic sulfur.

This guide analyzes Na-PTT’s performance against industry standards (Alkanethiols, Mercaptobenzothiazole), highlighting its primary advantage: aqueous solubility for green processing combined with superior stability on copper substrates.

Mechanistic Distinction: The "Chelate Effect"

The defining feature of Na-PTT is its binding mode. While standard alkanethiols (e.g., 1-Dodecanethiol) bind to metals (Au, Cu) through a single sulfur atom (monodentate), Na-PTT offers multiple binding sites.

  • Alkanethiols: Rely on a single S-Metal bond. Stability is derived from lateral interactions between long alkyl chains (

    
    ).
    
  • Na-PTT: Binds via the exocyclic Thiolate (

    
    ) and the Tetrazole Ring Nitrogens (
    
    
    
    ). This creates a pseudo-chelate effect, significantly enhancing thermodynamic stability on hard/soft acid boundary metals like Copper.
Visualizing the Binding Topology

BindingMechanism cluster_0 Traditional Alkanethiol SAM cluster_1 Na-PTT Multidentate Binding Alkane Alkyl Chain (Hydrophobic VdW Packing) Sulfur Sulfur Headgroup (Monodentate Binding) Alkane->Sulfur GoldSurf Gold (Au) Surface Sulfur->GoldSurf Au-S Bond Phenyl Phenyl Group (Steric Bulk / π-π Stacking) Tetrazole Tetrazole Ring (Electron Rich N-System) Phenyl->Tetrazole Thiolate Thiolate (S-) Tetrazole->Thiolate CopperSurf Copper (Cu) Surface Tetrazole->CopperSurf N-Coordination (Secondary Anchor) Thiolate->CopperSurf Strong Chemisorption (Primary Anchor)

Figure 1: Comparative binding topology. Alkanethiols rely on a single anchor point, whereas Na-PTT utilizes a multidentate approach involving both Sulfur and Nitrogen atoms, providing enhanced stability on Copper.

Comparative Analysis: Na-PTT vs. Alternatives

The following table summarizes the performance metrics of Na-PTT against the two most common alternatives: Alkanethiols (standard for Au SAMs) and Mercaptobenzothiazole (MBT) (standard for Cu corrosion inhibition).

FeatureSodium 1-phenyl-1H-tetrazole-5-thiolate (Na-PTT)Alkanethiols (e.g., Dodecanethiol)Mercaptobenzothiazole (MBT)
Solvent System Aqueous (Water) Organic (Ethanol, DCM)Organic/Mixed (Ethanol)
Primary Substrate Copper, Silver Gold, SilverCopper
Binding Mode Multidentate (S + N atoms)Monodentate (S only)Bidentate (S + N)
Film Order Moderate (Amorphous/Polycrystalline)High (Crystalline-like)Moderate
Conductivity High (Conjugated aromatic system)Low (Insulating alkyl chain)Moderate
Steric Profile Bulky (Phenyl ring hinders packing)Slim (Linear chains pack tightly)Bulky
Toxicity Moderate (Tetrazole bioactivity)Low/ModerateModerate
Key Application Green Corrosion Inhibition, SensorsLithography, PassivationIndustrial Corrosion Inhibition

Advantages of Using Na-PTT

A. Green Chemistry & Process Efficiency (The "Aqueous" Advantage)

The sodium salt form (


 counterion) renders the molecule highly water-soluble.
  • Impact: Eliminates the need for volatile organic compounds (VOCs) like ethanol or dichloromethane, which are required for alkanethiol deposition.

  • Application: Ideal for industrial scale-up where solvent disposal costs are a factor, or for biological interfaces where organic solvents might denature proteins.

B. Enhanced Electronic Transducibility

Unlike alkanethiols, which act as insulating barriers (tunneling barriers), Na-PTT possesses a conjugated


-system through the tetrazole and phenyl rings.
  • Impact: Facilitates faster electron transfer rates (

    
    ) between the substrate and the bulk solution.
    
  • Application: Superior for electrochemical sensors and biosensors where the SAM must anchor a receptor without blocking the electrical signal.

C. Superior Copper Corrosion Inhibition

The tetrazole ring acts as a "mixed-type" inhibitor, reducing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.

  • Data Support: Experimental studies show inhibition efficiencies (IE%) often exceeding 97% in acidic media (

    
    ), outperforming simple amines due to the dual S-N anchoring mechanism [1][2].
    

Disadvantages & Limitations

A. Lack of Long-Range Ordering

The bulky phenyl group attached to the tetrazole ring creates significant steric hindrance.

  • Consequence: Na-PTT cannot pack as tightly as linear alkanethiols. The resulting monolayer is less crystalline and may contain more "pinhole" defects.

  • Mitigation: Not recommended for applications requiring perfect passivation (e.g., blocking small ions entirely) unless used in a mixed monolayer.

B. Substrate Specificity

While excellent for Copper and Silver, Na-PTT forms less ordered monolayers on Gold (Au) compared to alkanethiols. The Au-N interaction is weaker than Cu-N, meaning the "chelate effect" is less pronounced on gold surfaces.

Experimental Protocol: Aqueous SAM Formation

This protocol ensures the formation of a stable Na-PTT monolayer on a Copper or Gold substrate using water as the solvent.

Reagents:

  • Sodium 1-phenyl-1H-tetrazole-5-thiolate (98% purity).

  • Milli-Q Water (

    
    ).
    
  • Substrate: Polycrystalline Copper or Gold-coated glass.

Workflow:

  • Substrate Pre-treatment (Critical):

    • Copper:[1][2][3][4] Etch in dilute

      
       (
      
      
      
      ) for 30 seconds to remove native oxide (
      
      
      ). Rinse immediately with deaerated water.
    • Gold:[3][5][6][7] Clean via UV/Ozone (20 min) or Piranha solution (Caution: 3:1

      
      ). Rinse copiously with Milli-Q water.
      
  • Solution Preparation:

    • Dissolve Na-PTT in deaerated Milli-Q water to a concentration of 1 mM to 5 mM .

    • Note: Deaeration (bubbling with

      
       for 15 min) prevents premature oxidation of the copper surface during incubation.
      
  • Incubation (Self-Assembly):

    • Immerse the clean substrate into the aqueous Na-PTT solution.

    • Time: 1 hour (for rapid coverage) to 24 hours (for maximum density).

    • Temperature: Room temperature (

      
      ).
      
  • Rinsing & Drying:

    • Remove substrate and rinse gently with Milli-Q water to remove physisorbed salts.

    • Dry under a stream of Nitrogen gas (

      
      ).[7]
      
  • Characterization (Validation):

    • Contact Angle: A successful monolayer will increase the hydrophobicity (Water contact angle

      
       depending on orientation).
      
    • Electrochemical:[2][6][8] Perform Cyclic Voltammetry (CV).[5] A reduction in the double-layer capacitance (

      
      ) confirms surface coverage.
      

References

  • Corrosion Inhibition Mechanism: Zhang, X., et al. "1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches." Int. J. Electrochem. Sci, 15 (2020): 2499-2510.[2] Link

  • Copper Protection: K.F. Khaled. "Studies of the corrosion inhibition of copper in sodium chloride solutions using some tetrazole derivatives." Materials Chemistry and Physics, 113 (2009). Link

  • Adsorption Theory: Kokalj, A., et al. "A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces." Physical Chemistry Chemical Physics, 17 (2015). Link

  • Synthesis & Properties: "1-Phenyl-1H-tetrazole-5-thiol sodium salt Product Information." Sigma-Aldrich. Link

Sources

Safety Operating Guide

Sodium 1-phenyl-1H-tetrazole-5-thiolate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Disposal Master Plan: Sodium 1-phenyl-1H-tetrazole-5-thiolate

As a Senior Application Scientist, I approach chemical management not just as a regulatory hurdle, but as a critical extension of the scientific method. Sodium 1-phenyl-1H-tetrazole-5-thiolate (PTZ-Na) is a highly versatile reagent utilized in sequential coupling reactions, photographic chemistry, and drug development workflows. However, its unique molecular architecture—a high-nitrogen tetrazole ring coupled with a sulfur-containing thiolate group—demands rigorous, mechanistically sound disposal protocols.

This guide provides a self-validating operational framework for the safe handling, containment, and final destruction of PTZ-Na waste, ensuring laboratory safety and environmental compliance.

Physicochemical & Hazard Profiling

Understanding the physical properties of PTZ-Na is the first step in predicting its behavior in waste streams. The following table summarizes the critical metrics that dictate our operational controls.

PropertyValueOperational & Safety Implication
Chemical Name Sodium 1-phenyl-1H-tetrazole-5-thiolateContains an active tetrazole moiety; requires stable storage to prevent degradation.
CAS Number 15052-19-4Primary identifier for EHS logging and waste manifesting.
Molecular Weight 200.20 g/mol Utilized for stoichiometric calculations in reaction quenching.
Appearance White crystalline solidFine powders present a dust inhalation hazard[1].
Primary Hazards Skin, eye, and respiratory irritantMandates strict use of contact and respiratory PPE during handling[1][2].
Environmental Impact High aquatic toxicityStrictly prohibits drain disposal; requires complete thermal destruction[3].

Mechanistic Rationale for Handling & Disposal

To design an effective disposal protocol, we must understand the causality behind the chemical's hazards:

  • pH Sensitivity & Flammability: In its sodium salt form, PTZ-Na is relatively stable. However, if introduced into an acidic waste stream, the thiolate is rapidly protonated to form the free thiol (1-phenyl-1H-tetrazole-5-thiol, CAS 86-93-1). The free thiol is a known[3]. Therefore, maintaining a neutral to slightly basic pH in liquid waste is a critical safety control to prevent the in-situ generation of highly flammable precipitates.

  • Combustion Byproducts: The molecule contains four nitrogen atoms and one sulfur atom. Uncontrolled degradation or low-temperature burning will release highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). Consequently, the only acceptable final disposal method is high-temperature incineration in a facility equipped with flue-gas desulfurization and NOx scrubbers[4].

  • Aquatic Toxicity: The tetrazole-thiolate core exhibits long-lasting harmful effects on aquatic life[3]. Even trace amounts in wash water must be captured and routed to hazardous waste, rather than the municipal sewer system[5].

Standard Operating Procedure (SOP): Waste Segregation & Disposal

This step-by-step methodology ensures that every action is verifiable, creating a self-validating system for laboratory safety.

Phase A: Solid Waste Management (Powders, Contaminated PPE, Filters)

  • Primary Containment: Transfer all solid PTZ-Na waste into a high-density polyethylene (HDPE) wide-mouth container.

    • Validation Check: After sealing, invert the container 180 degrees and tap the base. Visually confirm that no particulate dust escapes the seal before transferring it to the accumulation area.

  • Secondary Containment: Place the sealed HDPE container into a secondary containment bin to prevent accidental puncture or exposure during transit.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Toxic Solid Waste - Contains Sodium 1-phenyl-1H-tetrazole-5-thiolate." Explicitly note the absence of acidic co-contaminants.

Phase B: Liquid Waste Management (Mother Liquors & Wash Solvents)

  • Chemical Compatibility Verification: Before adding PTZ-Na solutions to a bulk waste carboy, verify that the carboy contains no strong acids or strong oxidizing agents[6].

    • Validation Check: Extract a 1 mL aliquot of the bulk waste and test with pH indicator paper. Ensure the pH is ≥ 7.0 to prevent the protonation and precipitation of the flammable free thiol[3].

  • Transfer & Consolidation: Funnel the aqueous or solvent-based waste into the designated sulfur-containing organic waste carboy. Leave at least 20% headspace to account for vapor pressure expansion.

  • EHS Routing: Transfer the logged waste to the Environmental Health and Safety (EHS) department. Specify on the manifest that the waste requires high-temperature incineration due to NOx/SOx generation potential.

Standard Operating Procedure (SOP): Emergency Spill Response

Accidental releases require immediate, calculated action to prevent aerosolization and environmental contamination[1].

  • Isolation & PPE Donning: Evacuate non-essential personnel. Don chemical safety goggles (EN166/OSHA compliant), nitrile gloves, and an N95/P100 particulate respirator[1][3].

  • Containment (Zero-Dust Protocol): Do not dry sweep. Dry sweeping aerosolizes the tetrazole powder, creating an inhalation and potential deflagration hazard[1][5].

    • Validation Check: Use a HEPA-filtered vacuum dedicated to chemical spills, or employ a wet-sweeping technique by lightly misting the powder with a compatible solvent (e.g., water or ethanol) before wiping it up with absorbent pads.

  • Surface Decontamination: Wash the spill area with a dilute alkaline detergent solution to solubilize any remaining thiolate, then collect the wash water into the hazardous liquid waste stream[5].

  • Manifesting: Place all contaminated absorbent pads into a sealed chemical waste bag, label as "Spill Debris - PTZ-Na," and route to EHS for incineration[6].

Operational Workflow Visualization

The following diagram maps the logical decision tree for PTZ-Na waste management, ensuring all laboratory personnel can quickly reference the correct containment and disposal pathways.

DisposalWorkflow Start Waste Generation: Sodium 1-phenyl-1H-tetrazole-5-thiolate Assess Assess Waste Matrix Start->Assess Spill Accidental Spill / Release Start->Spill Solid Solid Waste (Powders, PPE, Filters) Assess->Solid Liquid Liquid Waste (Aqueous/Solvent Mixtures) Assess->Liquid Segregate Segregate & Double-Bag/ Secondary Containment Solid->Segregate Liquid->Segregate Label Labeling & EHS Logging (Hazardous Waste) Segregate->Label Incinerate Final Disposal: High-Temperature Incineration (Scrubbed for SOx/NOx) Label->Incinerate SpillResp Spill Protocol: HEPA Vacuum / Wet Sweep (No Dry Sweeping) Spill->SpillResp SpillResp->Segregate

Workflow for the assessment, containment, and disposal of PTZ-Na waste.

References

  • Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt. Cole-Parmer. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.